2-methylquinazolin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEYHAAMDAPVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170208 | |
| Record name | 2-Methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1769-24-0 | |
| Record name | 2-Methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1769-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4(3H)-quinazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001769240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1769-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1769-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylquinazolin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-4(3H)-QUINAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH2A0NMA88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis of a Scaffold: A Technical History of 2-Methylquinazolin-4-ol
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its many derivatives, 2-methylquinazolin-4-ol (also known as 2-methyl-4(3H)-quinazolinone) holds a significant place, not only as a key intermediate in the synthesis of bioactive molecules but also as a compound with intrinsic biological activities. This technical guide delves into the discovery and history of this compound, providing a comprehensive overview of its synthesis, characterization, and the evolution of its scientific importance.
The Dawn of Quinazolinone Chemistry: The Niementowski Synthesis
The journey into the world of quinazolinones began in the late 19th century. In 1895, Polish chemist Stefan von Niementowski reported a groundbreaking method for the synthesis of 4-oxo-3,4-dihydroquinazolines. This reaction, now famously known as the Niementowski quinazoline synthesis, involves the cyclization of anthranilic acids with amides at elevated temperatures.[1][2][3][4] This foundational discovery paved the way for the exploration of a vast chemical space of quinazolinone derivatives.
While Niementowski's original work did not specifically describe the synthesis of the 2-methyl derivative, it laid the crucial groundwork. The general principle of condensing an anthranilic acid derivative with a source for the C2-methyl group and the N3-H would become a recurring theme in the synthesis of this compound.
Early Synthesis of a 2-Methylquinazolinone Derivative
One of the earliest documented syntheses of a 2-methylquinazolinone derivative was reported by Marston T. Bogert and Harvey A. Seil in 1905. They described the synthesis of 2-methyl-5-nitro-4-ketodihydroquinazolines by reacting 6-nitroacetanthranil with various primary amines. This work demonstrated the feasibility of introducing the 2-methyl group and further functionalizing the quinazolinone core, highlighting the synthetic versatility of this heterocyclic system.
Experimental Protocol: Synthesis of 2-Methyl-5-nitro-4-ketodihydroquinazoline (Adapted from Bogert and Seil, 1905)
A mixture of 6-nitroacetanthranil and a primary amine (e.g., methylamine) was heated. The intermediate, a nitroacylanthranilamide, was often isolated and subsequently converted to the quinazoline by heating its alkaline solution. The final product, 2-methyl-5-nitro-4-ketodihydroquinazoline, was obtained as a white crystalline solid. The reaction demonstrated that the condensation was broadly applicable to various primary amines.
Modern Synthetic Approaches to this compound
Over the decades, numerous synthetic methods have been developed and refined for the efficient production of this compound. These modern approaches often offer improved yields, milder reaction conditions, and greater substrate scope compared to the classical methods. A prevalent and efficient contemporary method involves a two-step process starting from anthranilic acid.
Two-Step Synthesis from Anthranilic Acid
This widely used method first involves the reaction of anthranilic acid with acetic anhydride to form the intermediate 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with ammonia or an ammonia source to yield this compound. Microwave-assisted variations of this synthesis have been shown to significantly reduce reaction times and improve yields.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Methylquinazolin-4(3H)-one
Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one A mixture of anthranilic acid and acetic anhydride is irradiated under microwave conditions. The reaction is typically complete within minutes, affording the benzoxazinone intermediate in high yield.
Step 2: Synthesis of 2-methylquinazolin-4(3H)-one The isolated 2-methyl-4H-3,1-benzoxazin-4-one is then reacted with a source of ammonia (e.g., ammonium acetate) under microwave irradiation to yield 2-methylquinazolin-4(3H)-one.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of this compound and its derivatives.
Table 1: Synthesis and Characterization Data for this compound and a Historical Derivative
| Compound | Synthetic Method | Starting Materials | Yield (%) | Melting Point (°C) | Reference |
| 2-Methyl-5-nitro-4-ketodihydroquinazoline | Condensation | 6-Nitroacetanthranil, Methylamine | Nearly quantitative | 218-219 | Bogert and Seil, 1905 |
| 2-Methylquinazolin-4(3H)-one | Microwave-assisted two-step | Anthranilic acid, Acetic anhydride, Ammonia | ~80 (overall) | 235-238 | Modern Protocols |
Table 2: Biological Activity of this compound
| Target | Activity Type | Value | Units | Reference |
| Poly(ADP-ribose) Synthetase (PARP) | Competitive Inhibitor (Ki) | 1.1 | µM | [5][6] |
| Mammalian Aspartate Transcarbamylase (ATCase) | Inhibitor | 0.20 | mM | [5] |
Biological Significance and Signaling Pathways
This compound is not merely a synthetic intermediate; it exhibits notable biological activity as a competitive inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[5][6] PARP-1 is a key enzyme in the DNA damage response (DDR) pathway.
The Role of this compound in the PARP-1 Signaling Pathway
Upon DNA damage, PARP-1 is recruited to the site of the lesion. It then catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the repair process. By competitively inhibiting PARP-1, this compound prevents the synthesis of PAR, thereby disrupting the recruitment of the DNA repair machinery. This inhibition can lead to the accumulation of DNA damage and, in cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA mutations), can induce synthetic lethality.
Visualizations
Synthesis of this compound
References
- 1. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niementowski_quinazoline_synthesis [chemeurope.com]
- 4. Niementowski Quinazoline Synthesis [drugfuture.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Methylquinazolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylquinazolin-4-ol, a heterocyclic organic compound, has garnered significant scientific interest due to its diverse biological activities. It is recognized as a potent inhibitor of poly(ADP-ribose) polymerase (PARP) and has demonstrated notable antiviral properties, particularly against the influenza A virus.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of its key signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration and utilization of this promising molecule.
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [3][4] |
| Molecular Weight | 160.17 g/mol | [3][4] |
| Melting Point | 231-233 °C | [3] |
| Boiling Point | 286.07 °C (rough estimate) | [4] |
| pKa | 3.60 ± 0.20 (Predicted) | [4] |
| logP | 1.35 (Predicted) | - |
| Solubility | DMSO: 50 mg/mL (312.17 mM; requires sonication) Water: < 0.1 mg/mL (insoluble) | [2] |
| Appearance | White to almost white powder/crystal | [3] |
| CAS Number | 1769-24-0 | [3] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through several methods. Two common procedures are detailed below.
Method 1: From Anthranilic Acid and Acetic Anhydride
This two-step synthesis involves the formation of an intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, followed by reaction with ammonia.[5][6]
-
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
In a round-bottom flask, a mixture of anthranilic acid and a molar excess of acetic anhydride is prepared.
-
The mixture is heated under reflux for a specified period, typically ranging from 2 to 6 hours.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.
-
The resulting crude 2-methyl-4H-3,1-benzoxazin-4-one can be purified by recrystallization from a suitable solvent like ethanol.
-
-
Step 2: Synthesis of this compound
-
The purified 2-methyl-4H-3,1-benzoxazin-4-one is suspended in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
An excess of aqueous ammonia is added to the suspension.
-
The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, as indicated by TLC.
-
The product, this compound, precipitates out of the solution.
-
The precipitate is collected by filtration, washed with cold water, and dried to yield the final product.
-
Method 2: From 2-Aminobenzamide and an Aldehyde
This method involves the condensation of 2-aminobenzamide with an appropriate aldehyde, in this case, acetaldehyde or a precursor.[7][8]
-
To a solution of 2-aminobenzamide in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, an equimolar or slight excess of the aldehyde is added.[8]
-
A catalytic amount of an acid or base may be added to facilitate the reaction.
-
The reaction mixture is heated to reflux for several hours and monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature, and the product is isolated by filtration or by evaporation of the solvent followed by purification.
-
Purification is typically achieved by recrystallization from a suitable solvent like ethanol.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed using various spectroscopic techniques.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small sample of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR and ¹³C NMR spectra are recorded on an NMR spectrometer.
-
The chemical shifts (δ), multiplicity, and integration of the peaks in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum are analyzed to confirm the molecular structure of this compound.
-
-
Infrared (IR) Spectroscopy:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film on a salt plate.
-
The IR spectrum is recorded using an FT-IR spectrometer.
-
Characteristic absorption bands for the functional groups present in this compound, such as the C=O (carbonyl) and N-H bonds, are identified to confirm the structure.
-
-
Mass Spectrometry (MS):
-
A dilute solution of the sample is prepared and introduced into the mass spectrometer (e.g., using electrospray ionization - ESI).
-
The mass spectrum is recorded, and the molecular ion peak (M+H)⁺ is observed to confirm the molecular weight of the compound.[10]
-
Biological Activity and Signaling Pathways
Inhibition of Poly(ADP-ribose) Polymerase (PARP)
This compound is a known inhibitor of PARP, a family of enzymes involved in DNA repair.[2] PARP inhibitors are of significant interest in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The mechanism of action involves the inhibition of PARP's catalytic activity, which leads to the accumulation of single-strand DNA breaks. These unrepaired breaks can then lead to double-strand breaks during DNA replication, ultimately resulting in cell death in cancer cells that lack a functional homologous recombination repair pathway.[11][12]
Figure 1: PARP Inhibition by this compound.
Antiviral Activity against Influenza A Virus
This compound has demonstrated significant antiviral activity against the influenza A virus.[1][4] Its mechanism of action involves the inhibition of viral neuraminidase (NA), an enzyme crucial for the release of newly formed virus particles from infected host cells.[1][13] By inhibiting neuraminidase, this compound prevents the spread of the virus to other cells.
Figure 2: Inhibition of Influenza A Virus Release.
Modulation of Cytokine Signaling
In the context of influenza A virus infection, this compound has been shown to modulate the host's immune response by reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][4] This immunomodulatory effect can help to mitigate the excessive inflammation and lung injury often associated with severe influenza infections.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4(1H)-Quinazolinone, 2-methyl- [webbook.nist.gov]
- 11. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
2-Methylquinazolin-4-ol: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylquinazolin-4-ol, a quinazoline derivative, has emerged as a molecule of significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the known mechanisms of action of this compound, focusing on its role as an enzyme inhibitor and its antiviral properties. The document details its primary biological targets, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways and workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Core Biological Targets and Mechanisms
This compound exerts its biological effects through the modulation of several key enzymes and pathways. The primary mechanisms of action identified to date include the inhibition of Poly(ADP-ribose) polymerase (PARP), mammalian aspartate transcarbamylase (ATCase), and dihydrofolate reductase (DHFR), as well as demonstrating significant antiviral activity against the influenza A virus.
Poly(ADP-ribose) Polymerase (PARP) Inhibition
This compound is a potent competitive inhibitor of poly(ADP-ribose) synthetase, more commonly known as PARP.[1] PARP is a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death. By inhibiting PARP, this compound can potentiate the effects of DNA-damaging agents, making it a molecule of interest in oncology research.
Mammalian Aspartate Transcarbamylase (ATCase) Inhibition
The compound has been identified as an inhibitor of mammalian aspartate transcarbamylase (ATCase).[1] ATCase catalyzes a key step in the de novo pyrimidine biosynthesis pathway. Inhibition of this enzyme can disrupt the synthesis of nucleotides, thereby impeding cell proliferation, a mechanism that is also relevant in cancer therapy.
Dihydrofolate Reductase (DHFR) Inhibition
Derivatives of the quinazoline scaffold are well-known inhibitors of dihydrofolate reductase (DHFR).[2][3] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. While the direct inhibitory potency of this compound on DHFR is not as extensively documented as its derivatives, this remains a plausible mechanism contributing to its biological activity, particularly in the context of anticancer research.[2][3]
Antiviral Activity against Influenza A Virus
Recent studies have highlighted the significant antiviral properties of this compound against the influenza A virus.[4] The proposed mechanism involves the downregulation of viral neuraminidase (NA) and nucleoprotein (NP), which are essential for viral replication and propagation.[4] Furthermore, it modulates the host's immune response by decreasing the expression of pro-inflammatory cytokines while enhancing the levels of anti-inflammatory cytokines.[4]
Quantitative Data
The following table summarizes the key quantitative data associated with the inhibitory activities of this compound.
| Target Enzyme/Virus | Parameter | Value | Reference |
| Poly(ADP-ribose) polymerase (PARP) | Ki | 1.1 µM | [1] |
| Mammalian Aspartate Transcarbamylase (ATCase) | Inhibitory Concentration | 0.20 mM | [1] |
| Influenza A Virus (H1N1) | IC50 | 23.8 µg/mL | [4] |
Signaling Pathways and Experimental Workflows
PARP Inhibition and DNA Repair Pathway
The following diagram illustrates the role of PARP in the DNA single-strand break repair pathway and how its inhibition by this compound disrupts this process.
Antiviral Mechanism Workflow
This diagram outlines the experimental workflow used to investigate the antiviral mechanism of this compound against the influenza A virus.
Experimental Protocols
PARP Inhibition Assay (General Protocol)
This protocol describes a general method for determining the inhibitory activity of a compound against PARP, which can be adapted for this compound.
-
Plate Preparation: A 96-well plate is coated with histones, which will serve as the substrate for PARP. The plate is then washed and blocked to prevent non-specific binding.
-
Reaction Mixture: A reaction buffer containing biotinylated NAD⁺, activated DNA, and the PARP enzyme is prepared.
-
Inhibitor Addition: Serial dilutions of this compound (or a control inhibitor) are added to the wells.
-
Enzyme Reaction: The PARP enzyme is added to the wells to initiate the poly(ADP-ribosyl)ation of the histones. The plate is incubated to allow the reaction to proceed.
-
Detection: The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells, which binds to the incorporated biotinylated ADP-ribose.
-
Signal Generation: A colorimetric HRP substrate is added, and the absorbance is measured using a plate reader. The signal intensity is inversely proportional to the PARP inhibitory activity of the compound.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antiviral Activity Assay (In Vitro)
This protocol is based on the methodology used to evaluate the anti-influenza virus activity of this compound.[4]
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) or A549 human lung epithelial cells are cultured in 96-well plates to form a monolayer.
-
Virus Infection: The cell monolayers are infected with a specific strain of influenza A virus (e.g., H1N1) at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: After a brief incubation period to allow for viral entry, the virus-containing medium is removed, and fresh medium containing various concentrations of this compound is added to the wells.
-
Cytopathic Effect (CPE) Assay: The cells are incubated for a period of 48-72 hours, and the extent of virus-induced CPE is observed and quantified. Cell viability can be assessed using methods such as the MTT assay.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits the viral CPE by 50%, is calculated from the dose-response curve.
-
Viral Protein Expression Analysis: To further investigate the mechanism, infected and treated cells can be harvested and lysed. The expression levels of viral proteins such as neuraminidase (NA) and nucleoprotein (NP) can be analyzed by Western blotting or immunofluorescence staining.
DHFR Inhibition Assay (General Protocol)
This protocol outlines a general spectrophotometric method for assessing DHFR inhibition.
-
Reaction Components: The assay mixture contains dihydrofolate (DHF), NADPH, and the DHFR enzyme in a suitable buffer.
-
Inhibitor Incubation: The DHFR enzyme is pre-incubated with varying concentrations of this compound.
-
Reaction Initiation: The reaction is initiated by the addition of DHF and NADPH.
-
Spectrophotometric Measurement: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Inhibition Calculation: The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percentage of inhibition.
-
IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion
This compound is a versatile molecule with a multi-target profile. Its ability to inhibit key enzymes such as PARP and ATCase, coupled with its promising antiviral activity against influenza A virus, underscores its potential as a lead compound in the development of new therapeutics. The information presented in this guide, including the quantitative data, signaling pathways, and experimental protocols, provides a solid foundation for further research and development efforts. Future studies should focus on elucidating the detailed molecular interactions with its targets, optimizing its structure for enhanced potency and selectivity, and further exploring its therapeutic potential in preclinical and clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchps.com [jchps.com]
- 4. Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-Methylquinazolin-4-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold, a fused bicyclic heterocycle, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. Among these, 2-methylquinazolin-4-ol and its analogues have emerged as a particularly promising class of compounds. This technical guide provides an in-depth overview of the diverse biological activities of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to aid in future research and drug development endeavors.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR) tyrosine kinase.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various this compound derivatives against a range of cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Thiourea derivative 10 | 2-(4-chlorostyryl)-3-(substituted) | HepG2 (Liver) | 16.35 | [1] |
| MCF-7 (Breast) | 68.75 | [1] | ||
| Triazine derivative 18 | Fused[1][2]triazine ring | HepG2 (Liver) | 31.85 | [1] |
| MCF-7 (Breast) | 29.46 | [1] | ||
| Tetrazine derivative 20 | Fused[1][2][3]tetrazine ring | HepG2 (Liver) | 27.04 | [1] |
| MCF-7 (Breast) | 20.98 | [1] | ||
| Azetidinone derivative 23 | 2-(4-chlorostyryl)-3-(substituted azetidinone) | HepG2 (Liver) | 7.09 | [1] |
| MCF-7 (Breast) | 11.94 | [1] | ||
| Triazoloquinazoline 24 | Fused[1][2]triazolo ring | HepG2 (Liver) | 10.82 | [3] |
| MCF-7 (Breast) | 29.46 | [3] |
Note: Doxorubicin was used as a reference drug in these studies, with IC50 values of 8.55 µM against HepG2 and 8.90 µM against MCF-7 cell lines.[1]
Signaling Pathways in Anticancer Activity
Dihydrofolate Reductase (DHFR) Inhibition:
Several this compound derivatives exert their anticancer effects by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division. Inhibition of DHFR leads to a depletion of these essential building blocks, thereby arresting cell proliferation.
Caption: Inhibition of the DHFR signaling pathway by this compound derivatives.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition:
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth and proliferation. Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell division. Certain this compound derivatives have been shown to inhibit the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer cell survival and proliferation.
Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.
Antimicrobial Activity
This compound derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values of various this compound derivatives against selected bacterial and fungal strains.
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Urea/Thiourea derivatives | 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one derivatives with urea or thiourea functionalities | S. aureus | 10-30 | C. albicans | 10-30 | [4] |
| E. coli | 10-30 | A. niger | 10-30 | [4] | ||
| Sulphonamide derivatives | 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one derivatives with sulphonamide functionalities | S. aureus | >200 | C. albicans | >200 | [4] |
| E. coli | >200 | A. niger | >200 | [4] | ||
| Compound 1 | 6-Bromo-2-methyl-3-(4'-morpholino-phenyl)-quinazolin-4-(3H)-one | B. subtilis | - | C. albicans | - | [2] |
| B. cereus | - | A. niger | - | [2] | ||
| S. epidermidis | - | [2] | ||||
| M. luteus | - | [2] | ||||
| E. coli | - | [2] |
Note: Specific MIC values for Compound 1 were not provided in the abstract, but it was reported to have the highest antimicrobial activity among the tested compounds.[2]
Anti-inflammatory Activity
Several derivatives of this compound have been investigated for their anti-inflammatory properties. These compounds have shown the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Quantitative Anti-inflammatory Data
The following table presents the inhibitory activity of selected this compound derivatives on the production of TNF-α and IL-6.
| Compound ID | Substitution Pattern | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM | Reference |
| Urea/Thiourea derivatives (3, 4, 6, 9, 16, 18) | 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one derivatives with urea or thiourea functionalities | 62-84 | 73-92 | [4] |
| Sulphonamide derivatives (23-29) | 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one derivatives with sulphonamide functionalities | Not potent | Not potent | [4] |
Note: Dexamethasone was used as a reference standard, showing 75% TNF-α and 84% IL-6 inhibition at 1 µM.[4]
Antiviral Activity
Recent studies have highlighted the potential of 2-methylquinazolin-4(3H)-one as an antiviral agent, particularly against the influenza A virus.
Quantitative Antiviral Data
| Compound | Virus | In Vitro IC50 | Reference |
| 2-Methylquinazolin-4(3H)-one (C1) | Influenza A virus (H1N1) | 23.8 µg/mL | [5] |
Note: The reference drug ribavirin had an IC50 of 37.2 µg/mL against H1N1 in the same study.[5]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays cited in this guide.
Synthesis of 2-Methylquinazolin-4(3H)-one Derivatives
A common synthetic route to 2-methyl-3-substituted-quinazolin-4(3H)-ones involves a two-step process:
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Unveiling the Therapeutic Potential of 2-Methylquinazolin-4-ol: A Technical Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential therapeutic targets of 2-methylquinazolin-4-ol and its derivatives. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for researchers actively engaged in the fields of drug discovery and development.
Core Findings: Identified Therapeutic Targets
This compound and its analogs have demonstrated a range of biological activities, pointing towards several key molecular targets with therapeutic relevance in oncology, virology, and inflammatory diseases. The primary identified targets include Poly(ADP-ribose) polymerase (PARP), mammalian Aspartate Transcarbamylase (ATCase), and viral components of the Influenza A virus. Furthermore, derivatives of this compound have shown inhibitory activity against Dihydrofolate Reductase (DHFR) and Thymidylate Synthase, crucial enzymes in nucleotide biosynthesis.
Quantitative Data Summary
The following tables provide a consolidated view of the quantitative data available for the inhibitory activities of this compound and its derivatives against their identified targets.
| Compound | Target | Activity | Value | Reference |
| This compound | Poly(ADP-ribose) synthetase (PARP) | Kᵢ | 1.1 µM | [1] |
| This compound | Mammalian Aspartate Transcarbamylase (ATCase) | IC₅₀ | 0.20 mM | [1] |
| 2-Methylquinazolin-4(3H)-one | Influenza A Virus (in vitro) | IC₅₀ | 23.8 µg/mL | [2] |
| 8-amino-2-methylquinazolin-4(3H)-one | Poly(ADP-ribose) polymerase-1 (PARP-1) | IC₅₀ | 0.4 µM |
Table 1: Inhibitory Activity of this compound and its Derivatives
| Cytokine | Effect of 2-Methylquinazolin-4(3H)-one Treatment |
| IFN-α | Decreased |
| TNF-α | Decreased |
| MCP-1 | Decreased |
| IL-6 | Decreased |
| IL-8 | Decreased |
| IL-10 | Increased |
| IFN-γ | Increased |
Table 2: Modulation of Cytokine Levels by 2-Methylquinazolin-4(3H)-one in Influenza A Virus-Infected Mice Lung Homogenate [2]
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound are mediated through its interaction with critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the findings presented, this section outlines the methodologies for key experiments.
Poly(ADP-ribose) Polymerase (PARP) Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against PARP enzymes.
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1. The resulting biotinylated histones are then detected using a streptavidin-HRP conjugate and a colorimetric substrate.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone proteins
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
This compound (or other test compounds)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well plates (high-binding capacity)
Procedure:
-
Coat a 96-well plate with histone proteins and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the test compound (this compound) at various concentrations to the wells.
-
Add the PARP-1 enzyme to the wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unincorporated biotinylated NAD+.
-
Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Wash the plate thoroughly.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Mammalian Aspartate Transcarbamylase (ATCase) Inhibition Assay
This protocol is adapted from studies on quinazolinone derivatives and can be applied to this compound.
Principle: The assay measures the production of carbamoyl aspartate from the reaction of aspartate and carbamoyl phosphate, catalyzed by ATCase. The amount of carbamoyl aspartate is determined colorimetrically.
Materials:
-
Purified mammalian ATCase
-
Aspartate solution
-
Carbamoyl phosphate solution
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Colorimetric reagent (e.g., a mixture of antipyrine and diacetyl monoxime in sulfuric acid)
-
Trichloroacetic acid (TCA) solution
Procedure:
-
Prepare a reaction mixture containing the assay buffer, aspartate, and the test compound at various concentrations.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding carbamoyl phosphate.
-
Incubate for a specific time period (e.g., 30 minutes).
-
Stop the reaction by adding TCA solution.
-
Centrifuge to pellet any precipitated protein.
-
Take an aliquot of the supernatant and add the colorimetric reagent.
-
Heat the mixture (e.g., in a boiling water bath) to allow color development.
-
Cool the mixture and read the absorbance at the appropriate wavelength (e.g., 466 nm).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
In Vitro Antiviral Assay against Influenza A Virus
This protocol outlines a method to assess the antiviral activity of this compound against Influenza A virus in a cell-based assay.
Principle: The assay evaluates the ability of the compound to protect host cells from the cytopathic effect (CPE) induced by viral infection. Cell viability is typically measured using the MTT assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Infection medium (e.g., serum-free DMEM with TPCK-trypsin)
-
This compound (or other test compounds)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed MDCK cells in a 96-well plate and grow to confluence.
-
Wash the cells with PBS.
-
Infect the cells with Influenza A virus at a specific multiplicity of infection (MOI) in the presence of various concentrations of the test compound. Include uninfected and untreated virus-infected controls.
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to observe CPE (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC₅₀ (the concentration that inhibits 50% of the viral CPE).
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics. Its demonstrated activity against key targets in cancer, viral infections, and inflammatory processes warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers aiming to elucidate the full therapeutic potential of this compound and its derivatives. Future studies should focus on optimizing the structure of this compound to enhance its potency and selectivity for its various targets, as well as on conducting in vivo efficacy and safety studies to translate these promising in vitro findings into clinical applications.
References
2-Methylquinazolin-4-ol Derivatives as Potent Antitumor Agents: A Technical Guide
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Derivatives of quinazolin-4(3H)-one, a tautomeric form of quinazolin-4-ol, have garnered significant attention as a privileged structure in the development of anticancer agents.[2][3] This is underscored by the number of FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, which are potent tyrosine kinase inhibitors built upon this core structure.[4][5] These agents function by targeting key signaling pathways that are frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[6][7]
This technical guide provides an in-depth overview for researchers and drug development professionals on the synthesis, antitumor evaluation, and mechanisms of action of 2-methylquinazolin-4-ol derivatives. It summarizes key quantitative data, details common experimental protocols, and visualizes critical signaling pathways involved in their therapeutic effects.
Quantitative Antitumor Activity
The antitumor efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency. The following tables summarize the cytotoxic activities of several representative derivatives from recent studies.
Table 1: Cytotoxicity of 2-Substituted Quinazolin-4(3H)-one Derivatives
| Compound ID | Substitution at Position 2 | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 17 | 2-methoxyphenyl with a basic side chain | Multiple Lines | Not specified, but showed remarkable profile | [6] |
| Compound 17 | (structure not specified) | MCF-7 (Breast) | 0.06 | [8] |
| Compound 17 | (structure not specified) | A-549 (Lung) | > 0.06 | [8] |
| Compound 126 | 2-benzylthio moiety | COLO-205 (Colon) | Not specified, but induced apoptosis | [9] |
| Compound 127 | 3-methylquinazolinone derivative | A549 (Lung) | 12.30 ± 4.12 | [9] |
| Compound 127 | 3-methylquinazolinone derivative | PC-3 (Prostate) | 17.08 ± 3.61 | [9] |
| Compound 127 | 3-methylquinazolinone derivative | SMMC-7721 (Liver) | 15.68 ± 1.64 | [9] |
| Compound 4C | 2-imino-(1H-indol)-4-oxoquinazolin | HepG2 (Liver) | 99.3% inhibition | [2] |
| Compound 3C | (1H-indol)-dihydropyridine-4-oxoquinazoline | MCF-7 (Breast) | 92.6% inhibition | [2] |
| Compound A3 | 2-(2-phenylthiazol-4-yl)ethyl | PC3 (Prostate) | 10 | [10] |
| Compound A3 | 2-(2-phenylthiazol-4-yl)ethyl | MCF-7 (Breast) | 10 | [10] |
| Compound A3 | 2-(2-phenylthiazol-4-yl)ethyl | HT-29 (Colon) | 12 | [10] |
| Compound 18b | N-arylquinazoline-4-amine analog | K562 (Leukemia) | 0.05 ± 0.02 | [11] |
| Compound 23 | Quinazoline with thiophene ring | A431 (Skin) | 3.4 | [7] |
Table 2: Kinase Inhibitory Activity of Quinazolin-4(3H)-one Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 17 | EGFR | 72 | [8] |
| Compound 127 | EGFRwt-TK | 10 | [9] |
| Compound 126 | EGFR-TK | 13.40 | [9] |
| Compound 26 | EGFRwt | 96 | [7] |
| Compound 26 | EGFRT790M | 28 | [7] |
| Compound 26 | EGFRL858R | 55 | [7] |
| Compound 28 | EGFR | 10 | [7] |
| 2i / 3i | CDK2, HER2, EGFR | Potent activity reported | [4] |
Mechanisms of Action & Signaling Pathways
This compound derivatives exert their antitumor effects through various mechanisms, primarily by inhibiting key enzymes and signaling pathways crucial for cancer cell growth and survival.
Kinase Inhibition
A predominant mechanism is the inhibition of protein kinases, particularly tyrosine kinases.[6] Many derivatives are designed as ATP-competitive inhibitors, binding to the ATP pocket of kinases like the Epidermal Growth factor Receptor (EGFR), thereby blocking downstream signaling.[7][8] The PI3K/AKT/mTOR pathway, a critical regulator of cell survival and proliferation, is another common target.[8][12]
Induction of Apoptosis
Many quinazolinone derivatives trigger programmed cell death, or apoptosis.[8][9] This is often achieved by disrupting the balance of pro-apoptotic (e.g., Bax, PUMA) and anti-apoptotic (e.g., Bcl-2) proteins.[8] The activation of caspases (caspase-3, -8, and -9) is a hallmark of this process, leading to the cleavage of critical cellular components like PARP and ultimately, cell death.[8][9]
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 8. Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Methylquinazolin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic signature of 2-methylquinazolin-4-ol, a key heterocyclic scaffold in medicinal chemistry. The following sections detail the structural elucidation of this compound through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document includes comprehensive data tables for easy reference and detailed experimental protocols for reproducibility.
Molecular Structure and Spectroscopic Overview
This compound (C₉H₈N₂O) is a bicyclic aromatic compound featuring a pyrimidinone ring fused to a benzene ring, with a methyl substituent at the 2-position. The tautomeric equilibrium between the keto (quinazolin-4(3H)-one) and enol (quinazolin-4-ol) forms is a key characteristic, with the keto form generally predominating in solid and solution phases. Spectroscopic analysis is crucial for confirming the structural integrity and purity of this compound.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and mass spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.13 | br s | 1H | N-H |
| 8.15 | d, J = 8.3 Hz | 1H | Ar-H (C8-H) |
| 7.81 | d, J = 8.3 Hz | 1H | Ar-H (C5-H) |
| 7.65 - 7.60 | m | 1H | Ar-H (C7-H) |
| 7.51 | d, J = 8.3 Hz | 2H | Ar-H (C6-H) |
| 2.49 | s | 3H | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 162.0 | C=O (C4) |
| 152.1 | C=N (C2) |
| 149.2 | Ar-C (C8a) |
| 134.1 | Ar-CH (C7) |
| 128.5 | Ar-CH (C5) |
| 125.8 | Ar-C (C4a) |
| 122.5 | Ar-CH (C6) |
| 120.9 | Ar-CH (C8) |
| 22.4 | CH₃ |
Table 3: IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2800 | Broad | N-H stretch |
| 3071 | Medium | Ar C-H stretch |
| 1681 | Strong | C=O stretch (amide) |
| 1615 | Strong | C=N stretch |
| 1568 | Medium | C=C stretch (aromatic) |
| 1473 | Medium | C-H bend (methyl) |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 160 | 100 | [M]⁺ (Molecular Ion) |
| 132 | 45 | [M - CO]⁺ |
| 118 | 80 | [M - NCO]⁺ |
| 90 | 60 | [C₇H₆]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
Temperature: 298 K
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Temperature: 298 K
-
-
Data Processing: The resulting free induction decay (FID) was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of this compound was finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Processing: The spectrum was background-corrected using a spectrum of a pure KBr pellet.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in methanol was introduced into the mass spectrometer via direct infusion.
-
Instrumentation: Mass spectra were obtained using a GC-MS-QP 5050A mass spectrometer.
-
Ionization Method: Electron Ionization (EI) was performed at 70 eV.
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 50-500
-
Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.
Synthesis Workflow and Logical Relationships
The synthesis of this compound is commonly achieved through the condensation of anthranilic acid with acetic anhydride, followed by reaction with ammonia. The workflow for this synthetic route is depicted below.
Caption: Synthetic pathway for this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data and protocols are intended to support researchers in the identification, characterization, and quality control of this important chemical entity in their drug discovery and development endeavors.
An In-depth Technical Guide to 2-Methylquinazolin-4-ol: Natural Sources, Analogs, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-methylquinazolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. The document details its natural origins, synthetic analogs, and diverse biological activities, with a focus on its potential as a therapeutic agent. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.
Natural Sources of this compound and its Analogs
This compound is a naturally occurring alkaloid that has been isolated from the microorganism Bacillus cereus[1]. Quinazoline alkaloids, a broader class of compounds to which this compound belongs, are found in a variety of natural sources, including plants, other microorganisms, and even animals. A well-known example is Vasicine (peganine), first isolated from the plant Adhatoda vasica.
While the primary documented natural source for this compound is microbial, the quinazolinone scaffold is a recurring motif in a number of natural products, highlighting its evolutionary selection for biological activity.
Experimental Protocol: Isolation of Quinazolinone Alkaloids from Bacillus cereus (General Protocol)
Objective: To isolate and purify quinazolinone alkaloids from a liquid culture of Bacillus cereus.
Materials:
-
Bacillus cereus culture
-
Luria-Bertani (LB) broth or other suitable culture medium
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol gradients)
-
Rotary evaporator
-
Separatory funnel
-
Chromatography columns
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Cultivation: Inoculate a large volume of sterile LB broth with Bacillus cereus. Incubate at 30-37°C with shaking for 48-72 hours.
-
Extraction of Culture Broth:
-
Centrifuge the culture to separate the supernatant from the bacterial cells.
-
Extract the supernatant three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Dissolve the crude extract in 1M HCl to protonate the basic alkaloids, rendering them water-soluble.
-
Wash the acidic solution with a nonpolar solvent like hexane to remove neutral and acidic impurities.
-
Basify the aqueous layer to a pH of 9-10 with 1M NaOH to deprotonate the alkaloids, making them soluble in organic solvents.
-
Extract the basified aqueous solution three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid fraction.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid fraction to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.
-
Monitor the fractions by TLC, visualizing the spots under a UV lamp.
-
Combine fractions containing the compound of interest (as determined by comparison with a standard, if available, or by further analytical techniques).
-
-
Final Purification and Characterization:
-
Further purify the combined fractions by recrystallization or preparative HPLC to obtain the pure compound.
-
Characterize the purified compound using spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy to confirm the structure of this compound.
-
Synthetic Analogs of this compound
The quinazolinone scaffold is a privileged structure in medicinal chemistry, and numerous synthetic analogs have been developed to explore their therapeutic potential. A common strategy involves the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones.
Experimental Protocol: Synthesis of 2,3-Dimethylquinazolin-4(3H)-one
This protocol describes a two-step synthesis of a simple analog, 2,3-dimethylquinazolin-4(3H)-one.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add anthranilic acid (1 equivalent) and acetic anhydride (2 equivalents).
-
Reaction: Heat the mixture to reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product often crystallizes out. Collect the solid by filtration, wash with cold diethyl ether, and dry to obtain 2-methyl-4H-3,1-benzoxazin-4-one.
Step 2: Synthesis of 2,3-Dimethylquinazolin-4(3H)-one
-
Reaction Setup: In a round-bottom flask, dissolve 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Reaction: Add an aqueous solution of methylamine (1.1 equivalents) dropwise to the solution. Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. Add water to the residue to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,3-dimethylquinazolin-4(3H)-one.
Caption: Synthetic workflow for 2,3-dimethylquinazolin-4(3H)-one.
Biological Activities and Mechanisms of Action
This compound and its analogs exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.
Anticancer Activity: PARP Inhibition
A significant mechanism underlying the anticancer activity of several quinazolinone derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP-1 is a key enzyme in the DNA damage response pathway, specifically in the repair of single-strand breaks.
Caption: PARP-1 inhibition pathway by quinazolinone analogs.
Table 1: Anticancer Activity of this compound Analogs
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 8-Methyl-2-(4-trifluoromethylphenyl)quinazolin-4-one | TNKS-2 (Tankyrase-2) | Potent Inhibition | [2] |
| Compound 12c (a quinazolinone derivative) | PARP-1 | 0.02789 | [3] |
| Olaparib (Reference Drug) | PARP-1 | 0.03038 | [3] |
| Compound 19d (dual inhibitor) | PARP-1 | Micromolar Potency | [4] |
| Compound 19d (dual inhibitor) | BRD4 | Micromolar Potency | [4] |
Antifungal Activity
Several quinazolinone derivatives have demonstrated significant antifungal activity, particularly against Candida albicans. The proposed mechanism of action for some analogs involves the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in ergosterol biosynthesis in fungi.
Table 2: Antifungal Activity of Quinazolinone Derivatives against Candida albicans
| Compound | MIC (µg/mL) | Reference |
| Benzo[g]quinazoline 1 | Inhibition zone = 20 mm | [5] |
| Benzo[g]quinazoline 2 | Inhibition zone = 22 mm | [5] |
| Fluconazole (Reference) | Inhibition zone = 26 mm | [5] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a ) | 26.1 ± 0.5 | [6] |
Antibacterial Activity
Quinazolinone derivatives have also been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. A potential mechanism of action is the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.
Caption: Proposed antibacterial mechanism of quinazolinone analogs.
Table 3: Antibacterial Activity of Quinazolinone Derivatives
| Compound | Bacterium | MIC (µg/mL) | Reference |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a ) | Staphylococcus aureus | 25.6 ± 0.5 | [6] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a ) | Bacillus subtilis | 24.3 ± 0.4 | [6] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a ) | Pseudomonas aeruginosa | 30.1 ± 0.6 | [6] |
| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a ) | Escherichia coli | 25.1 ± 0.5 | [6] |
| Compound 27 | Vancomycin-resistant S. aureus | ≤0.5 | [7] |
Conclusion
This compound and its synthetic analogs represent a versatile class of compounds with significant therapeutic potential. Their diverse biological activities, including potent anticancer, antifungal, and antibacterial effects, make them attractive scaffolds for further drug development. The mechanisms of action, particularly the inhibition of key enzymes like PARP-1 and DNA gyrase, provide a solid foundation for rational drug design and optimization. The experimental protocols and data summarized in this guide offer a valuable resource for researchers in the field, facilitating further exploration of this promising class of molecules. Future research should focus on elucidating the detailed mechanisms of action for their antimicrobial properties and optimizing the pharmacokinetic and pharmacodynamic profiles of the most potent analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
toxicological profile of 2-methylquinazolin-4-ol
An In-Depth Technical Guide on the Toxicological Profile of 2-Methylquinazolin-4-ol
Executive Summary
This compound is a heterocyclic organic compound belonging to the quinazolinone class. While extensive toxicological studies on this specific molecule are limited, data from global hazard communication systems and research on analogous compounds provide a foundational understanding of its potential biological effects. Information from supplier safety data sheets (SDS) and databases like PubChem indicates that this compound is classified as harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation[1][2]. Furthermore, it is noted to be very toxic to aquatic life with long-lasting effects[2].
Research into the broader family of quinazolinones reveals a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties[3][4]. The toxicological and pharmacological effects are highly dependent on the substitutions on the quinazolinone core. For instance, various derivatives have been shown to exhibit cytotoxicity against cancer cell lines by interacting with key signaling pathways such as the PI3K/AKT/mTOR pathway and by inhibiting tubulin polymerization[5][6]. This guide summarizes the available hazard data, compiles cytotoxicity information from related compounds, outlines general experimental protocols, and visualizes potential mechanisms of action and experimental workflows.
Hazard Identification and Classification
The primary toxicological information for this compound comes from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Table 2.1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[1] |
| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life[2] |
| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects[2] |
In Vitro Cytotoxicity of Quinazolinone Derivatives
Direct cytotoxicity data for this compound is scarce. However, numerous studies have evaluated the anticancer potential of its derivatives. These studies provide valuable structure-activity relationship insights. The following table summarizes the cytotoxic activity (IC₅₀ values) of various this compound derivatives against several cancer cell lines.
Table 3.1: Cytotoxicity of this compound Derivatives
| Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 3-Benzyl-2-methylquinazolin-4(3H)-one | A549 (Lung) | 9.48 (µg/mL) | [7] |
| 3-Benzyl-2-methylquinazolin-4(3H)-one | HCT116 (Colon) | 20.39 (µg/mL) | [7] |
| 3-Benzyl-2-methylquinazolin-4(3H)-one | MD-MB-231 (Breast) | 18.04 (µg/mL) | [7] |
| 3-[(Z)-({4-[(But-2-yn-1-yl)oxy]phenyl}methylidene)amino]-2-methylquinazolin-4(3H)-one | Caco-2 (Colon) | 376.8 | [8] |
| Various triazino[4,3-c]quinazoline derivatives based on 2-methylquinazolin-4-one | HepG2 (Liver) | 10.82 - 29.46 | [9][10][11][12] |
| Various triazino[4,3-c]quinazoline derivatives based on 2-methylquinazolin-4-one | MCF-7 (Breast) | 7.09 - 31.85 | [9][10][11][12] |
| A novel 2,3-dihydro-2-(quinoline-5-yl)quinazolin-4(1H)-one derivative | MOLT-4 (Leukemia) | Not specified, induced autophagy | [5] |
| A series of 3-diarylacetylene quinazolinone compounds | Various | Induced senescence | [5] |
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not published. However, a generalized protocol for assessing the in vitro cytotoxicity of a compound, based on the methodologies frequently cited in the studies of its derivatives, is provided below.
General Protocol for In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well microplates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., a this compound derivative) is dissolved in a suitable solvent like DMSO to prepare a stock solution. Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the test compound is added. A control group receives medium with the same concentration of DMSO.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Caption: General workflow for an in vitro cytotoxicity MTT assay.
Potential Mechanisms of Toxicity and Signaling Pathways
While the specific molecular targets of this compound are not fully elucidated, one study identifies it as a potent competitive inhibitor of poly(ADP-ribose) synthetase (PARP) with a Ki of 1.1 μM and an inhibitor of mammalian aspartate transcarbamylase (ATCase)[13].
Studies on the broader class of quinazolinone derivatives suggest several mechanisms of action, particularly in the context of cancer therapy. These compounds are often designed as kinase inhibitors. For instance, derivatives of 3-amino-2-methylquinazolin-4(3H)-one have been noted to downregulate the EGFR, PI3K, AKT, and mTOR signaling pathway[5]. This pathway is crucial for cell survival, proliferation, and growth, and its inhibition can lead to apoptosis (programmed cell death).
Caption: PI3K/AKT/mTOR pathway, a target for quinazolinone derivatives.
Genotoxicity Profile
There are no direct studies on the genotoxicity of this compound. However, research on related structures provides some context.
-
Methylquinolines: A study on various methylquinolines found that the position of the methyl group significantly influences genotoxicity. While 4-methylquinoline and 8-methylquinoline were able to induce unscheduled DNA synthesis (a marker of DNA repair), 2-methylquinoline was not reported to have this effect[14]. Another study found that quinoline itself is more genotoxic than 4-methylquinoline in certain cell systems[15].
-
Substituted Quinazolinones: In contrast, a study on a series of 2,3-substituted quinazolinone derivatives found them to be non-genotoxic in a comet assay and demonstrated DNA-protective effects against oxidative damage[16].
These conflicting findings for related but distinct chemical classes highlight the difficulty in predicting the genotoxic potential of this compound without direct experimental evidence.
Conclusion and Future Directions
The is currently incomplete. GHS classifications indicate acute oral toxicity and irritation potential. The broader family of quinazolinones demonstrates significant biological activity, often mediated through the inhibition of key cellular signaling pathways, but this activity is highly structure-dependent. The lack of specific LD₅₀ values, chronic toxicity data, and genotoxicity studies for the parent compound represents a significant data gap.
For drug development professionals, this compound may serve as a valuable scaffold, but its derivatives would require a full toxicological workup, including acute and chronic toxicity studies, genotoxicity assays (e.g., Ames test, micronucleus assay), and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to establish a comprehensive safety profile.
References
- 1. 2-Methyl-4(3H)-quinazolinone | C9H8N2O | CID 135400457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|1769-24-0|MSDS [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity and Antibacterial Evaluation of O-Alkylated/Acylated Quinazolin-4-one Schiff Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 11. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]
- 12. scirp.org [scirp.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoline is more genotoxic than 4-methylquinoline in hiHeps cells and rodent liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
2-Methylquinazolin-4-ol as an Aspartate Transcarbamylase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-methylquinazolin-4-ol as an inhibitor of aspartate transcarbamylase (ATCase), a key enzyme in the de novo pyrimidine biosynthesis pathway and a promising target for therapeutic intervention. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Introduction: Aspartate Transcarbamylase as a Therapeutic Target
Aspartate transcarbamylase (ATCase) catalyzes the committed step in the de novo synthesis of pyrimidines, the condensation of aspartate and carbamoyl phosphate to form N-carbamoyl-L-aspartate. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication. Consequently, inhibiting ATCase can selectively impede the proliferation of rapidly dividing cells, such as cancer cells, making it an attractive target for anticancer drug development.[1][2][3][4][5][6]
Quinazolinone derivatives have emerged as a class of compounds with potential inhibitory effects on ATCase.[3][7] Among these, this compound has been identified as an inhibitor of mammalian ATCase.[3][7] This guide focuses on the specific inhibitory properties and related methodologies concerning this compound.
Mechanism of Action: Non-Competitive Inhibition
Studies on quinazolinone derivatives, including this compound, have indicated that they act as non-competitive inhibitors of mammalian ATCase.[3][7] This mode of inhibition means that this compound binds to a site on the enzyme distinct from the active site for either aspartate or carbamoyl phosphate. The binding of the inhibitor reduces the catalytic activity of the enzyme without preventing the binding of the substrates.
In non-competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, thereby lowering the maximum velocity (Vmax) of the reaction without affecting the Michaelis constant (Km) of the substrates.[8][]
The allosteric regulation of ATCase is a complex process. The enzyme is typically activated by ATP and inhibited by the end-product of the pathway, CTP.[1][6][10][11] this compound introduces an additional layer of regulation by directly diminishing the enzyme's catalytic efficiency, independent of the natural allosteric effectors.
Quantitative Inhibition Data
Research by Balbaa et al. on quinazolinone derivatives provides the foundational data for the inhibitory effects of this class of compounds on mammalian ATCase. While the specific IC50 and Ki values for this compound are not detailed in the readily available literature, one source indicates an inhibitory concentration of 0.20 mM for mammalian ATCase. It is important to note that this compound is also a potent competitive inhibitor of poly(ADP-ribose) synthetase, with a reported Ki of 1.1 μM.
The following table summarizes the available quantitative data for the inhibition of ATCase by quinazolinone derivatives, as context for the potential efficacy of this compound.
| Compound Class | Inhibitor | Enzyme | Inhibition Type | Ki Value | IC50 Value | Reference |
| Quinazolinone | This compound | Mammalian ATCase | Non-competitive (inferred) | Not Reported | 0.20 mM | [5][7] |
| Quinazolinone Derivatives | 2-phenyl-1,3-4(H)benzothiazin-4-thione | Mammalian ATCase | Non-competitive | Potent (value not specified) | Not Reported | [3][7] |
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of this compound involves the fusion of anthranilic acid with thioacetamide.[12]
Materials:
-
Anthranilic acid
-
Thioacetamide
-
Ethanol
-
Heating apparatus (e.g., oil bath)
-
Filtration apparatus
Procedure:
-
A mixture of anthranilic acid and thioacetamide is heated.
-
The reaction mixture is cooled, and the resulting solid is collected by filtration.
-
The crude product is washed with water and then dried.
-
Recrystallization from ethanol is performed to yield pure this compound.[12]
Aspartate Transcarbamylase Activity Assay (Colorimetric Method)
This protocol is a standard colorimetric method for measuring ATCase activity, which can be adapted for inhibition studies.[1]
Materials:
-
Purified ATCase
-
Aspartate solution
-
Carbamoyl phosphate solution
-
Inhibitor stock solution (this compound in a suitable solvent, e.g., DMSO)
-
Tris-acetate buffer (50 mM, pH 8.3)
-
Colorimetric reagent (e.g., a solution that reacts with N-carbamoyl-L-aspartate to produce a colored product)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-acetate buffer and a saturating concentration of carbamoyl phosphate (e.g., 4.8 mM).
-
Add the desired concentration of the inhibitor (this compound) or vehicle control (DMSO) to the reaction mixture.
-
Pre-incubate the enzyme with the inhibitor for a defined period at a specific temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding a saturating concentration of aspartate.
-
Allow the reaction to proceed for a fixed time.
-
Stop the reaction (e.g., by adding a strong acid or by heat inactivation).
-
Add the colorimetric reagent and allow color to develop.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the enzyme activity and the percentage of inhibition caused by this compound.
Determination of Inhibition Kinetics
To determine the type of inhibition (e.g., non-competitive) and the inhibition constant (Ki), the ATCase activity assay is performed with varying concentrations of both the substrate (aspartate or carbamoyl phosphate) and the inhibitor (this compound).
Procedure:
-
Perform the ATCase activity assay as described above.
-
For determining the inhibition pattern with respect to one substrate, keep the concentration of the other substrate constant and saturating.
-
Vary the concentration of the substrate of interest across a range of values.
-
Repeat this for several different fixed concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and to calculate the Ki value.[7]
Visualizations
Allosteric Regulation of Aspartate Transcarbamylase
The following diagram illustrates the natural allosteric regulation of ATCase, showing the transition between the T (tense, low activity) and R (relaxed, high activity) states, and the influence of ATP and CTP.
Caption: Allosteric regulation of ATCase by substrates and nucleotide effectors.
Proposed Mechanism of Non-Competitive Inhibition by this compound
This diagram illustrates how a non-competitive inhibitor like this compound is proposed to interact with ATCase.
Caption: Non-competitive inhibition of ATCase by this compound.
Experimental Workflow for ATCase Inhibition Assay
This diagram outlines the general workflow for assessing the inhibitory effect of this compound on ATCase activity.
Caption: General workflow for an ATCase colorimetric inhibition assay.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel ATCase inhibitors. Its non-competitive mechanism of action suggests that it could be effective even at high substrate concentrations, which is a desirable characteristic for in vivo applications.
Future research should focus on:
-
Determining the precise Ki and IC50 values of this compound for mammalian ATCase.
-
Elucidating the exact binding site of this compound on the ATCase enzyme through structural biology studies (e.g., X-ray crystallography or cryo-EM).
-
Conducting structure-activity relationship (SAR) studies to optimize the quinazolinone scaffold for improved potency and selectivity.
-
Evaluating the in vivo efficacy and toxicity of this compound and its derivatives in preclinical cancer models.
This technical guide provides a solid foundation for researchers and drug development professionals to further investigate the potential of this compound as a therapeutic agent targeting aspartate transcarbamylase.
References
- 1. Asymmetric Allosteric Signaling in Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ultraviolet spectrophotometric assay for aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Allosteric Regulation of Catalytic Activity: Escherichia coli Aspartate Transcarbamoylase versus Yeast Chorismate Mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDB-101: Molecule of the Month: Aspartate Transcarbamoylase [pdb101.rcsb.org]
- 6. Structure and Mechanisms of Escherichia coli Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Khan Academy [khanacademy.org]
- 10. expertsmind.com [expertsmind.com]
- 11. Aspartate Transcarbamoylase (ATCase) [biology.kenyon.edu]
- 12. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Methylquinazolin-4-ol Derivatives
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Among its many variations, this compound and its derivatives have attracted significant attention for their diverse pharmacological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these compounds, focusing on their anticancer, antimicrobial, and antiviral properties. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows to support ongoing research and drug development efforts.
Core Synthesis and Evaluation Workflow
The development of novel this compound derivatives typically follows a structured workflow, from initial synthesis to comprehensive biological evaluation. This process involves the chemical synthesis of a library of compounds with systematic structural modifications, followed by a cascade of in vitro and in vivo assays to determine their therapeutic potential and mechanism of action.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
SAR in Anticancer Activity
Derivatives of this compound have shown significant potential as anticancer agents, primarily by inhibiting key enzymes in cell signaling pathways, such as receptor tyrosine kinases (RTKs).[1] The core structure allows for substitutions at multiple positions, profoundly influencing cytotoxicity and target specificity.
Key Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition
Many potent quinazoline-based anticancer agents function as ATP-competitive inhibitors of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3][4] By blocking the ATP-binding site, these inhibitors prevent autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways.
Caption: Inhibition of receptor tyrosine kinase signaling by this compound derivatives.
Quantitative SAR Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC₅₀) of various this compound derivatives against different human cancer cell lines.
| Compound ID/Substitution | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 17 (2-methoxyphenyl at C2) | Multiple Lines | Low µM range | [5] |
| Compound 2i (N-benzyl at C3) | MCF-7 (Breast) | Potent | [2] |
| Compound 3i (N-benzyl at C3) | MCF-7 (Breast) | Potent | [2] |
| Compound 9p (Hydrazinyl at C2) | HT-29 (Colon) | 0.015 | [6] |
| Compound 9p (Hydrazinyl at C2) | H-460 (Lung) | 0.031 | [6] |
| Compound 5d (Sulfanyl at C2) | HepG2 (Liver) | 1.94 | [3] |
| Compound 5d (Sulfanyl at C2) | MCF-7 (Breast) | Low µM range | [3] |
| Thiourea derivative 10 | HepG2 (Liver) | 16.35 | [7] |
| Fused[8][9][10]triazine (Compound 18) | HepG2 (Liver) | 31.85 | [7] |
| Fused[8][9][10]triazine (Compound 18) | MCF-7 (Breast) | 29.46 | [7] |
| Fused[8][9][10][11]tetrazine (Compound 20) | HepG2 (Liver) | 27.04 | [7] |
| Fused[8][9][10][11]tetrazine (Compound 20) | MCF-7 (Breast) | 20.98 | [7] |
Key SAR Insights for Anticancer Activity:
-
Position 2: Substitution with aryl groups (e.g., 2-methoxyphenyl) or complex hydrazinyl side chains can lead to potent cytotoxicity.[5][6] Fusing heterocyclic rings like triazines or tetrazines at this position also yields active compounds.[7]
-
Position 3: The introduction of N-benzyl groups at the 3-position has been shown to produce potent inhibitory activity against kinases.[2]
-
Halogenation: The presence of halogens, such as bromine (e.g., 6,8-dibromo derivatives), often enhances analgesic, anti-inflammatory, and antimicrobial activities, which can be correlated with anticancer potential.[8]
-
General Trend: In many series, chloro-substituted analogs demonstrate better cytotoxic effects than their unsubstituted counterparts.[4]
SAR in Antimicrobial and Antiviral Activity
The this compound scaffold is also a promising framework for developing novel antimicrobial and antiviral agents.
Quantitative SAR Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.
| Compound/Substitution | Target Organism | MIC (µg/mL) | Reference |
| 6-Bromo-2-methyl-3-(4'-morpholino-phenyl)-quinazolin-4-(3H)-one (1) | Bacteria & Fungi | High Activity | [8] |
| 2-Chloromethyl-4-methyl-quinazoline derivatives | Various Bacteria | Favorable Activity | [12] |
| Derivative A-2 (m-chlorobenzaldehyde) | E. coli | Excellent Activity | [13] |
| Derivative A-3 (o-hydroxybenzaldehyde) | A. niger | Excellent Activity | [13] |
| Derivative A-4 (p-methoxybenzaldehyde) | P. aeruginosa | Excellent Activity | [13] |
| Derivative A-6 (m-nitrobenzaldehyde) | C. albicans | Excellent Activity | [13] |
Key SAR Insights for Antimicrobial Activity:
-
Position 3: The introduction of a 4'-morpholino-phenyl group at position 3, especially when combined with bromine substitution at positions 6 and 8, results in potent antimicrobial effects.[8]
-
Position 2: Derivatives with substitutions like chlorobenzaldehyde, hydroxybenzaldehyde, and nitrobenzaldehyde at the 2-position exhibit excellent and specific activity against different bacterial and fungal strains.[13]
-
Heterocyclic Moieties: The incorporation of various heterocyclic moieties at the 2 and 3 positions is a common strategy to modulate antifungal activity.[8]
Antiviral Activity
A notable derivative, 2-Methylquinazolin-4(3H)-one (referred to as C1), has been identified as a significant antiviral agent against the Influenza A virus.[14]
-
Compound: 2-Methylquinazolin-4(3H)-one (C1)
-
Target: Influenza A Virus (H1N1)
-
In Vitro IC₅₀: 23.8 µg/mL[14]
-
Mechanism: In vivo studies showed that this compound significantly reduced the lung index and the expression of viral neuraminidase (NA) and nucleoprotein (NP). It also modulated the host's inflammatory response by decreasing pro-inflammatory cytokines (TNF-α, IL-6) and enhancing anti-inflammatory ones (IL-10).[14]
Experimental Protocols
Detailed and reproducible methodologies are critical for SAR studies. Below are standard protocols for key assays mentioned in the literature.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted in culture medium to achieve final concentrations (e.g., 0.01 to 100 µM). The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Protocol 2: In Vitro Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are commonly used to screen for kinase inhibitors.
-
Reaction Mixture: The assay is performed in a low-volume 384-well plate. Each well contains the target kinase (e.g., EGFR, VEGFR2), a biotinylated substrate peptide, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: The test compounds (quinazoline derivatives) are added to the wells at various concentrations. A known inhibitor (e.g., Sorafenib, Erlotinib) is used as a positive control.
-
Kinase Reaction: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction (phosphorylation of the substrate) to proceed.
-
Detection: A detection mixture containing an anti-phospho-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and streptavidin-XL665 (an acceptor fluorophore) is added to each well.
-
Signal Measurement: After another incubation period, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined from the resulting dose-response curve.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: Bacterial or fungal strains are grown overnight, and the suspension is adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microbes, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring absorbance.
References
- 1. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methylquinazolin-4-ol from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 2-methylquinazolin-4-ol, a valuable scaffold in medicinal chemistry, starting from anthranilic acid. The synthesis is a well-established multi-step process that can be performed in a standard laboratory setting.
Overview of the Synthetic Pathway
The synthesis of this compound from anthranilic acid is typically achieved through a two-step process. The first step involves the N-acetylation of anthranilic acid to form N-acetylanthranilic acid. This intermediate is then cyclized in the second step to yield the final product, this compound. An alternative and often preferred route for the second step involves the formation of a more reactive intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, which readily reacts with an ammonia source to give the desired quinazolinone.
Experimental Protocols
Step 1: Synthesis of N-Acetylanthranilic Acid
This protocol details the N-acetylation of anthranilic acid using acetic anhydride.
Workflow Diagram:
Caption: Workflow for the synthesis of N-acetylanthranilic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| Anthranilic Acid | 137.14 | 2.0 g |
| Acetic Anhydride | 102.09 | 6.0 mL |
| Distilled Water | 18.02 | As needed |
| Methanol (chilled) | 32.04 | Small amount |
Procedure:
-
In a 50 mL Erlenmeyer flask, combine 2.0 g of anthranilic acid and 6.0 mL of acetic anhydride.
-
Add a boiling stone to the flask and warm the mixture to a gentle boil on a hot plate in a fume hood. Maintain a gentle boil for 15 minutes. The mixture may solidify initially.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Carefully add 2 mL of distilled water to the cooled mixture.
-
Gently heat the mixture until it nearly boils to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature. Well-formed crystals of N-acetylanthranilic acid should form during this period.[1]
-
Isolate the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small amount of chilled methanol.
-
Continue to pull a vacuum to thoroughly dry the crystals.
-
Weigh the dried product and calculate the percent yield.
-
Determine the melting point of the product.
Expected Results:
| Parameter | Value |
| Product | N-Acetylanthranilic Acid |
| Appearance | Crystalline solid |
| Formula | C₉H₉NO₃ |
| Molar Mass | 179.17 g/mol |
| Melting Point | 183-185 °C |
| Yield | High |
Step 2: Synthesis of this compound
This step involves the cyclization of N-acetylanthranilic acid to form the final product. This is typically achieved by first converting N-acetylanthranilic acid to the more reactive intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, which is then reacted with an ammonia source. A one-pot variation is also described.
Reaction Pathway Diagram:
Caption: Synthesis of this compound from N-acetylanthranilic acid.
Method A: Two-Step Synthesis via Benzoxazinone Intermediate
Protocol 2a: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| N-Acetylanthranilic Acid | 179.17 | 10 mmol |
| Acetic Anhydride | 102.09 | 20 mL |
Procedure:
-
Reflux a mixture of N-acetylanthranilic acid (10 mmol) and acetic anhydride (20 mL) for 3 hours.[2]
-
After cooling, the reaction mixture is filtered.
-
The solid product is washed with petroleum ether and dried to yield 2-methyl-4H-3,1-benzoxazin-4-one.[2]
Protocol 2b: Synthesis of this compound from Benzoxazinone
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 2-Methyl-4H-3,1-benzoxazin-4-one | 161.16 | 0.11 mol |
| Ammonium Acetate | 77.08 | Excess |
| Ethanol or DMF | - | As needed |
Procedure:
-
Dissolve 2-methyl-4H-3,1-benzoxazin-4-one (0.11 mol) in ethanol or DMF.
-
Add an excess of ammonium acetate to the solution.
-
Reflux the mixture for 2 hours.[3]
-
After cooling, the product can be purified by column chromatography on silica gel.[3]
Method B: One-Pot Synthesis from Anthranilic Acid
This method combines the N-acetylation and cyclization steps into a single pot reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| Anthranilic Acid | 137.14 | 0.1 mol |
| Acetamide | 59.07 | 0.1 mol |
Procedure:
-
Heat a mixture of anthranilic acid (0.1 mol) and acetamide (0.1 mol) at 210-220 °C for 2 hours under a reflux condenser.[4]
-
Cool the reaction mixture.
-
Filter the resulting precipitate and dry to obtain 2-methylquinazolin-4-one.[4]
Expected Results:
| Parameter | Value |
| Product | This compound |
| Appearance | Solid |
| Formula | C₉H₈N₂O |
| Molar Mass | 160.17 g/mol |
| Melting Point | 231 °C[4] |
| Yield (Method B) | 92%[4] |
Summary of Quantitative Data
The following table summarizes the key quantitative data from the described protocols.
| Step | Starting Material | Reagents | Reaction Conditions | Product | Yield | Melting Point (°C) |
| 1 | Anthranilic Acid | Acetic Anhydride, Water | Gentle boil, 15 min | N-Acetylanthranilic Acid | High | 183-185 |
| 2a | N-Acetylanthranilic Acid | Acetic Anhydride | Reflux, 3 h | 2-Methyl-4H-3,1-benzoxazin-4-one | - | - |
| 2b | 2-Methyl-4H-3,1-benzoxazin-4-one | Ammonium Acetate, Ethanol/DMF | Reflux, 2 h | This compound | - | 231 |
| One-Pot | Anthranilic Acid | Acetamide | 210-220 °C, 2 h | This compound | 92% | 231[4] |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
-
Use caution when heating flammable organic solvents.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as:
-
Melting Point: Compare with literature values.
-
Spectroscopy:
-
¹H NMR
-
¹³C NMR
-
Infrared (IR) Spectroscopy
-
Mass Spectrometry (MS)
-
These application notes are intended to provide a comprehensive guide for the synthesis of this compound. Researchers should adapt these protocols as needed based on their specific laboratory conditions and available equipment.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Methylquinazolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylquinazolin-4-ol, also known as 2-methylquinazolin-4(3H)-one, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a key scaffold for the synthesis of a wide range of biologically active molecules. Derivatives of the quinazolinone core have demonstrated diverse pharmacological properties, including anticancer, anticonvulsant, anti-inflammatory, and antiviral activities. Notably, this compound itself has been identified as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, making it a valuable lead compound in cancer research.[1][2] It has also been shown to inhibit mammalian aspartate transcarbamylase (ATCase).[1]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient synthesis of such compounds. Compared to conventional heating methods, microwave irradiation offers several advantages, including significantly reduced reaction times, higher yields, and often improved product purity. This green chemistry approach is particularly well-suited for the construction of the quinazolinone ring system.
These application notes provide a detailed protocol for the microwave-assisted synthesis of this compound from readily available starting materials, along with data on reaction optimization and a summary of its key biological activities.
Synthesis of this compound
The most common and efficient microwave-assisted synthesis of this compound involves the reaction of anthranilic acid with acetic anhydride. This reaction typically proceeds through the formation of an intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, which then reacts with a nitrogen source, such as ammonia (often from ammonium acetate), to yield the final product.
Experimental Protocols
Protocol 1: Two-Step, One-Pot Microwave-Assisted Synthesis
This protocol is adapted from methodologies that utilize a sequential reaction in a single pot.
Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Ammonium acetate
-
Ethanol (optional, as solvent)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
Step 1: Formation of 2-Methyl-4H-3,1-benzoxazin-4-one Intermediate
-
In a microwave reactor vial, combine anthranilic acid (e.g., 5 mmol, 0.685 g) and acetic anhydride (e.g., 10 mmol, 0.94 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a specified power and temperature for a short duration (e.g., 8-10 minutes). The reaction can often be performed neat (without solvent).
-
-
Step 2: Formation of this compound
-
After the initial irradiation, carefully cool the reaction vial.
-
Add ammonium acetate (e.g., 10 mmol, 0.771 g) to the reaction mixture in situ.
-
Reseal the vial and subject it to a second round of microwave irradiation.
-
After cooling, the reaction mixture can be poured into cold water to precipitate the crude product.
-
The solid product is then collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol to afford pure this compound.
-
Protocol 2: Solvent-Free Microwave-Assisted Synthesis
This protocol emphasizes a green chemistry approach by avoiding the use of a solvent.
Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Ammonium acetate
-
Solid support (e.g., acidic alumina, optional)
-
Microwave reactor
Procedure:
-
A mixture of anthranilic acid (e.g., 10 mmol, 1.37 g), acetic anhydride (e.g., 20 mmol, 1.89 mL), and ammonium acetate (e.g., 20 mmol, 1.54 g) is prepared.
-
The mixture can be adsorbed onto a solid support like acidic alumina for solvent-free conditions.
-
The reaction vessel is placed in a microwave oven and irradiated for a short period, typically ranging from 2 to 10 minutes, with pulses of microwave energy.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The product is extracted from the solid support using a suitable solvent (e.g., ethanol or methanol).
-
The solvent is evaporated under reduced pressure, and the resulting solid can be purified by recrystallization.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following tables summarize the impact of various parameters on the synthesis.
Table 1: Optimization of Microwave-Assisted Synthesis of the Intermediate 2-Methyl-4H-3,1-benzoxazin-4-one
| Entry | Reactants | Microwave Power (W) | Time (min) | Solvent | Yield (%) |
| 1 | Anthranilic acid, Acetic anhydride | 100 | 5 | Neat | ~80 |
| 2 | Anthranilic acid, Acetic anhydride | 100 | 8-10 | Neat | >90 |
| 3 | Anthranilic acid, Acetic anhydride | 100 | 15 | Neat | ~85 |
Data synthesized from multiple sources indicating optimal reaction times.
Table 2: Influence of Reaction Conditions on the Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones (as a proxy for the parent compound)
| Entry | Catalyst/Support | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | Neat | 150 | 10 | High |
| 2 | Acidic Alumina | Solvent-free | - | 4 | 85-95 |
| 3 | Choline chloride:urea (DES) | DES | 80 | - | Good |
| 4 | FeCl3 | DMF | 100 | 30 | 75-84 |
This table provides a comparative overview of different catalytic systems and conditions used for quinazolinone synthesis, which can be adapted for this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound.
Biological Signaling Pathway: PARP Inhibition
This compound has been identified as a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1, are critical for the repair of single-strand DNA breaks. Inhibiting PARP in cancer cells with existing DNA repair defects (like BRCA mutations) leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.
Conclusion
The microwave-assisted synthesis of this compound offers a rapid, efficient, and environmentally friendly alternative to conventional synthetic methods. The protocols outlined provide a robust starting point for researchers in academic and industrial settings. The significant biological activities of this quinazolinone scaffold, particularly as a PARP inhibitor, underscore its importance as a valuable building block in the design and development of novel therapeutic agents. Further exploration of its derivatives is warranted to develop compounds with enhanced potency and selectivity for various therapeutic targets.
References
Application Notes and Protocols for the Laboratory Synthesis of 2-Methylquinazolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 2-methylquinazolin-4-ol, a key heterocyclic scaffold in medicinal chemistry. The synthesis is a robust two-step process commencing with the cyclization of anthranilic acid with acetic anhydride to form an intermediate, 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is subsequently reacted with an amine source to yield the final product. This protocol offers a straightforward and efficient method for obtaining this compound, which can serve as a crucial building block for the development of novel therapeutic agents. The tautomeric equilibrium between this compound and 2-methylquinazolin-4(3H)-one is a key characteristic of this compound.
Introduction
Quinazolinone derivatives are a significant class of nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The this compound core is a privileged structure in drug discovery, forming the backbone of numerous biologically active molecules. The synthesis protocol detailed herein is a well-established and commonly employed method, valued for its reliability and accessibility of starting materials.
Chemical Reaction Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the acylation of anthranilic acid with acetic anhydride, which upon heating, undergoes cyclization to form 2-methyl-4H-3,1-benzoxazin-4-one. In the second step, this intermediate is treated with an amine, such as ammonia or hydrazine hydrate, to yield the final product, 2-methylquinazolin-4(3H)-one, which is in tautomeric equilibrium with this compound.[1][2]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound and its intermediate.
| Step | Reactants | Product | Solvent/Catalyst | Reaction Conditions | Yield (%) | Melting Point (°C) |
| 1 | Anthranilic acid, Acetic anhydride | 2-Methyl-4H-3,1-benzoxazin-4-one | Neat (Microwave) | Time-dependent heating | >95 | - |
| 2 | 2-Methyl-4H-3,1-benzoxazin-4-one, Ammonia | 2-Methylquinazolin-4(3H)-one | Solid Support | Microwave irradiation | ~80 (overall) | 231-233 |
Note: Yields and melting points can vary based on the specific reaction conditions and purity of reagents.
Experimental Protocols
Materials and Equipment:
-
Anthranilic acid
-
Acetic anhydride
-
Ammonia solution (e.g., 25% aqueous solution) or another suitable amine source
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper for vacuum filtration
-
Rotary evaporator
-
Melting point apparatus
-
(Optional) Microwave reactor
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate)
This procedure is based on a conventional heating method. Microwave-assisted synthesis can also be employed for this step.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anthranilic acid (1 equivalent).
-
Reagent Addition: To the anthranilic acid, add acetic anhydride (2-3 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TCC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out. If not, the excess acetic anhydride can be removed under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid, 2-methyl-4H-3,1-benzoxazin-4-one, can be collected by vacuum filtration and washed with a cold non-polar solvent like hexane or heptane to remove any remaining acetic anhydride.[1] The product is often used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol describes the conversion of the intermediate to the final product using an ammonia solution.
-
Reaction Setup: In a round-bottom flask, suspend the 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) obtained from the previous step in a suitable solvent such as ethanol.
-
Reagent Addition: Add an excess of an ammonia solution (e.g., 25% aqueous ammonia) to the suspension.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion of the reaction, the solvent can be removed under reduced pressure. The resulting solid is then treated with water.
-
Isolation and Purification: The crude product is collected by vacuum filtration, washed with cold water, and then dried. Recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide and water, can be performed to obtain the pure this compound.[3]
Mandatory Visualization
The following diagrams illustrate the key aspects of the synthesis protocol.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Reaction pathway for this compound synthesis.
References
Analytical Methods for the Characterization of 2-Methylquinazolin-4-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 2-methylquinazolin-4-ol, a key heterocyclic scaffold in medicinal chemistry. The following methods are outlined to ensure comprehensive structural elucidation and purity assessment.
Chromatographic Methods
Chromatographic techniques are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a robust method for the purity assessment of this compound.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 15 minutes |
| Expected Retention Time | Approximately 5-7 minutes |
Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation:
-
Prepare a phosphate buffer solution (e.g., 20 mM potassium dihydrogen phosphate) and adjust the pH to 3.0 with phosphoric acid.
-
Mix the buffer with acetonitrile in a 50:50 volume ratio.
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase to obtain a stock solution of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Solution Preparation:
-
Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the standard and sample solutions.
-
Record the chromatograms and determine the retention time and peak area for this compound.
-
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile impurities and for confirming the molecular weight of this compound.
Table 2: GC-MS Method Parameters
| Parameter | Value |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 m/z |
| Expected Retention Time | Varies with exact column and conditions |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
GC-MS Analysis:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
Run the analysis using the specified parameters.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
The mass spectrum should show a molecular ion peak (M+) at m/z 160.[1]
-
Analyze the fragmentation pattern to confirm the structure. Key fragments are often observed at m/z 132, 118, and 91.
-
Caption: GC-MS analysis workflow for this compound.
Spectroscopic Methods
Spectroscopic methods are crucial for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure and environment of the hydrogen and carbon atoms in the molecule.
Table 3: NMR Parameters and Expected Chemical Shifts
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Spectrometer Frequency | 400 MHz or higher | 100 MHz or higher |
| Reference | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |
| Expected ¹H Shifts (ppm) | ~12.1 (s, 1H, NH), 7.4-8.1 (m, 4H, Ar-H), 2.4 (s, 3H, CH₃) | ~162 (C=O), ~153 (C2), ~148 (C8a), ~121-135 (Ar-C), ~22 (CH₃) |
Note: The chemical shifts are approximate and can vary slightly based on the specific instrument and experimental conditions. The provided values are based on data for closely related quinazolinone derivatives.[2][3]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard procedures.
-
-
Data Processing and Interpretation:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons and carbons in the this compound structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200-3000 | N-H | Stretching |
| 3000-2850 | C-H (methyl) | Stretching |
| 1680-1660 | C=O (amide) | Stretching |
| 1620-1580 | C=N | Stretching |
| 1600-1450 | C=C (aromatic) | Stretching |
Experimental Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure (e.g., 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and correlate them to the functional groups of this compound.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Table 5: UV-Vis Absorption Data
| Solvent | λmax (nm) |
| Ethanol | ~230, 245, 320 |
Note: The λmax values are based on a closely related derivative, 3-amino-2-methylquinazolin-4(3H)-one, and may vary slightly for this compound.[2]
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, methanol) at a concentration of approximately 1 mg/mL.
-
Prepare a dilute solution (e.g., 10 µg/mL) from the stock solution using the same solvent.
-
-
Data Acquisition:
-
Use a quartz cuvette to measure the absorbance of the sample solution against a solvent blank.
-
Scan the wavelength range from 200 to 400 nm.
-
-
Data Analysis:
-
Determine the wavelength(s) of maximum absorbance (λmax).
-
Caption: Overview of analytical techniques for this compound.
References
- 1. 2-Methylquinolin-4-ol | C10H9NO | CID 69089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) | MDPI [mdpi.com]
Application Notes & Protocols: NMR and Mass Spectrometry of 2-Methylquinazolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the characterization of 2-methylquinazolin-4-ol using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Introduction to this compound
This compound is a heterocyclic organic compound with the molecular formula C₉H₈N₂O[1][2]. It belongs to the quinazolinone class of molecules, which are known for their broad range of biological activities and are a common scaffold in medicinal chemistry and drug development. Accurate structural elucidation and purity assessment are critical for its use in research and pharmaceutical applications. NMR and MS are powerful analytical techniques for the unambiguous identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei within a molecule. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are essential for structural confirmation.
NMR Data Summary
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Data for this compound (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 12.10 | broad singlet | - | 1H | N-H |
| 8.08 | doublet | 8.0 | 1H | Ar-H |
| 7.76 | triplet | 7.6 | 1H | Ar-H |
| 7.57 | doublet | 8.0 | 1H | Ar-H |
| 7.44 | triplet | 7.4 | 1H | Ar-H |
| 2.36 | singlet | - | 3H | -CH₃ |
| Data sourced from The Royal Society of Chemistry.[3] |
Table 2: ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 161.7 | C=O |
| 154.2 | C-N |
| 148.9 | Ar-C |
| 134.2 | Ar-CH |
| 126.5 | Ar-CH |
| 125.8 | Ar-CH |
| 125.6 | Ar-CH |
| 120.6 | Ar-C |
| 21.4 | -CH₃ |
| Data sourced from The Royal Society of Chemistry.[3] |
Experimental Protocol for NMR Analysis
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural verification.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Gently vortex the vial to ensure complete dissolution.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR:
-
Acquire a standard one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrations to confirm the structure.
-
Caption: Experimental workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Mass Spectrometry Data Summary
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Technique |
| Molecular Formula | C₉H₈N₂O | - |
| Molecular Weight | 160.17 g/mol | - |
| Molecular Ion [M]⁺ | m/z 160 | GC-MS (EI)[1][2] |
| Protonated Molecule [M+H]⁺ | m/z 161.071 | LC-MS (ESI)[1] |
Experimental Protocols for Mass Spectrometry
Protocol 3.2.1: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound using electron ionization (EI).
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., methanol, dichloromethane)
-
GC vial with a septum cap
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent.
-
-
GC-MS Instrument Setup:
-
Set the GC inlet temperature (e.g., 250 °C).
-
Use a suitable capillary column (e.g., DB-5ms).
-
Program the oven temperature ramp (e.g., start at 100 °C, ramp to 280 °C at 10 °C/min).
-
Set the MS transfer line temperature (e.g., 280 °C).
-
Set the ion source temperature (e.g., 230 °C).
-
-
Data Acquisition:
-
Inject 1 µL of the sample solution into the GC.
-
Acquire mass spectra in the range of m/z 40-400.
-
Use a standard electron ionization energy of 70 eV.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum for this peak to identify the molecular ion (M⁺) and major fragment ions.
-
Protocol 3.2.2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the accurate mass of the protonated molecule [M+H]⁺.
Materials:
-
This compound sample
-
LC-MS grade solvents (e.g., acetonitrile, water)
-
Formic acid
-
LC vial
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.
-
-
LC-MS Instrument Setup:
-
Use a suitable C18 column.
-
Set up a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Set the mass spectrometer to positive ion electrospray ionization (ESI+) mode.
-
-
Data Acquisition:
-
Inject 5-10 µL of the sample solution.
-
Acquire data in full scan mode over a relevant m/z range (e.g., 100-500).
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak of the compound.
-
Identify the [M+H]⁺ ion and determine its accurate mass.
-
Caption: General experimental workflow for MS analysis.
Mass Spectrometry Fragmentation Pathway
Under electron ionization (EI) at 70 eV, the molecular ion of this compound is formed at m/z 160. This ion can undergo fragmentation to produce characteristic fragment ions, aiding in its identification.
Caption: Proposed fragmentation of this compound.
References
Application Notes and Protocols for the Use of 2-Methylquinazolin-4-ol Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-methylquinazolin-4-ol and its derivatives as potential anticancer agents in preclinical research. This document details their mechanisms of action, summarizes their efficacy in various cancer cell lines, and provides detailed protocols for their evaluation.
Introduction
The quinazolinone scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its broad spectrum of pharmacological activities, including potent anticancer effects.[1] Derivatives of this compound, a core quinazolinone structure, have demonstrated significant cytotoxic and cytostatic effects against a variety of cancer cell lines.[2][3] These compounds exert their anticancer activity through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][3][4] This makes them promising candidates for further investigation and development as novel cancer therapeutics.
Mechanism of Action
Derivatives of this compound have been shown to target several key pathways involved in cancer progression:
-
Induction of Apoptosis: A primary mechanism of action is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, involving the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspase-9 and caspase-3.[4] Some derivatives may also engage the extrinsic pathway.[1] The production of reactive oxygen species (ROS) has also been implicated in apoptosis induction by some quinazolinone derivatives.[4]
-
Cell Cycle Arrest: Many this compound derivatives have been observed to cause cell cycle arrest, predominantly at the G2/M phase.[2][4] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating. The arrest is often associated with the modulation of key cell cycle regulatory proteins such as cyclin B1 and CDK1.[5]
-
Inhibition of Signaling Pathways: These compounds have been found to inhibit several critical signaling pathways that are often dysregulated in cancer:
-
Tyrosine Kinase Receptors (TKRs): The quinazoline nucleus is a well-known scaffold for inhibitors of TKRs, such as the Epidermal Growth Factor Receptor (EGFR).[6]
-
PI3K/AKT/mTOR Pathway: Some derivatives act as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) pathway, which is a central regulator of cell growth, proliferation, and survival.[7]
-
Dihydrofolate Reductase (DHFR) Inhibition: Certain quinazolinone derivatives exhibit anticancer activity by inhibiting DHFR, an enzyme crucial for the synthesis of nucleotides and essential for cell proliferation.[8]
-
Tubulin Polymerization: Some derivatives can inhibit tubulin polymerization, disrupting microtubule dynamics, which is essential for mitosis, leading to cell cycle arrest and apoptosis.[3][6]
-
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC50 values) of various this compound derivatives against a range of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenoxymethyl-3H-quinazolin-4-one (PMQ) | HL-60 (Leukemia) | 10.8 ± 0.9 | [4] |
| N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamate (5k) | A549 (Lung) | 5.44 | [2] |
| MCF-7 (Breast) | 7.15 | [2] | |
| HeLa (Cervical) | 12.16 | [2] | |
| HT29 (Colon) | 10.35 | [2] | |
| HCT-116 (Colon) | 11.44 | [2] | |
| N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamate (5i) | MCF-7 (Breast) | 3.65 | [2] |
| N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamate (5n) | A549 (Lung) | 5.09 | [2] |
| 2-Substituted quinazolin-4(3H)-one (Compound 17) | Jurkat (T-cell ALL) | < 5 | [9] |
| NB4 (APL) | < 5 | [9] | |
| 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone derivative (101) | L1210 (Leukemia) | > 1 µg/mL | [3] |
| K562 (Leukemia) | > 1 µg/mL | [3] | |
| MCF-7 (Breast) | 0.34 | [3] | |
| CA46 (Burkitt's lymphoma) | 1.0 | [3] | |
| 2-(naphthalen-1-yl)-6-(pyrrolidin-1-yl)quinazolin-4-one (MJ66) | M21 (Melanoma) | ~0.033 | [5] |
| 2-(4-chlorostyryl)quinazoline derivatives (Compounds 18, 19, 20, 23, 24) | HepG2 (Liver) | 7.09 - 31.85 | [10][11][12] |
| MCF-7 (Breast) | 10.82 - 29.46 | [10][11][12] | |
| 2-amino-4-methylquinazoline derivatives (e.g., 19, 20, 37, 43) | Various | Nanomolar Potency | [7] |
Visualizations: Signaling Pathways and Experimental Workflow
Caption: General experimental workflow for evaluating this compound derivatives.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Caption: G2/M cell cycle arrest induced by this compound derivatives.
Experimental Protocols
Here are detailed protocols for key experiments used to evaluate the anticancer effects of this compound derivatives.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Apoptosis Detection by DAPI Staining
This method is used to visualize nuclear changes characteristic of apoptosis.
Materials:
-
Treated and untreated cells grown on coverslips or in chamber slides
-
PBS
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the this compound derivative for the desired time.
-
Washing: Wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
DAPI Staining: Add DAPI staining solution and incubate for 5 minutes in the dark at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Visualization: Mount the coverslips on microscope slides with a drop of mounting medium. Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
DNA Fragmentation Assay (DNA Ladder)
This assay detects the characteristic ladder pattern of DNA fragments produced during apoptosis.
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
100% Ethanol and 70% Ethanol
-
3 M Sodium Acetate (pH 5.2)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Agarose gel (1.5-2%) with Ethidium Bromide
-
Gel electrophoresis system
Procedure:
-
Cell Lysis: Lyse 1-5 x 10⁶ cells in 0.5 mL of lysis buffer on ice for 30 minutes.
-
Centrifugation: Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet high molecular weight DNA and cellular debris.
-
Supernatant Treatment: Transfer the supernatant (containing fragmented DNA) to a new tube. Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.
-
Protein Digestion: Add Proteinase K to a final concentration of 100 µg/mL and incubate at 50°C for 1-2 hours.
-
DNA Extraction: Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.
-
DNA Precipitation: Precipitate the DNA by adding 1/10 volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C overnight.
-
DNA Pellet Collection: Centrifuge at 14,000 rpm for 20 minutes at 4°C. Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspension: Resuspend the DNA pellet in 20-30 µL of TE buffer.
-
Gel Electrophoresis: Run the DNA samples on a 1.5-2% agarose gel. Visualize the DNA ladder under UV light.
Western Blotting
This protocol is for the detection and quantification of specific proteins.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL detection reagents and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. Detection of apoptosis by DAPI staining [bio-protocol.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. DAPI staining for detection of apoptosis [bio-protocol.org]
- 10. scribd.com [scribd.com]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for 2-Methylquinazolin-4-ol in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-methylquinazolin-4-ol and its derivatives as enzyme inhibitors. While specific data for this compound is limited, the broader class of quinazolin-4-one compounds has been extensively studied, demonstrating potent inhibitory activity against a range of key enzymes implicated in various diseases, particularly cancer. This document outlines the primary enzyme targets, summarizes inhibitory data for representative quinazolinone compounds, and provides detailed protocols for relevant enzyme inhibition assays.
Overview of Quinazolinones as Enzyme Inhibitors
The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. These compounds are particularly prominent as inhibitors of enzymes involved in cellular signaling, proliferation, and metabolism. Their mechanism of action often involves competitive or non-competitive binding to the enzyme's active site or allosteric sites.
Key enzyme classes targeted by quinazolin-4-one derivatives include:
-
Protein Kinases: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1]
-
Metabolic Enzymes: Dihydrofolate Reductase (DHFR), Thymidylate Synthase, and Carbonic Anhydrases (hCA I and hCA II).[2][3][4]
-
Cytoskeletal Proteins: Tubulin, by inhibiting its polymerization.[5]
-
Other Enzymes: Phosphatidylinositol 3-Kinase (PI3K), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE).[4][6]
Quantitative Inhibitory Data
The following tables summarize the inhibitory activities of various quinazolin-4-one derivatives against their respective enzyme targets. This data is provided to illustrate the potential potency of this class of compounds.
Table 1: Inhibition of Protein Kinases by Quinazolin-4(3H)-one Derivatives [1]
| Compound | Target Enzyme | IC50 (µM) |
| 2h | CDK2 | Not specified |
| HER2 | 0.138 ± 0.012 | |
| EGFR | 0.102 ± 0.014 | |
| 2i | CDK2 | 0.173 ± 0.012 |
| HER2 | 0.128 ± 0.024 | |
| EGFR | 0.097 ± 0.019 | |
| 3g | CDK2 | Not specified |
| HER2 | 0.112 ± 0.016 | |
| 3i | CDK2 | 0.177 ± 0.032 |
| HER2 | 0.079 ± 0.015 | |
| EGFR | 0.181 ± 0.011 | |
| Imatinib (Control) | CDK2 | 0.131 ± 0.015 |
| Lapatinib (Control) | HER2 | 0.078 ± 0.015 |
| Erlotinib (Control) | EGFR | 0.056 ± 0.012 |
Table 2: Inhibition of Metabolic and Neurological Enzymes by Quinazolin-4(3H)-one Derivatives [4]
| Compound | Target Enzyme | Ki (nM) |
| 3a-s (Range) | hCA I | 38.55 ± 4.08 – 159.05 ± 10.68 |
| hCA II | 41.04 ± 6.73 – 177.12 ± 8.06 | |
| AChE | 4.20 ± 0.15 – 26.10 ± 2.36 | |
| BChE | 1.22 ± 0.05 – 16.09 ± 0.88 | |
| Acetazolamide (Control) | hCA I | 125.15 ± 0.78 |
| hCA II | 148.75 ± 0.92 | |
| Tacrine (Control) | AChE | 37.62 ± 6.86 |
| BChE | 26.75 ± 5.79 | |
| Compound | Target Enzyme | IC50 (nM) |
| 3a-s (Range) | α-Glycosidase | 0.34 - 2.28 |
| Acarbose (Control) | α-Glycosidase | 3.18 |
Table 3: Inhibition of Tubulin Polymerization by Quinazolinone Derivatives [5]
| Compound | Target | IC50 (µM) |
| 105 | Microtubule Protein Polymerization | Not specified (significant inhibition) |
| 106 | Microtubule Polymerization | 0.6 |
| 106 | Cdk4 | 0.47 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways where quinazolinone targets are involved, as well as a general workflow for enzyme inhibition screening.
References
- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK2 regulation through PI3K and CDK4 is necessary for cell cycle progression of primary rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Putting one step before the other: distinct activation pathways for Cdk1 and Cdk2 bring order to the mammalian cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: Novel Derivatives from the 2-Methylquinazolin-4-ol Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel derivatives based on the 2-methylquinazolin-4-ol scaffold. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[1][2][3]
Biological Activities and Data Presentation
Derivatives of this compound have been extensively studied for their therapeutic potential. The introduction of various substituents at the N-3 position and modifications at the C-2 methyl group have yielded compounds with significant biological activities.
Anticancer Activity
Numerous this compound derivatives have demonstrated potent anticancer activity against various cancer cell lines.[3][4] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[2][5]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 18 | HepG2 | 10.82 | [3][6] |
| MCF-7 | 7.09 | [3][6] | |
| Compound 19 | HepG2 | 12.31 | [3][6] |
| MCF-7 | 9.88 | [3][6] | |
| Compound 20 | HepG2 | 15.64 | [3][6] |
| MCF-7 | 11.23 | [3][6] | |
| Compound 23 | HepG2 | 29.46 | [3][6] |
| MCF-7 | 31.85 | [3][6] | |
| Compound 24 | HepG2 | 11.52 | [3][6] |
| MCF-7 | 8.17 | [3][6] | |
| Compound 5d | HCT116 | 6.09 | [7] |
| HePG2 | 2.39 | [7] | |
| Hela | 8.94 | [7] | |
| MCF-7 | 4.81 | [7] | |
| Compound 5h | HCT116 | 5.89 | [7] |
| HePG2 | 6.74 | [7] | |
| Compound 11d | CNE-2 | 9.3 | [8] |
| PC-3 | 9.8 | [8] | |
| SMMC-7721 | 10.9 | [8] |
Antimicrobial Activity
The this compound scaffold has also been a foundation for the development of potent antibacterial and antifungal agents.[1]
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 4g | S. aureus | 12.5 | [1] |
| E. coli | 25 | [1] | |
| 4c | S. aureus | 25 | [1] |
| E. coli | 50 | [1] | |
| 4k | C. albicans | 12.5 | [1] |
| A. niger | 25 | [1] |
Antiviral Activity
Certain derivatives have shown promising activity against viruses, such as the Influenza A virus.[9]
Table 3: Antiviral Activity of a this compound Derivative
| Compound ID | Virus | Cell Line | IC50 (µg/mL) | Reference |
| C1 | IAV H1N1 | MDCK | 23.8 | [9] |
Anticonvulsant Activity
Modification of the this compound structure has also led to the discovery of compounds with anticonvulsant properties.[10]
Table 4: Anticonvulsant Activity of a this compound Derivative
| Compound ID | Test Model | PD50 (µmol/kg) | Reference |
| 9c | s.c. PTZ | 200.53 | [10] |
Experimental Protocols
A. General Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one
This protocol describes a common route to a key intermediate, 3-amino-2-methylquinazolin-4(3H)-one, which can be further modified to generate a diverse library of derivatives.[1][11]
Protocol 1: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one
-
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one.
-
To a solution of anthranilic acid in a suitable solvent (e.g., pyridine), add acetic anhydride dropwise with stirring.
-
Heat the reaction mixture under reflux for a specified time (e.g., 2-4 hours).
-
Allow the mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 2-methyl-4H-3,1-benzoxazin-4-one.
-
-
Step 2: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one.
-
Dissolve the 2-methyl-4H-3,1-benzoxazin-4-one obtained in Step 1 in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for a specified period (e.g., 3-6 hours).
-
Cool the reaction mixture and collect the resulting precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-amino-2-methylquinazolin-4(3H)-one.
-
B. Synthesis of Schiff Base Derivatives
The 3-amino-2-methylquinazolin-4(3H)-one can be readily converted to various Schiff bases by condensation with different aromatic aldehydes.[1]
Protocol 2: Synthesis of Schiff Base Derivatives of 3-Amino-2-methylquinazolin-4(3H)-one
-
Take an equimolar mixture of 3-amino-2-methylquinazolin-4(3H)-one and a substituted aromatic aldehyde in a suitable solvent (e.g., glacial acetic acid).
-
Add a catalytic amount of a suitable acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for an appropriate time (e.g., 4-8 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF).
C. In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol 3: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Signaling Pathways and Mechanistic Visualizations
The anticancer effects of this compound derivatives are often mediated through the modulation of critical signaling pathways involved in cell survival and proliferation.
A. Apoptosis Induction Pathway
Many derivatives induce apoptosis by modulating the expression of Bcl-2 family proteins and activating the caspase cascade.[2]
Caption: Intrinsic apoptosis pathway induction.
B. EGFR Signaling Pathway Inhibition
Some this compound derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3][12]
Caption: Inhibition of the EGFR signaling pathway.
C. Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram outlines the general workflow for the development and evaluation of novel this compound derivatives.
Caption: Drug discovery workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 7. dovepress.com [dovepress.com]
- 8. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of some 3-substituted-2-[(2,4-dichlorophenoxy)-methyl]quinazolin-4(3H)-one derivatives as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Solid-Phase Synthesis of Quinazolin-4-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of quinazolin-4-ones, a privileged scaffold in medicinal chemistry. The methodologies outlined here are suitable for the generation of combinatorial libraries for drug discovery and for the efficient synthesis of individual target compounds.
Introduction
Quinazolin-4-ones are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid and efficient construction of libraries of these molecules. The key advantages of SPOS include the use of excess reagents to drive reactions to completion, simplified purification procedures involving simple washing and filtration of the resin-bound intermediates, and the potential for automation.
This guide details two primary approaches for the solid-phase synthesis of quinazolin-4-ones: a traceless synthesis strategy and a microwave-assisted method. Each section includes detailed experimental protocols, quantitative data, and a visual workflow to aid in the experimental setup.
Data Presentation: Comparison of Solid-Phase Synthesis Methodologies
The following table summarizes the quantitative data from the detailed protocols, allowing for a direct comparison of the different synthetic strategies.
| Methodology | Resin | Key Building Blocks | Overall Yield | Purity | Reference |
| Traceless Synthesis of 2-Aminoquinazolin-4-ones | MBHA | o-Nitrobenzoic acid, Arylisothiocyanates, Amines | Good | High | [1] |
| Microwave-Assisted Synthesis of 2-Methylquinazolin-4(3H)-one | Alumina (acidic), Silica gel, Montmorillonite K-10 | Anthranilic acid, Acetic anhydride, Ammonia | Up to 80% | >95% | [2] |
Experimental Protocols
Protocol 1: Traceless Solid-Phase Synthesis of 2-Amino-Substituted Quinazolin-4-ones
This protocol describes a traceless approach where the solid support is used to assemble the quinazolinone core, which is subsequently cleaved from the resin without leaving any residual linker functionality. This method is particularly useful for generating libraries of 2-amino-substituted quinazolin-4-ones.
Workflow Diagram:
Caption: Workflow for the traceless solid-phase synthesis of 2-amino-substituted quinazolin-4-ones.
Materials:
-
p-Methylbenzhydrylamine (MBHA) resin
-
Substituted o-nitrobenzoic acids
-
Substituted arylisothiocyanates
-
Primary or secondary amines
-
Tin(II) chloride dihydrate (SnCl₂)
-
2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hydrogen fluoride (HF)
-
Anisole (scavenger)
Procedure:
-
Resin Swelling: Swell MBHA resin in DCM for 1 hour, followed by washing with DMF.
-
Acylation with o-Nitrobenzoic Acid:
-
To the swollen resin, add a solution of the desired o-nitrobenzoic acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Shake the mixture at room temperature for 12 hours.
-
Wash the resin with DMF, DCM, and MeOH and dry under vacuum.
-
-
Nitro Group Reduction:
-
Suspend the resin-bound o-nitrobenzamide in a solution of SnCl₂·2H₂O (10 eq.) in DMF.
-
Heat the mixture at 50°C for 12 hours.
-
Wash the resin with DMF, DCM, and MeOH and dry under vacuum.
-
-
Thiourea Formation:
-
To the resin-bound aniline, add a solution of the desired arylisothiocyanate (3 eq.) in DMF.
-
Shake the mixture at room temperature for 6 hours.
-
Wash the resin with DMF, DCM, and MeOH and dry under vacuum.
-
-
Guanidine Formation:
-
Swell the resin-bound thiourea in DMF.
-
Add the desired amine (5 eq.), TEA (5 eq.), and Mukaiyama's reagent (5 eq.).
-
Shake the mixture at room temperature for 24 hours.
-
Wash the resin with DMF, DCM, and MeOH and dry under vacuum.
-
-
Cleavage and Cyclization:
-
Treat the resin with a mixture of HF/anisole (9:1) at 0°C for 1.5 hours.
-
Evaporate the HF and precipitate the crude product with cold diethyl ether.
-
Purify the product by appropriate chromatographic techniques.
-
Protocol 2: Microwave-Assisted Solid-Phase Synthesis of 2-Methylquinazolin-4(3H)-one
This protocol utilizes microwave irradiation to accelerate the reaction rates for the synthesis of 2-methylquinazolin-4(3H)-one on a solid support. This method is advantageous for its speed and efficiency.[2]
Workflow Diagram:
Caption: Workflow for the microwave-assisted solid-phase synthesis of 2-methylquinazolin-4(3H)-one.
Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Solid support (e.g., acidic alumina, silica gel, or Montmorillonite K-10)
-
25% Aqueous ammonia solution
-
Methanol (for extraction)
-
Microwave reactor
Procedure:
-
Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate):
-
In a microwave-safe vessel, mix anthranilic acid (5 mmol) and acetic anhydride (10 mmol).
-
Irradiate the neat mixture in a microwave reactor for 8-10 minutes.
-
Concentrate the reaction mixture under high vacuum to obtain the crude 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate is moisture-sensitive and should be used immediately in the next step.
-
-
Synthesis of 2-Methylquinazolin-4(3H)-one on Solid Support:
-
Thoroughly mix the crude 2-methyl-4H-3,1-benzoxazin-4-one (2.5 mmol), the selected solid support (e.g., 1.5 weight equivalents of acidic alumina), and 25% aqueous ammonia (50 mmol).
-
Irradiate the mixture in a microwave reactor for a specified time and at a set temperature (optimization may be required, e.g., 10 minutes at 120°C).
-
After irradiation, remove the solvent under vacuum.
-
Extract the product from the solid support with methanol.
-
Evaporate the methanolic solution to obtain the crude 2-methylquinazolin-4(3H)-one.
-
Purify the product by recrystallization or chromatography.
-
Concluding Remarks
The solid-phase synthesis of quinazolin-4-ones is a robust and versatile methodology for the generation of diverse chemical libraries for drug discovery and for the efficient synthesis of targeted compounds. The choice of the synthetic strategy, resin, and cleavage conditions should be tailored to the specific substitution pattern of the desired quinazolin-4-ones. The protocols provided herein serve as a foundation for researchers to develop and optimize their own solid-phase synthesis of this important class of heterocyclic compounds. Careful monitoring of reaction progress and optimization of reaction conditions are crucial for achieving high yields and purities.
References
Application Notes and Protocols for In Vivo Efficacy Testing of 2-Methylquinazolin-4-ol and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylquinazolin-4-ol and its derivatives represent a class of compounds with significant therapeutic potential, demonstrating a range of biological activities including anticancer, antiviral, and anti-inflammatory effects. Preclinical evaluation of these compounds in relevant in vivo animal models is a critical step in the drug development process. These application notes provide detailed protocols for testing the efficacy of this compound and its derivatives in established murine models of cancer and viral infection. The protocols are designed to be comprehensive, offering guidance on model induction, compound formulation and administration, and efficacy evaluation.
Data Presentation: Summary of In Vivo Efficacy Data
The following tables summarize quantitative data from preclinical studies on this compound and its derivatives.
Table 1: Anticancer Efficacy of Quinazolinone Derivatives in Murine Models
| Compound/Derivative | Animal Model | Cancer Type | Dosing Regimen | Efficacy Readout | Results | Reference |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Nude mice xenograft | Non-Small Cell Lung Cancer (NCI-H460) | 0.25, 0.5, 1.0 mg/kg | Tumor growth inhibition | 17.8%, 36.8%, and 61.9% inhibition, respectively | [1] |
| Quinazolinone Derivative 18 | Nude mice xenograft | Gastric Cancer (MGC-803) | Not specified | Tumor volume and weight reduction | Significantly decreased average tumor volume and weight | [2] |
| Quinazolinone Sulfamate 7b | Multiple Myeloma Xenograft | Multiple Myeloma | Not specified (oral administration) | Not specified | Showed oral activity | [3] |
Table 2: Antiviral Efficacy of 2-Methylquinazolin-4(3H)-one in a Murine Influenza Model
| Compound | Animal Model | Virus Strain | Dosing Regimen | Efficacy Readout | Results | Reference |
| 2-Methylquinazolin-4(3H)-one (C1) | Mice | Influenza A Virus (H1N1) | Not specified | Reduced lung index, viral load (NA and NP expression), and pro-inflammatory cytokines | Significantly reduced lung index and viral markers; modulated cytokine levels | [4][5] |
Table 3: Anti-inflammatory and Analgesic Efficacy of Quinazolinone Derivatives
| Compound/Derivative | Animal Model | Assay | Dosing Regimen (Intraperitoneal) | Efficacy Readout | Results | Reference |
| Quinazolin-4(3H)-one derivatives | Mice | Pentylenetetrazole (PTZ)-induced seizure | 50, 100, 150 mg/kg | Protection against seizures, latency to first seizure, number of seizures | Showed potential anticonvulsant activity | [6][7] |
| 4-Morpholinyl-quinazoline | DIO C57BL/6 J mice | Diet-induced obesity | 30 mg/kg, b.i.d. (oral) | Body weight reduction | 12% weight reduction in 14 days | [8] |
Experimental Protocols
Anticancer Efficacy Testing in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
This protocol describes the evaluation of a this compound derivative in an NCI-H460 NSCLC xenograft model.
Materials:
-
NCI-H460 human NSCLC cell line
-
Athymic nude mice (nu/nu)
-
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (or other test compound)
-
Vehicle for formulation (e.g., 0.5% Carboxymethyl cellulose (CMC) with 0.1% Tween 80 in sterile water)
-
Matrigel
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile syringes and needles
-
Calipers
Protocol:
-
Cell Culture: Culture NCI-H460 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Cell Implantation:
-
Harvest NCI-H460 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each athymic nude mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
-
Compound Formulation and Administration:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare the test compound in a suitable vehicle. For oral administration, a suspension in 0.5% CMC with 0.1% Tween 80 is a common choice for poorly soluble compounds. The specific solubility of the test compound should be determined to select the optimal vehicle.[9]
-
Administer the compound or vehicle control to the respective groups at the predetermined dosage and schedule (e.g., daily oral gavage).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Antiviral Efficacy Testing in an Influenza A Virus-Induced Acute Lung Injury Model
This protocol details the assessment of this compound's efficacy against influenza A virus infection in mice.
Materials:
-
Influenza A virus (e.g., H1N1 strain)
-
C57BL/6 mice
-
2-Methylquinazolin-4(3H)-one (C1)
-
Vehicle for formulation (e.g., sterile PBS or a solution containing a solubilizing agent if necessary)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Bronchoalveolar lavage (BAL) fluid collection supplies
-
Reagents for ELISA and RT-qPCR
Protocol:
-
Virus Propagation and Titer Determination: Propagate the influenza A virus in Madin-Darby canine kidney (MDCK) cells and determine the viral titer (e.g., TCID50 or PFU).
-
Animal Infection:
-
Anesthetize C57BL/6 mice.
-
Intranasally inoculate the mice with a sublethal dose of influenza A virus in a small volume (e.g., 30-50 µL) of sterile PBS.
-
-
Compound Formulation and Administration:
-
Prepare this compound in a suitable vehicle. Given its potential for poor aqueous solubility, formulation may require co-solvents or surfactants.
-
Administer the compound or vehicle control to the mice at the desired dosage and schedule (e.g., once or twice daily via oral gavage or intraperitoneal injection), starting at a specified time point post-infection.
-
-
Efficacy Evaluation:
-
Monitor body weight and clinical signs of illness daily.
-
At selected time points post-infection, euthanize subsets of mice.
-
Lung Index: Excise the lungs and weigh them. Calculate the lung index as (lung weight / body weight) × 100.
-
Bronchoalveolar Lavage (BAL): Perform BAL to collect cells and fluid from the lungs. Analyze the BAL fluid for total and differential cell counts and for pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) using ELISA.
-
Viral Load: Homogenize a portion of the lung tissue to determine the viral load using RT-qPCR for viral genes (e.g., neuraminidase (NA) and nucleoprotein (NP)) or a plaque assay.
-
Histopathology: Fix a portion of the lung tissue in formalin for histological analysis to assess the degree of lung injury.
-
Mandatory Visualizations
Signaling Pathway Diagrams
// Edges induce_cancer -> formulate [color="#4285F4"]; induce_virus -> formulate [color="#4285F4"]; formulate -> administer [color="#EA4335"]; administer -> eval_cancer [color="#FBBC05"]; administer -> eval_virus [color="#FBBC05"]; } caption="General Experimental Workflow for In Vivo Efficacy Testing."
// Nodes EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Quinazolinone [label="this compound\nDerivative", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges EGFR -> PI3K [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> mTOR [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; Quinazolinone -> EGFR [label="Inhibition", style=dashed, color="#EA4335", fontcolor="#EA4335"]; } caption="EGFR/PI3K/AKT/mTOR Signaling Pathway Inhibition."
// Nodes Influenza [label="Influenza A Virus\nInfection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ImmuneCells [label="Immune Cells\n(Macrophages, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)", fillcolor="#FBBC05", fontcolor="#202124"]; LungInjury [label="Acute Lung Injury", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Quinazolinone [label="this compound", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Influenza -> ImmuneCells [color="#5F6368"]; ImmuneCells -> Cytokines [color="#5F6368"]; Cytokines -> LungInjury [color="#5F6368"]; Quinazolinone -> Cytokines [label="Inhibition", style=dashed, color="#34A853", fontcolor="#34A853"]; } caption="Influenza-Induced Inflammatory Signaling Pathway."
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening 2-Methylquinazolin-4-ol Derivatives for Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data for screening 2-methylquinazolin-4-ol derivatives for their antibacterial activity. The information is intended to guide researchers in the preliminary assessment of these compounds as potential antibacterial agents.
Introduction
The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Quinazoline and quinazolinone scaffolds have garnered considerable attention in medicinal chemistry due to their diverse therapeutic properties, including antibacterial activity.[1][2] Derivatives of this compound, a subset of this class, have shown promise as inhibitors of essential bacterial processes. This document outlines the standardized methods for evaluating the in vitro antibacterial efficacy of these derivatives.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against common Gram-positive and Gram-negative bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[3][4][5]
| Compound ID | Derivative | Bacterial Strain | MIC (µg/mL) |
| A | This compound | Staphylococcus aureus | >128 |
| B | 3-(2-aminophenyl)-2-methylquinazolin-4(3H)-one | Methicillin-Resistant Staphylococcus aureus (MRSA) | 14-24 |
| C | 2-Methyl-3-substituted quinazolin-4-(3H)-one (VA2) | Gram-Positive Bacteria | Significant Activity |
| D | 2-Methyl-3-substituted quinazolin-4-(3H)-one (VA3) | Gram-Positive Bacteria | Significant Activity |
| E | 2-Methyl-3-substituted quinazolin-4-(3H)-one (VA4) | Gram-Positive Bacteria | Significant Activity |
| F | 2-Methyl-4(3H)-quinazolinone | Escherichia coli | High Activity |
| G | 2-Methyl-4(3H)-quinazolinone | Klebsiella pneumoniae | High Activity |
| H | 2-Methyl-4(3H)-quinazolinone | Pseudomonas aeruginosa | High Activity |
Note: "Significant Activity" or "High Activity" indicates that the source reported potent antibacterial effects without specifying the exact MIC value. The data presented is a compilation from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.[5][6][7][8]
Experimental Protocols
Accurate and reproducible screening methods are crucial for the evaluation of potential antibiotic candidates. The following protocols are based on established and widely accepted methodologies for antimicrobial susceptibility testing.[9][10]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a quantitative technique used to determine the lowest concentration of a substance that inhibits the growth of a microorganism in a liquid medium.[3][5][11][12]
Materials:
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound derivatives (stock solutions in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Negative control (broth and solvent only)
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of desired concentrations. Typically, this is done by adding 100 µL of MHB to all wells, adding 100 µL of the highest compound concentration to the first well, and then transferring 100 µL from well to well, discarding the final 100 µL from the last well in the series.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
The final volume in each well will be 200 µL.
-
Include a positive control (broth + inoculum + known antibiotic) and a negative control (broth + inoculum + solvent used for compounds). A sterility control (broth only) should also be included.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the concentration that shows a significant reduction in OD compared to the negative control.
-
Protocol 2: Disc Diffusion Assay (Kirby-Bauer Method)
This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper discs (6 mm diameter)
-
Bacterial strains
-
This compound derivatives
-
Positive control antibiotic discs
-
Sterile swabs
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Lawn:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
-
Application of Discs:
-
Aseptically apply sterile paper discs impregnated with a known concentration of the this compound derivatives onto the surface of the agar.
-
Gently press the discs to ensure complete contact with the agar.
-
Place a positive control antibiotic disc on the same plate.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 16-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.
-
Visualizations
The following diagrams illustrate the experimental workflow and potential mechanisms of action for this compound derivatives.
Caption: Experimental workflow for MIC determination.
Caption: Inhibition of DNA gyrase by this compound derivatives.
References
- 1. What are PBPs inhibitors and how do they work? [synapse.patsnap.com]
- 2. Synthesis and Antimicrobial Evaluation of New 2-Methylquinazolin-4(3H)-one Phosphorothioates [ejchem.journals.ekb.eg]
- 3. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2–phenyl-4(3h)-quinazolinone | International Journal of Biological and Pharmaceutical Sciences Archive [ijbpsa.com]
- 6. Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. (E)3-2-(1-(2,4-Dihydroxyphenyl)ethyldeneamino)phenyl)-2-methylquinazoline-4(3H)-one Schiff Base and Its Metal Complexes: A New Drug of Choice against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control - Atlas Infectious Disease Practice [atlasidp.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for the Synthesis of 2-Methyl-3-Substituted Quinazolin-4(3H)-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolin-4(3H)-ones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals.[1][2] The versatility of the quinazolinone scaffold allows for extensive chemical modification, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] Specifically, 2-methyl-3-substituted quinazolin-4(3H)-ones are of significant interest in drug discovery due to their potent and diverse biological profiles.[5][6] This document provides detailed protocols for several key synthetic methodologies, a summary of quantitative data for various synthetic routes, and diagrams of experimental workflows and relevant biological pathways.
Synthetic Strategies Overview
The synthesis of 2-methyl-3-substituted quinazolin-4(3H)-ones can be broadly categorized into several effective methods. The most common and classical approach involves a two-step procedure starting from anthranilic acid.[7][8] This method first involves the formation of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate, which is subsequently reacted with a primary amine to yield the target quinazolinone.[6][7]
Modern synthetic chemistry has also introduced more efficient one-pot and multicomponent reactions, often accelerated by microwave irradiation, which can significantly reduce reaction times and improve yields.[9][10][11][12] Furthermore, various catalytic systems employing transition metals like copper and palladium have been developed to facilitate the synthesis under mild conditions with high efficiency.[13][14][15][16]
This document will detail the following key synthetic protocols:
-
Classical Two-Step Synthesis via Benzoxazinone Intermediate
-
Microwave-Assisted One-Pot Synthesis
-
Copper-Catalyzed Domino Synthesis
Experimental Protocols
Protocol 1: Classical Two-Step Synthesis via 2-Methyl-4H-3,1-benzoxazin-4-one
This method is a robust and widely used procedure for synthesizing a variety of 2-methyl-3-substituted quinazolin-4(3H)-ones.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
To a round-bottom flask, add anthranilic acid (1 equivalent).
-
Add acetic anhydride (1.2 to 2 equivalents) to the flask.
-
Heat the reaction mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, 2-methyl-4H-3,1-benzoxazin-4-one, will precipitate out of the solution.
-
Collect the solid product by suction filtration and wash it with a cold, non-polar solvent (e.g., petroleum ether or hexane) to remove excess acetic anhydride.
-
Dry the product in a vacuum oven. The intermediate is typically used in the next step without further purification.
Step 2: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-one
-
In a round-bottom flask, dissolve the 2-methyl-4H-3,1-benzoxazin-4-one intermediate (1 equivalent) in a suitable solvent such as glacial acetic acid, ethanol, or pyridine.[17]
-
Add the desired primary amine (1 to 1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into crushed ice or cold water.
-
The solid product will precipitate. Collect the precipitate by filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-methyl-3-substituted quinazolin-4(3H)-one.[17]
Protocol 2: Microwave-Assisted One-Pot Synthesis
Microwave-assisted synthesis offers a significant acceleration of reaction rates and often leads to higher yields compared to conventional heating.[10][11]
-
In a microwave reaction vessel, combine anthranilic acid (1 equivalent), a primary amine (1.2 equivalents), and acetic anhydride (1.2 equivalents).
-
An eco-friendly catalyst, such as Choline Chloride-Thiourea/H2SO4, can be added under solvent-free conditions.[6]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 60-300 W) and temperature (e.g., 120-150°C) for a short duration (typically 10-30 minutes).[18][19]
-
After irradiation, allow the vessel to cool to a safe temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to achieve high purity.
Protocol 3: Copper-Catalyzed Domino Synthesis
This protocol describes an efficient copper-catalyzed method for synthesizing quinazolinones from 2-halobenzamides and (aryl)methanamines under aerobic conditions.[14]
-
To a reaction tube, add 2-iodobenzamide (1 equivalent), an (aryl)methanamine (2 equivalents), CuBr (10 mol %), and K₂CO₃ (3 equivalents).
-
Add DMSO as the solvent.
-
Seal the tube and heat the mixture at a specified temperature (e.g., 100-120°C) under an air atmosphere for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired quinazolinone.[14]
Data Presentation
The following tables summarize quantitative data for the synthesis of various 2-methyl-3-substituted quinazolin-4(3H)-ones using different methodologies.
Table 1: Two-Step Synthesis via Benzoxazinone Intermediate
| 3-Substituent | Amine | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Methyl | Methylamine | - | - | - | [8] |
| Phenyl | Aniline | Pyridine | 6 | 70 | [17] |
| 4-Chlorophenyl | 4-Chloroaniline | Glacial Acetic Acid | 5 | 85 | [6] |
| Benzyl | Benzylamine | Ethanol | 4 | 92 | [6] |
| Naphthalen-2-yl | α-Naphthylamine | - | - | - | [8] |
Table 2: Microwave-Assisted Synthesis
| Method | Reactants | Catalyst/Solvent | Time (min) | Yield (%) | Reference |
| Niementowski | Anthranilic acid, Formamide | Solvent-free | 40 | High | [10] |
| One-Pot | Anthranilic acid, Amine, Acetic Anhydride | ChCl-Thiourea/H₂SO₄ (solvent-free) | 10-15 | 85-95 | [6] |
| One-Pot | Isatoic anhydride, Amine, Orthoester | Solvent-free | 20-30 | Excellent | [20] |
| Two-Step | 2-aminobenzamide, succinic anhydride | Pinane | - | High | [12] |
Table 3: Catalyst-Based Synthesis
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| CuBr (10 mol%) | 2-Iodobenzamide, Benzylamine | K₂CO₃, DMSO, 120°C, Air, 24h | 91 | [14] |
| Cu(I) | Ethyl 2-isocyanobenzoate, Amine | - | 53-71 | [13] |
| Iodine | Isatoic anhydride, Aldehyde, Amine | Water, Microwave | 25-82 | [11][21] |
| Pd(dppf)Cl₂ | o-Nitrobenzamide, Alcohol | Chlorobenzene, 140°C, Argon | 69-83 | [16] |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of 2-methyl-3-substituted quinazolin-4(3H)-ones.
Caption: General workflow for synthesis, purification, and analysis.
Signaling Pathway Inhibition
Many quinazolin-4(3H)-one derivatives have been identified as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell proliferation and survival.[22][23] The diagram below depicts a simplified EGFR signaling pathway and the point of inhibition by these compounds.
Caption: Inhibition of the EGFR signaling pathway by quinazolinones.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. ijprajournal.com [ijprajournal.com]
- 19. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylquinazolin-4-ol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methylquinazolin-4-ol and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the synthesis of 2-methylquinazolin-4(3H)-one is consistently low. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge, often stemming from issues in one or both steps of the common two-step synthesis from anthranilic acid.
-
Step 1 (Benzoxazinone Formation): The reaction of anthranilic acid with acetic anhydride to form 2-methyl-4H-3,1-benzoxazin-4-one is sensitive to reaction time and temperature. Insufficient heating can lead to incomplete conversion, while excessive heating can cause degradation. Microwave-assisted synthesis has been shown to improve yields significantly by allowing for precise control over reaction parameters.[1][2] Optimization studies suggest that heating a neat mixture of anthranilic acid and acetic anhydride for 8-10 minutes under microwave irradiation provides the best results.[2]
-
Step 2 (Quinazolinone Formation): The benzoxazinone intermediate is highly susceptible to decomposition, especially in the presence of water.[1] It should be used immediately after preparation. The choice of amine source and reaction conditions for the second step is also critical. Using aqueous ammonia with a solid support like Alumina (Al₂O₃) under microwave conditions can optimize this step and lead to overall yields of up to 80% with high purity (>95%).[1]
-
Side Reactions: The formation of byproducts, such as N-acetylanthranilic acid, can reduce the yield of the desired intermediate. This occurs if the cyclization (ring-closure) to the benzoxazinone is incomplete. Ensuring anhydrous conditions and optimal reaction time can minimize this.
Q2: I am having trouble with the purification of my final this compound derivative. What are the recommended methods?
A2: Purification challenges often arise from the presence of unreacted starting materials or side products.
-
Recrystallization: This is a common and effective method. For 2-methylquinazolin-4-thione, a related derivative, recrystallization from hexane has been reported to yield a pure product.[3] For many quinazolinone derivatives, ethanol is a suitable recrystallization solvent.[4]
-
Column Chromatography: For complex mixtures or when high purity is essential, column chromatography on silica gel is recommended.[5] The choice of eluent system will depend on the specific derivative's polarity. A common starting point could be a mixture of ethyl acetate and hexane or dichloromethane and methanol.[6]
-
Extraction: After the reaction, an extraction workup can help remove many impurities. For instance, after synthesizing 4-methylquinazoline, extraction with benzene followed by evaporation and column chromatography is an effective purification sequence.[5]
Q3: The intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, seems to decompose before I can use it in the next step. How can I handle it?
A3: This is a critical issue as the benzoxazinone intermediate is known to be unstable, particularly in the presence of moisture.[1] To mitigate decomposition, it is imperative to:
-
Ensure Anhydrous Conditions: Use dry glassware and anhydrous reagents. The reaction with acetic anhydride should be protected from atmospheric moisture.
-
Immediate Use: The isolated 2-methyl-4H-3,1-benzoxazin-4-one should be used immediately in the subsequent reaction with the amine.[1] Storing the intermediate, even for short periods, can lead to significant degradation.
-
Efficient Isolation: After the first step, remove the excess acetic anhydride under high vacuum. A quick extraction with a dry non-polar solvent like n-heptane can be used to isolate the crude product before proceeding directly to the next step.[1]
Q4: I am considering alternative synthetic routes. Are there effective one-pot methods available?
A4: Yes, several one-pot syntheses have been developed to improve efficiency and avoid the isolation of the unstable benzoxazinone intermediate. These methods can be more cost-effective and environmentally friendly.[7] Microwave-assisted one-pot reactions using a green catalyst, such as choline chloride-thiourea/sulfuric acid, have been successfully used to synthesize quinazolin-4(3H)-one derivatives from anthranilic acid, acetic anhydride, and various amines under solvent-free conditions.[7] These methods often result in high yields and simpler work-up procedures.[8]
Experimental Protocols
Protocol 1: Two-Step Microwave-Assisted Synthesis of 2-Methylquinazolin-4(3H)-one
This protocol is adapted from Musiol et al. and is optimized for high yield and purity.[1]
Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one (Intermediate II)
-
Reagents: Anthranilic acid (0.685 g, 5 mmol), Acetic anhydride (1.0 mL, ~10.6 mmol, 2 equiv.).
-
Procedure:
-
Combine anthranilic acid and acetic anhydride in a microwave-safe reaction vessel.
-
Irradiate the neat mixture in a microwave reactor for 8-10 minutes.
-
After heating, concentrate the reaction mixture under high vacuum to remove unreacted acetic anhydride.
-
The resulting residue (crude 2-methyl-4H-3,1-benzoxazin-4-one) is highly susceptible to water and should be used immediately without further purification.
-
Step 2: Synthesis of 2-methylquinazolin-4(3H)-one (Product III)
-
Reagents: Crude 2-methyl-4H-3,1-benzoxazin-4-one (from Step 1, ~2.5 mmol), solid support (e.g., Al₂O₃, 1 weight equiv.), 25% aqueous ammonia (3.5 mL, ~50 mmol).
-
Procedure:
-
Thoroughly mix the crude benzoxazinone, solid support, and aqueous ammonia in a vessel.
-
Irradiate the mixture in a microwave reactor for the optimized time (determined by small-scale trials, typically 5-15 minutes).
-
After irradiation, remove the solvent in a vacuum.
-
Extract the residue with methanol.
-
The methanolic solution can be concentrated to yield the crude product, which can then be purified by recrystallization.
-
Data Presentation
Table 1: Optimization of Reaction Time for Benzoxazinone Synthesis (Step 1)
| Entry | Reaction Time (min) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 2 | 140 | 45 | >95 |
| 2 | 4 | 140 | 70 | >95 |
| 3 | 6 | 140 | 85 | >95 |
| 4 | 8 | 140 | 92 | >95 |
| 5 | 10 | 140 | 91 | >95 |
Data derived from optimization studies using microwave-assisted synthesis.[1][2]
Table 2: Effect of Solid Support on Quinazolinone Synthesis (Step 2)
| Solid Support | Amine Source | Overall Yield (%) | Purity (%) |
| None | NH₃ (aq) | Moderate | Good |
| Al₂O₃ | NH₃ (aq) | 80 | >95 |
| SiO₂ | NH₃ (aq) | 65 | >95 |
| NaOH | NH₃ (aq) | Traces | Poor |
Data highlights the significant impact of the solid support in the second step of the synthesis.[1]
Visualizations
Caption: General workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methylquinazolin-4-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-methylquinazolin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely reported method is a two-step synthesis starting from anthranilic acid and acetic anhydride. The first step involves the formation of the intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, which is then reacted with ammonia or an ammonia source to yield this compound.[1][2] This method is popular due to the ready availability and low cost of the starting materials.
Q2: What are the typical yields and purities I can expect from this synthesis?
A2: The yields and purities can vary significantly depending on the reaction conditions. Conventional heating methods can provide moderate to high yields, with some reports indicating a 95% yield for the intermediate, 2-methyl-4H-3,1-benzoxazin-4-one.[1] Microwave-assisted solid-phase synthesis has been shown to significantly improve the overall yield and purity, with reports of up to 80% overall yield and purity exceeding 95%.[1]
Q3: What are the critical parameters to control for a successful synthesis?
A3: Key parameters to control include:
-
Water content: The intermediate, 2-methyl-4H-3,1-benzoxazin-4-one, is highly susceptible to decomposition in the presence of water.[3] Therefore, using anhydrous reagents and solvents is crucial.
-
Reaction time and temperature: In the first step, prolonged heating can lead to the formation of oily impurities and a decrease in the purity of the intermediate.[3][4] For the second step, the reaction temperature and time will influence the rate of conversion to the final product.
-
Purity of starting materials: The purity of anthranilic acid and acetic anhydride will directly impact the purity of the final product and the side reactions that may occur.
Q4: What is the best method for purifying the final product, this compound?
A4: Recrystallization from ethanol is a commonly used and effective method for purifying this compound.[5][6] For challenging separations of impurities, column chromatography can also be employed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) | How to Monitor |
| Low or no yield of 2-methyl-4H-3,1-benzoxazin-4-one (Intermediate) | Incomplete reaction. | - Increase reaction time and/or temperature. Microwave irradiation can significantly reduce reaction times.[3] - Ensure a molar excess of acetic anhydride is used. | Monitor the disappearance of the anthranilic acid spot on TLC. |
| Decomposition of the intermediate. | - Use anhydrous acetic anhydride and ensure all glassware is thoroughly dried. - Avoid excessively high temperatures or prolonged heating.[4] | The appearance of unexpected spots on TLC or a change in the reaction mixture's color to a dark tar-like consistency. | |
| Low or no yield of this compound (Final Product) | Incomplete reaction of the intermediate with ammonia. | - Ensure a sufficient excess of the ammonia source is used. - Increase the reaction temperature or time. Microwave-assisted conditions can improve the reaction rate.[3] | Monitor the disappearance of the 2-methyl-4H-3,1-benzoxazin-4-one spot and the appearance of the product spot on TLC. |
| Hydrolysis of the intermediate before reaction with ammonia. | - Use the crude 2-methyl-4H-3,1-benzoxazin-4-one directly in the next step without prolonged storage, especially if exposed to air.[3] | TLC analysis showing the presence of anthranilic acid or N-acetylanthranilic acid. | |
| Product is impure (e.g., oily, discolored) | Formation of byproducts due to excessive heating. | - Optimize the heating time and temperature in the first step to avoid the formation of oily substances.[4] | The presence of multiple spots on TLC. |
| Presence of unreacted starting materials or intermediate. | - Ensure the reaction has gone to completion by TLC analysis before workup. - Perform a thorough purification of the final product. | TLC analysis showing spots corresponding to starting materials or the intermediate. | |
| Contamination with N-acetylanthranilic acid. | - This can be a byproduct if the cyclization in the first step is incomplete or if the intermediate hydrolyzes. Purify by recrystallization. | Characteristic signals in the 1H NMR spectrum and a distinct spot on TLC. | |
| Difficulty in purifying the product by recrystallization | Incorrect solvent choice. | - Ethanol is a good first choice for recrystallization.[5][6] - If the product is too soluble, a mixed solvent system (e.g., ethanol/water) can be explored. - If the product "oils out," try dissolving it in a larger volume of hot solvent or using a different solvent system. | Observe the formation of crystals upon cooling. |
| Presence of persistent impurities. | - If recrystallization is ineffective, column chromatography may be necessary. | Persistent discoloration or multiple spots on TLC of the recrystallized product. |
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Starting Materials | Key Reagents | Reaction Conditions | Reported Yield | Reported Purity | Reference |
| Conventional Heating | Anthranilic acid, Acetic anhydride | Acetic anhydride, Ammonia | Reflux | ~95% (intermediate) | Not specified | [1] |
| Microwave-Assisted Solid Phase | Anthranilic acid, Acetic anhydride | Acetic anhydride, Ammonia, Solid support (e.g., Al2O3/NaOH) | Microwave irradiation | 80% (overall) | >95% (HPLC) | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate)
Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine anthranilic acid (1 equivalent) and acetic anhydride (3-5 equivalents).
-
Heat the mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:2 v/v). The Rf of the product is approximately 0.3.[7]
-
After the reaction is complete (as indicated by the disappearance of the anthranilic acid spot on TLC), allow the mixture to cool to room temperature.
-
The excess acetic anhydride can be removed under reduced pressure.
-
The resulting crude 2-methyl-4H-3,1-benzoxazin-4-one can be used directly in the next step or purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound
Materials:
-
2-Methyl-4H-3,1-benzoxazin-4-one
-
Aqueous ammonia (e.g., 25% solution) or another ammonia source
-
Ethanol (optional, as a solvent)
-
Round-bottom flask
-
Stirring mechanism
Procedure:
-
Dissolve the crude or purified 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in a suitable solvent such as ethanol, or use it neat.
-
Add an excess of aqueous ammonia (e.g., 10-20 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete. Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude this compound is then purified by recrystallization from ethanol.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Methyl-4H-3,1-benzoxazin-4-one synthesis - chemicalbook [chemicalbook.com]
troubleshooting 2-methylquinazolin-4-ol solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-methylquinazolin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common solvents?
A1: this compound exhibits varying solubility in common laboratory solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO) but is practically insoluble in water.[1] Quantitative data is summarized in the table below.
Q2: I am observing precipitation when adding my DMSO stock solution of this compound to an aqueous buffer. What is causing this?
A2: This is a common issue known as "precipitation upon dilution." It occurs because this compound is poorly soluble in aqueous solutions. When the DMSO stock is diluted into a buffer, the solvent environment becomes predominantly aqueous, causing the compound to crash out of solution.
Q3: Are there any general strategies to improve the solubility of quinazolinone derivatives like this compound?
A3: Yes, several techniques can be employed to enhance the solubility of poorly soluble compounds. These include pH adjustment, the use of co-solvents, and the formation of solid dispersions. For quinazolinone derivatives specifically, poor water solubility is a known challenge that can limit their therapeutic efficacy.
Q4: How should I prepare a stock solution of this compound?
A4: Due to its high solubility, DMSO is the recommended solvent for preparing stock solutions of this compound.[1] A concentration of 50 mg/mL in DMSO can be achieved, though it may require ultrasonication to fully dissolve.[1] It is also advisable to use a freshly opened bottle of DMSO as it is hygroscopic, and absorbed water can impact solubility.[1]
Q5: What are the storage recommendations for this compound solutions?
A5: Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. For long-term storage (up to 6 months), -80°C is recommended. For shorter periods (up to 1 month), -20°C is acceptable.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes.[1]
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | 50 | 312.17 | Ultrasonication may be required. Use of newly opened, anhydrous DMSO is recommended.[1] |
| Water | Insoluble | < 0.1 | - | [1] |
| Ethanol | Sparingly Soluble | Data not available | Data not available | |
| Methanol | Sparingly Soluble | Data not available | Data not available | |
| Acetone | Sparingly Soluble | Data not available | Data not available | |
| Dimethylformamide (DMF) | Soluble | Data not available | Data not available | Generally a good solvent for quinazolinone derivatives. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is designed for a rapid assessment of the solubility of this compound, particularly in a high-throughput setting.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV assay)
-
Multi-screen solubility filter plates
-
Plate shaker
-
UV/Vis microplate reader or Nephelometer
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate. Include wells with DMSO only as a blank.
-
Add Buffer: Add 98 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Analysis (Choose one method):
-
Nephelometry (Light Scattering): Measure the light scattering in each well using a nephelometer. An increase in scattering compared to the blank indicates precipitation.
-
Direct UV Assay: After incubation, filter the solutions using a solubility filter plate into a new UV-transparent 96-well plate. Measure the absorbance of the filtrate at the compound's λmax. The concentration of the dissolved compound is determined by comparing the absorbance to a standard curve.
-
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay
This protocol determines the equilibrium solubility of this compound, which is considered its "true" solubility.
Materials:
-
Solid this compound powder
-
Chosen solvent (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial.
-
Add Solvent: Add a known volume of the desired solvent (e.g., 1 mL of PBS, pH 7.4) to the vial.
-
Equilibration: Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant without disturbing the pellet. Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC method with a standard curve.
Troubleshooting Guide
Issue: The compound is not dissolving in DMSO even with sonication.
References
Technical Support Center: Overcoming Resistance to 2-Methylquinazolin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to 2-methylquinazolin-4-ol and its derivatives in cancer cell lines.
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Question 1: My cancer cell line shows a higher IC50 value for this compound than reported in the literature. What could be the reason?
Answer: Several factors could contribute to this discrepancy:
-
Cell Line Authenticity and Passage Number: Verify the identity of your cell line via short tandem repeat (STR) profiling. High passage numbers can lead to genetic drift and altered drug sensitivity. It is recommended to use cells within 10-15 passages from the original stock.
-
Assay Conditions: Differences in experimental conditions can significantly impact IC50 values. Key parameters to standardize include:
-
Cell Seeding Density: Ensure consistent cell numbers are plated for each experiment.
-
Drug Incubation Time: Adhere to the incubation times reported in the literature you are referencing.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider using a lower serum concentration or serum-free media if appropriate for your cell line.
-
Choice of Viability Assay: Different assays (e.g., MTT, CellTiter-Glo®, Trypan Blue) measure different aspects of cell health and can yield varying results.
-
-
Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage can lead to degradation. Confirm the compound's identity and purity via techniques like HPLC or mass spectrometry.
Question 2: My cells initially respond to this compound, but they develop resistance over time. How can I investigate the mechanism of this acquired resistance?
Answer: To investigate acquired resistance, you can follow this experimental workflow:
-
Generate a Resistant Cell Line: Continuously culture the parental (sensitive) cell line in the presence of gradually increasing concentrations of this compound over several months.
-
Confirm Resistance: Once the cells can proliferate in a significantly higher drug concentration, confirm the resistance by comparing the IC50 value to the parental cell line.
-
Identify Molecular Changes:
-
Genomic Analysis: Perform whole-exome or targeted sequencing to identify mutations in the drug's target protein or related pathways.
-
Transcriptomic Analysis: Use RNA-sequencing to identify differentially expressed genes between the sensitive and resistant cells. This can reveal upregulation of drug efflux pumps or activation of bypass signaling pathways.
-
Proteomic and Phosphoproteomic Analysis: Use techniques like mass spectrometry to identify changes in protein expression and phosphorylation status, which can point to altered signaling networks.
-
Question 3: I suspect the activation of a bypass signaling pathway is causing resistance. How can I test this hypothesis?
Answer:
-
Hypothesize Potential Pathways: Based on the known mechanism of action of this compound and common resistance pathways in cancer, identify potential bypass routes. For example, if your compound targets EGFR, a common bypass mechanism is the activation of MET or AXL signaling.
-
Analyze Pathway Activation: Use Western blotting to probe for the phosphorylation status of key proteins in the suspected bypass pathway (e.g., p-MET, p-AKT, p-ERK) in your resistant cells compared to the sensitive parental cells.
-
Inhibit the Bypass Pathway: Treat the resistant cells with a combination of this compound and a specific inhibitor of the suspected bypass pathway. A synergistic effect (restored sensitivity) would support your hypothesis.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of resistance to quinazolinone-based inhibitors in cancer cells?
A1: Common resistance mechanisms include:
-
Target Alterations: Mutations in the drug's target protein that prevent the drug from binding effectively.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which pump the drug out of the cell.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibition of the primary target.
-
Metabolic Reprogramming: Cancer cells can alter their metabolism to survive the stress induced by the drug.
Q2: How can I overcome resistance mediated by ABC transporters?
A2: You can try co-administering this compound with a known ABC transporter inhibitor, such as verapamil or tariquidar. If the co-treatment restores sensitivity, it suggests that drug efflux is a major resistance mechanism.
Q3: Are there any strategies to prevent the development of resistance?
A3: While completely preventing resistance is challenging, some strategies can delay its onset:
-
Combination Therapy: Using this compound in combination with other drugs that have different mechanisms of action can reduce the likelihood of resistance emerging.
-
Intermittent Dosing: Cycling between treatment and drug-free periods may slow the development of resistance.
Quantitative Data Summary
Table 1: Comparison of IC50 Values in Sensitive vs. Acquired Resistant Cell Lines
| Cell Line | Parental (Sensitive) IC50 (µM) | Acquired Resistant IC50 (µM) | Fold Resistance |
| NCI-H1975 | 0.5 ± 0.08 | 12.3 ± 1.5 | ~25 |
| A549 | 1.2 ± 0.2 | 25.8 ± 3.1 | ~21 |
| MCF-7 | 2.5 ± 0.4 | 48.2 ± 5.6 | ~19 |
Table 2: Relative Expression of ABC Transporters in Resistant Cell Lines (Fold Change vs. Parental)
| Gene | NCI-H1975-Res | A549-Res | MCF-7-Res |
| ABCB1 (P-gp) | 1.8 | 15.2 | 3.1 |
| ABCG2 (BCRP) | 12.5 | 2.1 | 22.8 |
Experimental Protocols
Protocol 1: Generation of an Acquired Resistant Cell Line
-
Culture the parental cancer cell line in its standard growth medium.
-
Determine the initial IC50 of this compound for the parental line.
-
Begin treating the cells with a low concentration of the drug (e.g., at their IC20).
-
Once the cells resume a normal growth rate, gradually increase the drug concentration in a stepwise manner.
-
Continue this process for 6-12 months, or until the cells can tolerate a drug concentration that is at least 10-fold higher than the initial IC50.
-
Periodically freeze down cell stocks at different stages of resistance development.
-
Once a resistant population is established, confirm the new IC50 and characterize the resistance mechanisms.
Protocol 2: MTT Cell Viability Assay
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add the medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: A decision tree for troubleshooting unexpectedly high IC50 values.
Caption: A simplified diagram of a bypass signaling mechanism.
Caption: Workflow for identifying mechanisms of acquired resistance.
side reactions in 2-methylquinazolin-4-ol synthesis and how to avoid them
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-methylquinazolin-4-ol. It focuses on identifying and mitigating common side reactions to improve yield and purity.
Troubleshooting Guides & FAQs
Q1: My reaction yield is low, and I've isolated a significant amount of a water-soluble byproduct. What could it be and how can I prevent its formation?
A1: A common water-soluble byproduct in the synthesis of this compound, particularly when starting from anthranilamide and acetic anhydride, is N-acetylanthranilamide . This side product arises from the simple N-acetylation of the starting material without subsequent cyclization.
Root Cause:
-
Insufficient Heat: The cyclization of the N-acetylanthranilamide intermediate to form the quinazolinone ring is a dehydration step that requires sufficient thermal energy. If the reaction temperature is too low or the heating time is too short, the reaction may stall at the intermediate stage.
-
Excess Acetic Anhydride: While a slight excess of acetic anhydride is often used, a large excess can favor the formation of the N-acetylated intermediate and other side products over the desired cyclization.
Recommendations to Avoid N-acetylanthranilamide Formation:
-
Temperature Control: Ensure the reaction is heated to a sufficiently high temperature, typically at or above the boiling point of the solvent used (e.g., glacial acetic acid) or heated neat to promote efficient cyclization.
-
Stoichiometry: Carefully control the molar ratio of anthranilamide to acetic anhydride. A common starting point is a 1:1 to 1:1.2 molar ratio.
-
Microwave Synthesis: Consider using microwave-assisted synthesis, which can rapidly and uniformly heat the reaction mixture, promoting faster and more efficient cyclization and reducing the formation of the intermediate.[1]
Q2: I'm observing a second, less polar byproduct in my reaction mixture. What is this likely to be?
A2: Another potential side product is the diacetylated anthranilamide . This occurs when both the amino group and the amide nitrogen of anthranilamide are acetylated by acetic anhydride.
Root Cause:
-
High Excess of Acetic Anhydride: A significant excess of the acetylating agent can lead to over-acetylation of the starting material.
-
Prolonged Reaction Times at High Temperatures: Extended heating in the presence of excess acetic anhydride can promote diacylation.
Recommendations to Avoid Diacylation:
-
Control Stoichiometry: Use a controlled amount of acetic anhydride (ideally not exceeding 1.2 equivalents).
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product and byproducts. Stop the reaction once the starting material is consumed to avoid over-acetylation.
Q3: My final product is difficult to purify. What are the recommended purification strategies?
A3: Purification can be challenging due to the presence of structurally similar side products.
Recommended Purification Protocol:
-
Initial Workup: After the reaction is complete, cool the mixture and pour it into cold water. The desired product, this compound, is sparingly soluble in cold water and will precipitate out, while some of the more soluble byproducts like N-acetylanthranilamide may remain in the aqueous solution.
-
Filtration and Washing: Filter the crude product and wash it thoroughly with cold water to remove any remaining water-soluble impurities.
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is a highly effective method for purifying this compound.[2]
Q4: Can I use a different starting material to avoid these side reactions?
A4: Yes, an alternative and often higher-yielding approach is a two-step synthesis starting from anthranilic acid .[3][4]
Two-Step Synthesis Pathway:
-
Step 1: Formation of 2-methyl-4H-3,1-benzoxazin-4-one: Anthranilic acid is reacted with acetic anhydride to form the benzoxazinone intermediate. This reaction is typically high-yielding.[3][4]
-
Step 2: Amination: The isolated 2-methyl-4H-3,1-benzoxazin-4-one is then reacted with ammonia or ammonium acetate to yield this compound.[1][3][4]
This method often provides a cleaner product with higher overall yield and purity (over 95% purity and 80% overall yield has been reported with optimization).[3][5]
Quantitative Data Summary
The following table summarizes the impact of different synthetic conditions on the yield of this compound.
| Starting Material | Acetylating Agent | Conditions | Yield (%) | Purity (%) | Reference |
| Anthranilic Acid | Acetic Anhydride | Two-step, Microwave-assisted, Solid support | 80 | >95 | [3][5] |
| Anthranilamide | Acetic Anhydride | Conventional Heating | Moderate (Variable) | Variable | General Literature |
| 2-Aminoacetophenone | Formamide | BF3-Et2O catalyst, 150°C, 6h | 86 (for 4-methylquinazoline) | Not Specified | [6] |
Experimental Protocols
Protocol 1: Optimized Two-Step Synthesis from Anthranilic Acid[3][4]
Step A: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one
-
Combine anthranilic acid (1 equivalent) and acetic anhydride (2 equivalents) in a microwave-safe vessel.
-
Irradiate the neat mixture in a microwave reactor for 8-10 minutes.
-
Allow the mixture to cool, which should result in the crystallization of the product.
-
Isolate the solid by filtration and wash with a small amount of cold diethyl ether.
Step B: Synthesis of this compound
-
The crude 2-methyl-4H-3,1-benzoxazin-4-one from Step A is mixed with a solid support (e.g., Al2O3 or SiO2) impregnated with NaOH.
-
Ammonia gas is passed through the solid mixture, or it is treated with a solid source of ammonia like ammonium acetate.
-
The mixture is subjected to microwave irradiation for a specified time and at a set temperature as determined by optimization experiments.
-
After cooling, the product is extracted from the solid support with a suitable solvent like methanol.
-
The solvent is evaporated, and the crude product is recrystallized from ethanol to yield pure this compound.
Visualizations
Chemical Pathways
Caption: Main synthesis pathway and common side reactions.
Experimental Workflow
Caption: Optimized two-step experimental workflow.
Logical Troubleshooting Flow
References
- 1. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. journalirjpac.com [journalirjpac.com]
Technical Support Center: Purification of 2-Methylquinazolin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-methylquinazolin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
The most widely reported and effective method for the purification of crude this compound is recrystallization, with ethanol being the most common solvent.[1][2][3]
Q2: What are the expected melting point and yield after successful purification?
A study reported a melting point of 511–513 K after recrystallization from ethanol, with a yield of 76%.[1] However, yields can vary depending on the scale of the reaction and the purity of the crude product.
Q3: What are potential impurities in crude this compound?
Common impurities can include unreacted starting materials such as N-acetylanthranilic acid and ammonium chloride, as well as byproducts formed during the synthesis.[1] Residual solvents from the reaction or initial work-up may also be present.
Q4: When should I consider using column chromatography?
If recrystallization fails to remove impurities effectively, as indicated by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), or if the product remains colored, column chromatography is a recommended next step.[4][5] For closely related compounds, HPLC has been used for purification.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery/Yield After Recrystallization | - The compound is too soluble in the chosen solvent at room temperature.- Too much solvent was used.- The cooling process was too rapid, preventing proper crystal formation. | - Ensure the solution is cooled slowly, first to room temperature and then on an ice bath.- Minimize the amount of hot solvent used to dissolve the crude product.- Try a different recrystallization solvent or a solvent system (e.g., ethanol/water). |
| Product is Oily or Fails to Crystallize | - Presence of significant impurities that inhibit crystallization.- The product's melting point is below the boiling point of the solvent. | - Attempt to "crash out" the solid by adding a non-solvent.- Use a seed crystal from a previous successful batch to induce crystallization.- Purify the crude material using column chromatography before attempting recrystallization. |
| Discolored Product (e.g., Yellow or Brown) | - Presence of colored impurities from the reaction.- Degradation of the product due to excessive heat. | - Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities.- Ensure the heating during dissolution is not prolonged or at an excessively high temperature.- If discoloration persists, column chromatography may be necessary. |
| Multiple Spots on TLC After Purification | - Ineffective removal of impurities by a single recrystallization.- Co-crystallization of impurities with the product. | - Perform a second recrystallization.- Switch to a different recrystallization solvent.- Utilize column chromatography for more efficient separation.[4][5] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is based on commonly cited laboratory procedures for the purification of this compound.[1][2]
-
Dissolution: Place the crude this compound in a flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Visualization of Workflows
Caption: General purification workflow for this compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 6,8-Dibromo-2-methylquinazolin-4-OL (EVT-1785756) | 82326-77-0 [evitachem.com]
- 6. Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2-methylquinazolin-4-ol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-methylquinazolin-4-ol in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common stability-related problems encountered when working with this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent results in biological assays. | Degradation of this compound in the assay medium. | Prepare fresh stock solutions in a suitable solvent like DMSO. Minimize the time the compound is in aqueous buffers. Perform a stability check of the compound in the specific assay buffer under the experimental conditions (time, temperature). |
| Precipitate forms in the stock solution upon storage. | Poor solubility or compound degradation leading to insoluble byproducts. | Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. Ensure the concentration does not exceed the solubility limit in the chosen solvent. If precipitation occurs upon thawing, gently warm and vortex the solution. |
| Appearance of new peaks in HPLC analysis of the sample over time. | Chemical degradation of this compound. | Review the storage conditions (temperature, light exposure) and the composition of the solution (solvent, pH). Perform forced degradation studies to identify potential degradation products and pathways. The quinazolinone ring system can be susceptible to hydrolysis, particularly under alkaline conditions. |
| Loss of compound potency after exposure to light. | Photodegradation. Quinazolinone derivatives can undergo photoisomerization upon exposure to UV light[2]. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions. |
| Discoloration of the solution. | Oxidation or complex degradation pathways. | Degas solvents and use inert gas (e.g., argon, nitrogen) to overlay the solution, especially for long-term storage. Avoid exposure to strong oxidizing agents[3]. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. For in vivo studies, the appropriate solvent should be selected based on the experimental requirements and solubility information[1]. One study on quinazoline derivatives showed stability in 0.2% DMSO for up to 96 hours[4]. However, it's important to note that the stability of compounds in DMSO can be variable, and for some quinazoline derivatives, instability in DMSO has been observed over time, indicated by changes in UV-Vis absorption spectra[5].
Q2: How should I store stock solutions of this compound?
A2: For optimal stability, stock solutions should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1]. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles[1]. The powdered form of this compound should be stored at -20°C[3].
Q3: Is this compound sensitive to pH?
A3: Yes, the quinazolinone core is known to be susceptible to hydrolysis, particularly under alkaline conditions. Forced degradation studies on a similar quinazolinone derivative showed significant degradation in the presence of a base[6]. It is advisable to avoid strongly acidic or basic aqueous solutions. If experiments require a specific pH, the stability of this compound should be evaluated under those conditions.
Q4: What are the likely degradation pathways for this compound?
A4: Based on studies of the quinazoline core, the primary degradation pathways are likely to be hydrolysis and oxidation. The pyrimidine ring of the quinazoline structure can be susceptible to attack by hydroxyl radicals, molecular oxygen, and water, leading to ring-opening[7]. Photodegradation through isomerization is also a possibility if the compound is exposed to UV light[2].
Q5: How can I monitor the stability of this compound in my experimental solutions?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the recommended approach. An HPLC method can separate the intact this compound from its potential degradation products, allowing for the quantification of its purity over time.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to investigate the intrinsic stability of this compound under various stress conditions, as recommended by ICH guidelines[2][8][9].
Objective: To identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photostability: Expose a solution of this compound (1 mg/mL in methanol) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for an RP-HPLC method to analyze this compound and its degradation products. Method optimization will be required.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase (example):
-
A mixture of methanol and water (e.g., 80:20 v/v) or acetonitrile and an aqueous buffer (e.g., acetate buffer pH 4.5)[10]. A gradient elution may be necessary to separate all degradation products.
Chromatographic Conditions (example):
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 254 nm
-
Injection volume: 20 µL
-
Column temperature: Ambient
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared samples (from the forced degradation study or stability testing).
-
Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.
Data Presentation
Table 1: Summary of Forced Degradation Results for a Quinazolinone Analog
| Stress Condition | Reagent/Parameter | Duration | Observation |
| Acid Hydrolysis | 0.1 N HCl | 24 h at 60°C | Negligible degradation |
| Base Hydrolysis | 0.1 N NaOH | 24 h at 60°C | Significant degradation |
| Oxidation | 3% H₂O₂ | 24 h at RT | Negligible degradation |
| Thermal | 60°C | 48 h (solid) | Negligible degradation |
| Photolytic | 1.2 million lux hours | - | Negligible degradation |
Note: This table is based on data for a similar quinazolinone derivative, 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, and may not be directly representative of this compound[6].
Visualizations
Caption: Workflow for Forced Degradation Study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1769-24-0 [sigmaaldrich.com]
- 6. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrt.org [ijcrt.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
dealing with poor cell permeability of 2-methylquinazolin-4-ol derivatives
Welcome to the technical support center for researchers working with 2-methylquinazolin-4-ol derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on overcoming poor cell permeability.
FAQs & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: My this compound derivative shows potent activity in biochemical assays but has low efficacy in cell-based assays.
Possible Cause: This discrepancy often points towards poor cell permeability. The compound may be unable to cross the cell membrane to reach its intracellular target.
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Lipophilicity (LogP): Is the LogP value within the optimal range for cell permeability (typically 1-3)? Highly polar or highly lipophilic compounds often exhibit poor permeability.
-
Polar Surface Area (PSA): Is the PSA below 140 Ų? A high PSA can hinder membrane traversal.
-
Molecular Weight (MW): Is the MW below 500 Da? Larger molecules generally have lower passive diffusion rates.
-
-
Conduct Permeability Assays:
-
Utilize in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion.
-
For a more comprehensive analysis, employ cell-based assays such as the Caco-2 or MDCK permeability assays. These models can also help determine if your compound is a substrate for efflux pumps.
-
-
Investigate Efflux Pump Activity:
-
Is your compound a substrate for efflux pumps like P-glycoprotein (P-gp)? This can be investigated in bidirectional Caco-2 assays by calculating the efflux ratio. An efflux ratio greater than 2 suggests active efflux.
-
Consider co-incubating your compound with a known P-gp inhibitor (e.g., verapamil) to see if cellular accumulation or activity increases.
-
Issue 2: How can I improve the cell permeability of my lead this compound derivative?
Strategies for Optimization:
-
Structural Modification (SAR-Guided):
-
Reduce Polarity: Mask polar functional groups (e.g., -OH, -COOH) through esterification or etherification to create more lipophilic prodrugs.
-
Fine-tune Lipophilicity: Systematically modify substituents on the quinazolinone core to achieve an optimal LogP. For instance, replacing a polar group with a small alkyl or halogen group can increase lipophilicity.
-
N-Substitution: Modifying the nitrogen at position 3 can disrupt planarity and alter physicochemical properties, potentially improving both solubility and permeability.
-
-
Prodrug Approach:
-
Formulation Strategies:
-
Solid Dispersions: For compounds with poor aqueous solubility, which can limit permeability assessment, consider formulating them as a solid dispersion with a polymer carrier to enhance dissolution.
-
Issue 3: My permeability assay results are inconsistent. What are the common pitfalls?
Troubleshooting Permeability Assays:
-
Caco-2 Assay:
-
Monolayer Integrity: Always verify the integrity of your Caco-2 cell monolayer before and after the experiment by measuring the Transepithelial Electrical Resistance (TEER). Low TEER values may indicate leaky monolayers, leading to artificially high permeability readings.[3][4]
-
Compound Stability: Ensure your compound is stable in the assay buffer for the duration of the experiment. Degradation can lead to an underestimation of permeability.
-
Non-specific Binding: Test compounds can sometimes adsorb to the plastic of the assay plates. Quantify the compound concentration in both donor and receiver wells at the end of the experiment to calculate mass balance and assess recovery.
-
-
PAMPA:
-
Membrane Integrity: Ensure the artificial membrane is properly coated with the lipid solution and is not disturbed when adding the compound solution.
-
Solvent Effects: The final concentration of organic solvents (like DMSO) in the assay should be kept low (typically <1%) as they can disrupt the lipid membrane.
-
Data Presentation: Predicted Permeability of Quinazolinone Derivatives
| Compound ID | R-Group at Position 2 | Predicted LogP | Predicted Caco-2 Permeability (log Papp cm/s) | Predicted Human Intestinal Absorption (%) |
| 1 | Phenyl | 2.50 | 0.98 | 92.5 |
| 2 | 4-Methylphenyl | 2.95 | 1.05 | 93.8 |
| 3 | 4-Methoxyphenyl | 2.45 | 0.95 | 91.8 |
| 4 | 4-Chlorophenyl | 3.20 | 1.10 | 94.5 |
| 5 | 4-Nitrophenyl | 2.30 | 0.85 | 90.1 |
| 6 | 2-Hydroxyphenyl | 2.15 | 0.78 | 88.5 |
| 17 | 3,4,5-Trimethoxyphenyl | 2.10 | 0.82 | 89.7 |
Note: This data is based on in silico predictions for 2-substituted quinazolin-4(3H)-ones and should be used as a guide for experimental design.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general procedure for assessing the bidirectional permeability of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS) with 25 mM HEPES, pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Analytical standards for LC-MS/MS analysis
-
TEER meter
Methodology:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each well. Only use monolayers with TEER values > 200 Ω·cm².[5]
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the monolayers twice with pre-warmed (37°C) transport buffer.
-
Add fresh transport buffer to the basolateral (1.2 mL) and apical (0.4 mL) chambers and pre-incubate at 37°C for 30 minutes.
-
Prepare the dosing solution by diluting the test compound stock solution in transport buffer to the final desired concentration (e.g., 10 µM).
-
Remove the buffer from the apical chamber and add the dosing solution.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with an equal volume of fresh, pre-warmed transport buffer.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber. This is crucial for determining the efflux ratio.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver chamber per time).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a non-cell-based method to assess passive permeability.
Materials:
-
PAMPA sandwich plate system (donor and acceptor plates)
-
Artificial membrane lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Membrane Coating:
-
Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate, ensuring the entire surface is coated.
-
-
Preparation of Solutions:
-
Prepare the donor solution by diluting the test compound stock in PBS to the final concentration (e.g., 100 µM).
-
Fill the wells of the acceptor plate with fresh PBS.
-
-
Assay Assembly and Incubation:
-
Add the donor solution to the wells of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry for compounds with a chromophore, or LC-MS/MS for higher sensitivity and specificity).
-
-
Data Analysis:
-
Calculate the effective permeability (Pe) using an appropriate equation that accounts for the concentration in the donor and acceptor wells, incubation time, and membrane area.
-
Visualizations
Signaling Pathways & Experimental Workflows
Caption: Troubleshooting workflow for low cellular efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. design-synthesis-and-in-silico-studies-of-new-2-methylquinazolin-4-3h-ones-derivatives - Ask this paper | Bohrium [bohrium.com]
- 3. Tuning Caco-2 permeability by cocrystallization: Insights from molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 2-methylquinazolin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of 2-methylquinazolin-4-ol quantification. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for the quantification of this compound?
A1: The most common and recommended analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique suitable for routine quantification. LC-MS/MS offers higher sensitivity and selectivity, making it ideal for bioanalytical applications and trace-level impurity quantification.
Q2: What are the typical validation parameters that need to be assessed for a quantitative method?
A2: According to ICH guidelines and standard practices, the following parameters should be validated for a quantitative analytical method: selectivity, sensitivity, linearity, accuracy, precision, carryover, recovery, and stability.[1][2] For bioanalytical methods, dilution integrity and matrix effects should also be evaluated.[1]
Q3: How should I prepare stock and working solutions of this compound?
A3: Stock solutions of this compound can be prepared in methanol and should be stored at low temperatures (-20°C or -80°C) to ensure stability.[3][4] Working solutions should be prepared fresh daily by diluting the stock solution in the mobile phase or an appropriate solvent.[4] It is crucial to assess the stability of these solutions as part of the method validation.
Q4: What are the common stability issues to consider during method validation?
A4: Analyte stability must be evaluated under various conditions to ensure the reliability of the results.[5][6] Key stability assessments include:
-
Freeze-Thaw Stability: Assesses the stability of the analyte in a biological matrix after multiple freeze-thaw cycles.[1][5]
-
Bench-Top Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that mimics sample handling time.[1][5]
-
Long-Term Storage Stability: Determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -80°C) for an extended duration.[1][5]
-
Autosampler/Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound.
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Possible Cause 1: Inappropriate Mobile Phase pH.
-
Solution: this compound is a weakly basic compound. The pH of the mobile phase can significantly impact its ionization state and, consequently, its chromatographic behavior. Adjust the pH of the aqueous component of the mobile phase. Using a buffer, such as ammonium acetate or phosphate buffer, can help maintain a consistent pH and improve peak shape.[7]
-
-
Possible Cause 2: Secondary Interactions with the Stationary Phase.
-
Solution: Residual silanol groups on the C18 column can interact with the basic quinazoline structure, leading to peak tailing. Try a different type of column (e.g., end-capped C18, phenyl-hexyl) or add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) to block the active sites.
-
-
Possible Cause 3: Column Overload.
-
Solution: The concentration of the injected sample may be too high. Dilute the sample and reinject. Ensure the injection volume is appropriate for the column dimensions.
-
Issue 2: Inconsistent or Low Recovery During Sample Preparation
-
Possible Cause 1: Inefficient Extraction from the Matrix.
-
Solution: If using liquid-liquid extraction (LLE) or solid-phase extraction (SPE), optimize the extraction solvent or the SPE cartridge and elution solvent, respectively. For LLE, test different organic solvents with varying polarities. For SPE, ensure the sorbent chemistry is appropriate for retaining and eluting this compound. A trifunctional tC18 cartridge has been shown to be effective for similar compounds.[4]
-
-
Possible Cause 2: Analyte Instability during Extraction.
-
Solution: this compound may be degrading during the sample preparation process. Minimize the time samples spend at room temperature and consider performing extraction steps on ice. Evaluate the stability of the analyte throughout the sample processing steps.[6]
-
Issue 3: High Signal-to-Noise Ratio or Baseline Drift
-
Possible Cause 1: Contaminated Mobile Phase or HPLC System.
-
Possible Cause 2: UV Detector Lamp Issue.
-
Solution: The UV detector lamp may be nearing the end of its lifespan. Check the lamp energy and replace it if necessary.
-
Issue 4: Inaccurate Quantification in Bioanalytical Samples (LC-MS/MS)
-
Possible Cause 1: Matrix Effects (Ion Suppression or Enhancement).
-
Solution: Biological matrices can interfere with the ionization of the analyte in the mass spectrometer source. Evaluate matrix effects by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution. If significant matrix effects are observed, improve the sample clean-up procedure or use a stable isotope-labeled internal standard.
-
-
Possible Cause 2: Metabolite Interference.
-
Solution: Incurred samples may contain metabolites that can interfere with the quantification of the parent drug.[5] Ensure the chromatographic method has sufficient resolution to separate this compound from its potential metabolites. Use multiple reaction monitoring (MRM) transitions to enhance selectivity.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of quinazoline-related compounds. This data can serve as a reference for setting acceptance criteria for the method validation of this compound.
Table 1: HPLC Method Validation Parameters for a Related Quinazoline Compound
| Validation Parameter | Acceptance Criteria | Typical Result for a Related Compound |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 80-120% | 98-102% |
| Precision (% RSD) | ≤ 15% | < 5% |
| LOD | Signal-to-Noise ≥ 3 | 0.164 ng |
| LOQ | Signal-to-Noise ≥ 10 | 0.496 ng |
Data adapted from a study on a related benzimidazole derivative.[9]
Table 2: LC-MS/MS Bioanalytical Method Validation Parameters for Related Quinolone Compounds
| Validation Parameter | Acceptance Criteria | Typical Result for Related Compounds |
| Linearity Range | - | 25 - 1000 nmol/L |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -10% to +12% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | 80.6 - 88.2% |
| Matrix Effect | Within acceptable limits | Ion suppression < 13.1% |
Data adapted from studies on 2-alkyl-4(1H)-quinolones and other quinoline derivatives.[1][4][10]
Experimental Protocols
Protocol 1: RP-HPLC-UV Method for Quantification
This protocol is a general guideline and should be optimized for your specific instrumentation and requirements.
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase and an organic modifier.
-
Aqueous Phase (A): 0.01 M Ammonium Acetate in water, pH adjusted to 6.7-7.3.[7]
-
Organic Phase (B): Acetonitrile or Methanol.
-
Example Gradient: Start with 90% A and 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The λmax for a similar compound, 2-(chloromethyl)-4-methyl quinazoline, is 227 (±3) nm.[7] This should be determined experimentally for this compound.
-
Injection Volume: 10-20 µL.
-
Sample Preparation:
-
For Drug Substance: Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
-
For Biological Matrix: Perform protein precipitation (e.g., with acetonitrile), liquid-liquid extraction, or solid-phase extraction. Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Protocol 2: LC-MS/MS Method for Bioanalysis
-
Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Aqueous Phase (A): 0.1% Formic Acid in water.
-
Organic Phase (B): 0.1% Formic Acid in acetonitrile.
-
Gradient: A fast gradient suitable for separating the analyte from matrix components.
-
-
Flow Rate: 0.3-0.5 mL/min.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI.
-
MRM Transitions: Determine the precursor ion ([M+H]⁺) and the most abundant product ions for this compound and the internal standard by infusing a standard solution.
-
-
Sample Preparation: Use a robust sample preparation technique such as SPE or LLE to minimize matrix effects.
Visualizations
Caption: A flowchart illustrating the typical workflow for the development and validation of an analytical method.
Caption: A decision tree for troubleshooting peak tailing issues in HPLC analysis.
References
- 1. Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Issues in evaluation of bioanalytical method selectivity and drug stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. investigacion.unirioja.es [investigacion.unirioja.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of Quinazolinones
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to resolve peak tailing issues encountered during the HPLC analysis of quinazolinone compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it measured?
A: Peak tailing is a common chromatographic issue where a peak is asymmetrical, featuring a trailing edge that extends further than its leading edge.[1] In an ideal chromatogram, peaks are symmetrical and Gaussian in shape. This distortion can compromise the resolution between adjacent peaks and lead to inaccuracies in quantification.[2]
Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . The USP Tailing Factor is calculated as:
Tf = W₀.₀₅ / 2f
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak's leading edge to the peak maximum at 5% of the peak height.[2]
A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 suggests significant tailing, and values above 2.0 are often considered unacceptable for precise analytical methods.[2]
Q2: Why are quinazolinone compounds particularly prone to peak tailing?
A: Quinazolinones typically contain basic nitrogen functional groups. In reversed-phase HPLC, which commonly uses silica-based stationary phases, these basic groups can interact strongly with residual acidic silanol groups (Si-OH) on the silica surface.[3][4] At mobile phase pH levels above 3, these silanol groups become deprotonated (Si-O⁻) and can form strong ionic interactions with the protonated basic analyte.[5][6][7] This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes some analyte molecules to be retained longer, resulting in a tailing peak.[3][8]
Q3: What are the most common causes of peak tailing?
A: The primary causes can be grouped into four main categories:
-
Column and Chemical Interactions: Unwanted interactions between the analyte and the stationary phase, most commonly with active silanol groups or metal contaminants.[8][9][10]
-
Mobile Phase Issues: Incorrect mobile phase pH (especially when close to the analyte's pKa), insufficient buffer strength, or inadequate solvent strength.[2][5]
-
Sample and Injection Problems: Column overload due to high sample concentration, or a mismatch between the injection solvent and the mobile phase.[9][11]
-
Instrumental and System Issues: "Extra-column effects" or "dead volume" from excessively long or wide tubing, poor connections, or a void at the head of the column.[5][10]
Q4: I suspect my column is the issue. Can a guard column cause tailing?
A: Yes. If a guard column is used, it can be a primary source of peak tailing, especially when analyzing samples in complex matrices. The accumulation of sample matrix components on the guard column can cause peak shape to deteriorate over a series of injections. Replacing the guard column is a simple and effective first step in troubleshooting and can often restore peak shape.
Q5: How can I determine if I am overloading the column?
A: Column overload occurs when the amount of sample injected exceeds the column's capacity, saturating the stationary phase.[9] A key symptom is that peak tailing worsens as the sample concentration increases. To verify this, dilute your sample significantly or reduce the injection volume. If the peak shape becomes more symmetrical, you are likely experiencing mass overload.[2][11]
Troubleshooting Guides
Problem: My quinazolinone peak is tailing. What is the first step?
A: A systematic approach is crucial. The first step is to determine if the issue is specific to your analyte or affects the entire system.
Caption: Undesirable ionic interaction between a basic analyte and a silanol group.
To mitigate this, you have several powerful options:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to between 2 and 3 will protonate the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction. [3]2. Use of a Competing Base: Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can "mask" the active silanol sites. The TEA will preferentially interact with the silanols, preventing the quinazolinone analyte from doing so. [6][12]3. Select an Appropriate Column: Modern HPLC columns are designed to minimize these effects. Using a column with high-purity silica or one that is "end-capped" (where silanols are chemically blocked) is highly effective. [3][5][13]
Data & Protocols
Quantitative Data Summary
Table 1: Common Causes of Peak Tailing and Recommended Solutions
| Potential Cause | Observation | Recommended Action | Relevant Protocol |
|---|---|---|---|
| Silanol Interactions | Tailing specific to the basic quinazolinone analyte. | Lower mobile phase pH; add a competing base; use an end-capped column. | Protocol 1, 2 |
| Column Overload | Tailing worsens with increased sample concentration. | Reduce injection volume or dilute the sample. | N/A |
| Sample Solvent Effect | Peak distortion, especially if sample is dissolved in a strong solvent. | Dissolve the sample in the initial mobile phase. [10] | N/A |
| Column Contamination/Void | All peaks in the chromatogram are tailing or broad. | Replace guard column; back-flush the analytical column. [1] | Protocol 3 |
| Extra-Column Volume | All peaks show symmetrical broadening or tailing. | Use shorter, narrower ID tubing; check all fittings for gaps. [2]| Protocol 3 |
Table 2: Example Effect of Mobile Phase pH on Peak Asymmetry for a Quinazolinone
| Mobile Phase pH | Buffer | Peak Asymmetry Factor (As) | Observation |
|---|---|---|---|
| 7.0 | 20 mM Phosphate | 2.35 | Severe tailing due to ionized silanols. [3] |
| 4.5 | 20 mM Acetate | 1.80 | Moderate tailing as pH approaches silanol pKa. |
| 3.0 | 20 mM Phosphate | 1.33 | Significant improvement as silanols become protonated. [3] |
| 2.5 | 0.1% Formic Acid | 1.15 | Good peak shape; silanols are effectively neutralized. |
Table 3: Comparison of HPLC Column Types for Analyzing Basic Compounds
| Column Type | Description | Advantages for Quinazolinones | Disadvantages |
|---|---|---|---|
| Traditional Type-A Silica | Older, less pure silica with higher metal content. | Low cost. | Prone to severe peak tailing for basic compounds due to active silanols. [12] |
| High-Purity Type-B Silica | Modern standard with low metal content and fewer acidic silanols. | Reduced silanol activity, leading to better peak shape. [12] | More expensive than Type-A. |
| End-Capped | Type-B silica where most residual silanols are chemically bonded ("capped"). | Significantly reduces secondary interactions and peak tailing. [3] | End-capping is never 100% complete; some activity may remain. |
| Polar-Embedded | C18 phase with a polar group embedded near the base. | Provides excellent shielding of silanol groups, resulting in sharp peaks for bases. [2] | May have different selectivity compared to standard C18. |
| Charged Surface Hybrid (CSH) | Hybrid particle with a low-level positive surface charge. | Repels basic analytes from interacting with silanols via ion-repulsion. [2]| Can have lower retention for some compounds. |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment and Buffer Selection
Objective: To minimize silanol interactions by lowering the mobile phase pH.
Methodology:
-
Determine Analyte pKa: If the pKa of your quinazolinone derivative is known, select a mobile phase pH that is at least 2 units away to ensure it remains in a single ionic state. [11]2. Select a Low pH: For most basic quinazolinones, a target pH of 2.5 - 3.0 is effective for protonating surface silanols. [2][6]3. Choose an Appropriate Buffer: Select a buffer with a pKa close to your target pH. For a pH of 2.5-3.0, 0.1% formic acid or a phosphate buffer are common choices.
-
Prepare Mobile Phase:
-
Aqueous Phase (A): Prepare your chosen buffer (e.g., 20 mM potassium phosphate) in HPLC-grade water. Adjust to the target pH using an appropriate acid (e.g., phosphoric acid).
-
Organic Phase (B): HPLC-grade acetonitrile or methanol.
-
-
Equilibrate the System: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
Analyze and Compare: Inject the quinazolinone standard and compare the peak asymmetry factor to the previous method. A significant reduction (closer to 1.0) indicates success.
Protocol 2: Using a Competing Base as a Mobile Phase Additive
Objective: To mask active silanol sites and improve peak shape without drastically lowering pH.
Methodology:
-
Select a Competing Base: Triethylamine (TEA) is a common choice. Diethylamine has also been used for quinazolinone analysis. [14]2. Prepare Mobile Phase:
-
To the aqueous component of your mobile phase (e.g., water or a buffered solution), add the competing base at a low concentration. A typical starting concentration for TEA is 0.1% (v/v) .
-
Adjust the final mobile phase pH as needed with an acid like phosphoric acid or acetic acid.
-
Note: Competing bases can be semi-permanent modifiers of the column. It is recommended to dedicate a column to this method if possible.
-
-
Equilibrate Thoroughly: The competing base must fully coat the active sites on the stationary phase. Equilibrate the column with the new mobile phase for an extended period (e.g., 30-60 minutes) at a moderate flow rate.
-
Analyze and Compare: Inject the sample and assess the peak shape. You may need to optimize the concentration of the competing base for the best results.
Protocol 3: System Check for Voids and Extra-Column Volume
Objective: To identify and resolve system-level issues that cause peak distortion for all analytes.
Methodology:
-
Inspect the Column Inlet: If you suspect a column void or blocked frit, first disconnect the column from the detector.
-
Back-Flush the Column: Reverse the column direction and flush it with a strong solvent (e.g., 100% acetonitrile for a reversed-phase column) at a low flow rate (0.2-0.5 mL/min) for 20-30 column volumes. This can dislodge particulates from the inlet frit. [1]3. Check for Voids (Visual): Carefully disconnect the column inlet fitting. Look for a visible gap or depression at the top of the packing bed. If a void is present, the column typically needs to be replaced.
-
Minimize Extra-Column Volume:
-
Tubing: Ensure all connecting tubing, especially between the injector, column, and detector, is as short as possible and has a narrow internal diameter (e.g., 0.12 mm or 0.005 inches). [2] * Fittings: Verify that all fittings are correctly seated and not creating any gaps (dead volume). Use finger-tight fittings appropriate for your system's pressure.
-
-
Re-evaluate Performance: After making adjustments, reconnect the column in its correct orientation, re-equilibrate the system, and inject a standard to see if peak shape has improved for all compounds.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 5. chromtech.com [chromtech.com]
- 6. i01.yizimg.com [i01.yizimg.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. silicycle.com [silicycle.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Minimizing Neurotoxicity of Anticonvulsant Quinazolinone Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in the development of safer quinazolinone-based anticonvulsant therapies.
Section 1: Troubleshooting Guides
This section addresses common challenges encountered during the preclinical evaluation of quinazolinone derivatives.
| Issue | Possible Causes | Troubleshooting Steps & Recommendations |
| High Neurotoxicity with Good Anticonvulsant Activity | The compound may have poor selectivity for its anticonvulsant target over targets mediating sedation and motor impairment (e.g., certain GABA-A receptor subunit combinations). The physicochemical properties may lead to rapid and excessive brain penetration. | Structural Modifications: - Introduce steric hindrance at the 2-position of the quinazolinone core.- Modify substituents on the 3-aryl group. An ortho-substituent is often beneficial.[1][2]- Explore fluorination at the 6-position, which can enhance pharmacokinetic properties without necessarily increasing toxicity.[3]Dosing Regimen: - Perform a full dose-response curve for both efficacy and neurotoxicity to accurately determine the therapeutic window.- Investigate alternative formulations or routes of administration to control the rate of drug absorption and brain entry. |
| Poor In Vivo Efficacy Despite Promising In Vitro Data | The compound may have poor pharmacokinetic properties (e.g., low oral bioavailability, rapid metabolism, or inability to cross the blood-brain barrier). | Pharmacokinetic Analysis: - Conduct preliminary pharmacokinetic studies to determine plasma and brain concentrations over time.- Assess metabolic stability using liver microsomes.Structural Modifications: - Introduce moieties that can improve solubility or reduce metabolic susceptibility.- Consider prodrug strategies to enhance absorption and brain penetration. |
| High Variability in Anticonvulsant and Neurotoxicity Data | Inconsistent experimental procedures, animal strain differences, or issues with compound formulation can lead to variable results. | Protocol Standardization: - Strictly adhere to standardized protocols for MES, scPTZ, and rotarod tests (see Section 4).- Ensure consistent animal handling and acclimatization periods.Formulation: - Ensure the compound is fully solubilized or forms a stable and uniform suspension before administration.- Use a consistent and validated vehicle for all studies. |
Section 2: Frequently Asked Questions (FAQs)
General Questions
-
Q1: Why is neurotoxicity a persistent issue with quinazolinone-based anticonvulsants? A1: Many quinazolinone derivatives exhibit sedative-hypnotic properties, which are often linked to their mechanism of action, such as modulation of GABA-A receptors.[1][4] This can lead to a narrow therapeutic window between the anticonvulsant effective dose (ED50) and the neurotoxic dose (TD50).[1][3]
-
Q2: What is the primary mechanism of action for anticonvulsant quinazolinones? A2: The anticonvulsant activity of many quinazolinone derivatives is attributed to their role as positive allosteric modulators of GABA-A receptors, which enhances GABAergic inhibition in the central nervous system.[5][6] Some derivatives may also act via other mechanisms, such as inhibition of carbonic anhydrase.[5]
Neurotoxicity Assessment
-
Q3: What are the standard preclinical tests to evaluate the neurotoxicity of quinazolinone derivatives? A3: The rotarod test is the most common behavioral assay to assess motor impairment and neurological deficits in rodents.[3][7][8] Other assessments include observing animal behavior for signs of sedation, ataxia, or hypnosis.
-
Q4: What is the Protective Index (PI) and why is it important? A4: The Protective Index (PI) is the ratio of the neurotoxic dose (TD50) to the effective anticonvulsant dose (ED50), calculated as PI = TD50 / ED50. A higher PI indicates a wider therapeutic window and a safer compound.[3][7]
Structure-Activity Relationships (SAR)
-
Q5: Which positions on the quinazolinone scaffold are most critical for modulating neurotoxicity? A5: Substitutions at positions 2, 3, 6, and 7 have been shown to significantly influence both anticonvulsant activity and neurotoxicity.[9][10]
-
Q6: Are there any general SAR guidelines for minimizing neurotoxicity? A6: Yes, some general trends have been observed:
-
3-Aryl Group: A single ortho substituent (e.g., -CH3, -Cl) on the 3-aryl ring often improves the protective index.[1][2]
-
2-Position: Bulky substituents at the 2-position can sometimes reduce neurotoxicity.
-
7-Position: Halogen substitution (e.g., -Cl) at the 7-position has been shown to favor anticonvulsant activity, potentially with reduced toxicity.[9]
-
6-Position: Fluorination at the 6-position can improve the overall pharmacological profile.[3]
-
Section 3: Quantitative Data Summary
The following table summarizes the anticonvulsant efficacy (ED50) and neurotoxicity (TD50) for selected quinazolinone derivatives from published studies. This data is intended for comparative purposes.
| Compound | 2-Substituent | 3-Substituent | MES ED50 (mg/kg, i.p.) | scPTZ ED50 (mg/kg, i.p.) | Rotarod TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) | Reference |
| Methaqualone | -CH3 | o-tolyl | 22 | 60 | 38 | 1.7 (MES) | [2] |
| Compound 6l | 2-oxo-2-(4-pyridyl)ethyl | o-tolyl | 35.0 | 50.0 | >300 | >8.6 (MES) | [2] |
| Compound 8i | 2-oxo-2-(4-pyridyl)ethyl | o-chlorophenyl | 22.0 | 30.0 | 120 | 5.5 (MES) | [2] |
| Compound 5b | N/A | N/A | 39.8 | 21.4 | 331.1 | 8.3 (MES) | [3] |
| Compound 5c | N/A | N/A | 44.7 | 19.5 | 316.2 | 7.1 (MES) | [3] |
| Compound 5d | N/A | N/A | 31.6 | 16.2 | 295.1 | 9.3 (MES) | [3] |
| Phenytoin | - | - | 9.5 | >300 | 68.5 | 7.2 | [3] |
| Carbamazepine | - | - | 11.8 | >100 | 62.5 | 5.3 | [11] |
| Valproate | - | - | 216.9 | 114.3 | 398.1 | 1.8 | [11] |
Note: Data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution.
Section 4: Detailed Experimental Protocols
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[12]
-
Animals: Male albino mice (e.g., CF-1 strain), 18-25 g.
-
Apparatus: An electroshock generator delivering a constant current. Corneal electrodes.
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.).
-
At the time of predicted peak effect (e.g., 30-60 minutes post-i.p. administration), apply a drop of saline or local anesthetic (e.g., 0.5% tetracaine) to the animal's corneas.[12]
-
Attach the corneal electrodes.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[12]
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
-
Endpoint: The abolition of the tonic hindlimb extension is considered protection. The ED50 is the dose that protects 50% of the animals.[12]
Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is a model for myoclonic and absence seizures and identifies compounds that can raise the seizure threshold.[13]
-
Animals: Male albino mice, 18-25 g.
-
Apparatus: Standard animal cages for observation.
-
Procedure:
-
Administer the test compound (i.p. or p.o.).
-
At the time of predicted peak effect, administer a convulsant dose of pentylenetetrazole (PTZ) subcutaneously in the scruff of the neck (e.g., 85 mg/kg).
-
Place the animal in an individual observation cage and observe for 30 minutes.
-
Record the presence or absence of clonic seizures lasting for at least 5 seconds.
-
-
Endpoint: The absence of a 5-second clonic seizure during the observation period is considered protection. The ED50 is the dose that protects 50% of the animals.
Rotarod Neurotoxicity Test
This test assesses motor coordination and balance to quantify neurological deficits.[8]
-
Animals: Male albino mice, 18-25 g.
-
Apparatus: A rotarod apparatus with a rotating rod (e.g., 3 cm diameter) that can maintain a constant speed or accelerate.
-
Procedure:
-
Train the mice on the rotarod for 1-2 minutes at a low speed (e.g., 5-10 rpm) for 2-3 trials before administering the test compound. Only animals that can remain on the rod for the full duration are used.
-
Administer the test compound (i.p. or p.o.).
-
At the time of predicted peak effect, place the animal on the rotarod rotating at a set speed (e.g., 10 rpm) or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency (time) for the animal to fall off the rod. A trial is typically terminated after a set period (e.g., 180 seconds).
-
-
Endpoint: An animal is considered neurotoxic if it falls off the rod within a specified time (e.g., 60 seconds). The TD50 is the dose that causes 50% of the animals to fail the test.
Section 5: Mandatory Visualizations
Signaling Pathway
Caption: Hypothesized mechanism of quinazolinone action and neurotoxicity via GABA-A receptor modulation.
Experimental Workflow
Caption: Preclinical screening workflow for identifying safe and effective quinazolinone anticonvulsants.
Logical Relationship
Caption: Structure-Activity Relationship (SAR) logic for minimizing quinazolinone neurotoxicity.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scitechnol.com [scitechnol.com]
- 5. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Improving the Pharmacokinetic Profile of 2-Methylquinazolin-4-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the pharmacokinetic (PK) profile of 2-methylquinazolin-4-ol and related quinazolinone derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Solubility and Dissolution Issues
FAQ 1: My this compound analog shows poor aqueous solubility. What strategies can I employ to improve it?
Answer: Poor aqueous solubility is a common challenge with quinazolinone scaffolds. Several strategies can be employed to enhance solubility:
-
Structural Modification: Introduce polar functional groups (e.g., hydroxyl, amino) to the quinazolinone core. However, be mindful of the potential impact on target binding.
-
Salt Formation: If your compound has ionizable groups, forming a salt can significantly improve solubility.
-
Prodrug Approach: Synthesize a more soluble prodrug that converts to the active this compound in vivo. A common strategy involves creating phosphate or amino acid esters.[1][2]
-
Formulation Strategies:
-
Solid Dispersions: Dispersing the compound in a polymeric carrier can enhance wettability and reduce crystallinity, thereby improving the dissolution rate.[3]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization in the gastrointestinal tract.[4][5][6]
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, leading to a faster dissolution rate.[6][7]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of hydrophobic compounds.[5]
-
Troubleshooting Guide: Poor Solubility in In Vitro Assays
| Issue | Possible Cause | Recommended Solution |
| Precipitation in assay buffer | Compound concentration exceeds its thermodynamic solubility. | - Determine the kinetic and thermodynamic solubility in the specific assay buffer. - Use a lower compound concentration. - Add a co-solvent (e.g., DMSO, ethanol) to the buffer, ensuring it doesn't affect the assay performance. |
| Low recovery in permeability assays | Poor aqueous solubility leading to compound crashing out of solution. | - Include Bovine Serum Albumin (BSA) in the assay buffer to reduce non-specific binding and improve solubility.[8] - Utilize a formulation strategy (e.g., cyclodextrin complexation) in the dosing solution. |
| Inconsistent dissolution profiles | Variable particle size or crystalline form (polymorphism). | - Control and characterize the particle size distribution. - Perform solid-state characterization (e.g., XRPD, DSC) to identify and control the polymorphic form. |
II. Metabolic Stability Challenges
FAQ 2: My this compound derivative shows high clearance in liver microsome stability assays. What are the likely metabolic pathways and how can I improve stability?
Answer: Quinazolinone derivatives can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.[9] Common metabolic pathways include oxidation and demethylation. To improve metabolic stability:
-
Blocking Metabolic Hotspots: Identify the site of metabolism (metabolic hotspot) through metabolite identification studies. Introduce chemical modifications at or near this position to block enzymatic action. For example, replacing a metabolically labile hydrogen with a fluorine atom.
-
Modulating Electronic Properties: Introduce electron-withdrawing groups to decrease the electron density of the aromatic rings, which can sometimes reduce susceptibility to oxidative metabolism.
-
Prodrugs: While typically used to enhance solubility, a prodrug strategy can sometimes shield a metabolically labile part of the molecule until after absorption.
Troubleshooting Guide: High Clearance in Microsomal Stability Assay
| Issue | Possible Cause | Recommended Solution |
| Rapid disappearance of the parent compound | High intrinsic clearance due to extensive CYP450 metabolism. | - Perform metabolite identification to pinpoint metabolic hotspots. - Synthesize analogs with modifications at the identified hotspots (e.g., fluorination). - Test for inhibition of specific CYP isozymes to understand which enzymes are responsible for the metabolism. |
| Underprediction of in vivo clearance from microsomal data | - Metabolism by non-CYP enzymes (e.g., UGTs). - Contribution from extrahepatic metabolism (e.g., intestine, kidney).[10] | - Use hepatocyte stability assays, which contain a broader range of metabolic enzymes.[11][12] - Investigate extrahepatic metabolism using tissue homogenates or S9 fractions from other organs.[12] |
| Variability in results | - Differences in microsomal batch activity. - Non-specific binding to assay components. | - Use a consistent source and batch of microsomes. - Include control compounds with known metabolic profiles. - Measure the fraction of unbound drug in the incubation (fu,mic) to correct for non-specific binding. |
Quantitative Data Summary: Impact of Structural Modifications on Metabolic Stability
| Compound | Modification | Human Liver Microsomal Half-life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg) |
| This compound | Parent | 15 | 92.4 |
| Analog A | 6-Fluoro substitution | 45 | 30.8 |
| Analog B | 7-Methoxy substitution | 8 | 173.3 |
| Analog C | N-acetylation | 30 | 46.2 |
Note: Data is hypothetical and for illustrative purposes.
III. Permeability and Efflux Issues
FAQ 3: My compound has good solubility and metabolic stability but shows low permeability in the Caco-2 assay. What could be the reason?
Answer: Low permeability in Caco-2 assays despite good solubility and stability often points towards two main issues:
-
Poor Passive Diffusion: The molecule may have physicochemical properties (e.g., high polarity, large size) that hinder its ability to cross the cell membrane.
-
Active Efflux: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells and actively pump the compound back into the apical (intestinal lumen) side.[13]
Troubleshooting Guide: Low Caco-2 Permeability
| Issue | Possible Cause | Recommended Solution |
| Low apparent permeability (Papp) in the apical to basolateral (A-B) direction | - Poor passive permeability. - Active efflux. | - Assess the efflux ratio by performing a bidirectional Caco-2 assay (measuring both A-B and B-A permeability). An efflux ratio > 2 suggests active efflux.[8][13] - If efflux is confirmed, co-incubate with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., fumitremorgin C) to see if permeability improves.[13] |
| Low compound recovery | - Poor solubility in the assay buffer. - Non-specific binding to the plate. - Metabolism by Caco-2 cells. | - Ensure compound concentration is below its kinetic solubility limit in the assay buffer. - Use plates with low-binding surfaces. - Analyze the cell lysate to check for intracellular accumulation. - Analyze for metabolites in the donor and receiver compartments. |
| High variability in Papp values | - Inconsistent Caco-2 monolayer integrity. | - Routinely check the transepithelial electrical resistance (TEER) values of the monolayers before and after the experiment.[13][14] - Include a low permeability marker (e.g., Lucifer yellow) to assess monolayer integrity.[13] |
Quantitative Data Summary: Caco-2 Permeability of this compound Analogs
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| This compound | 0.8 | 4.2 | 5.25 |
| Analog D | 2.5 | 2.8 | 1.12 |
| Analog E | 0.5 | 5.5 | 11.0 |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4.
-
Shake the plate for 2 hours at room temperature.
-
Measure the turbidity of the solution using a nephelometer.
-
Alternatively, centrifuge the plate and measure the concentration of the compound remaining in the supernatant by LC-MS/MS.
-
The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Protocol 2: Human Liver Microsomal Stability Assay
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test compound (final concentration 1 µM) and an NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Protocol 3: Caco-2 Bidirectional Permeability Assay
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.
-
Confirm monolayer integrity by measuring TEER values.
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
For A to B permeability, add the test compound (e.g., 10 µM) to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
For B to A permeability, add the test compound to the basolateral (B) side and fresh HBSS to the apical (A) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the compound concentration by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
Visualizations
References
- 1. Computational and biological evaluation of quinazolinone prodrug for targeting pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prodrugs of thymidylate synthase inhibitors: potential for antibody directed enzyme prodrug therapy (ADEPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
Technical Support Center: Addressing Inconsistencies in 2-Methylquinazolin-4-ol Bioassay Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during bioassays with 2-methylquinazolin-4-ol and its derivatives.
General Troubleshooting
Q1: We are observing significant variability in our IC50 values for this compound across different experimental runs. What are the potential sources of this inconsistency?
A1: Inconsistencies in IC50 values are a common challenge in drug discovery and can arise from a multitude of factors. For quinazolinone compounds like this compound, it is crucial to meticulously control both biological and technical variables.[1] Key areas to investigate include:
-
Compound Purity and Stability: The purity of your this compound sample is critical. Even minor impurities can significantly alter biological activity and lead to skewed results.[2] It is advisable to verify the purity of your compound stock. Additionally, the stability of the compound in your chosen solvent and under your storage conditions should be confirmed.
-
Cell-Based Assay Variables:
-
Cell Line Integrity: Ensure your cell lines are free from mycoplasma contamination and have been recently authenticated. Genetic drift can occur in continuously passaged cells, leading to changes in drug response.[3]
-
Cell Density and Growth Phase: The number of cells seeded and their growth phase at the time of treatment can impact drug sensitivity. Standardize your cell seeding protocol to ensure uniformity across experiments.[4]
-
Environmental Factors: Variations in incubator conditions such as CO2 levels, temperature, and humidity can affect cell health and drug response. Furthermore, components of the culture media, like glucose concentration and pH, can influence cellular metabolism and the compound's efficacy.[5][6]
-
-
Enzymatic Assay Variables:
-
Enzyme and Substrate Concentration: The concentrations of both the enzyme (e.g., PARP, DHFR) and the substrate should be carefully optimized and kept consistent.
-
Assay Buffer and pH: The composition and pH of the assay buffer can significantly impact enzyme activity and compound stability.
-
-
Solvent Effects: The solvent used to dissolve this compound, typically DMSO, can itself affect assay performance, especially at higher concentrations. It is important to maintain a consistent final solvent concentration across all wells and include appropriate solvent controls.
Q2: Our cell-based assay results for this compound are not correlating well with our enzymatic assay data. Why might this be the case?
A2: Discrepancies between cell-based and enzymatic assays are common and can provide valuable insights into a compound's properties. Several factors can contribute to this:
-
Cellular Uptake and Efflux: The compound must cross the cell membrane to reach its intracellular target. Poor membrane permeability or active efflux by transporters like P-glycoprotein can result in lower potency in cell-based assays compared to direct inhibition in an enzymatic assay.
-
Metabolism: Cells can metabolize the compound, converting it into more or less active forms. This metabolic activity is absent in a purified enzyme assay.
-
Off-Target Effects: In a cellular context, this compound may interact with other proteins or pathways, leading to synergistic or antagonistic effects that are not captured in a single-target enzymatic assay.
-
Assay Sensitivity and Format: The underlying technologies of the assays (e.g., colorimetric, fluorescent, luminescent) have different sensitivities and can be prone to different types of interference.[3]
Compound Handling and Preparation FAQs
Q3: What is the recommended solvent for this compound and what are the best practices for preparing stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of this compound and similar organic compounds for biological screening. To ensure consistency:
-
Use High-Purity, Anhydrous DMSO: Water content in DMSO can affect compound solubility and stability.
-
Prepare a Concentrated Stock: Create a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume of DMSO added to your assays.
-
Aliquot and Store Properly: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C for long-term stability.
-
Solubility Check: Before use, visually inspect the thawed stock solution for any precipitation. If precipitation is observed, gentle warming and vortexing may be necessary.
Q4: How can we assess the purity of our this compound sample?
A4: The purity of your compound should ideally be confirmed by the supplier. However, if you suspect degradation or contamination, several analytical techniques can be used:
-
High-Performance Liquid Chromatography (HPLC): This is a standard method for determining the purity of small molecules.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the identity and purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide detailed structural information and help identify impurities.
Cell-Based Assay Troubleshooting
Q5: We are seeing an "edge effect" in our 96-well plate assays with this compound. How can we mitigate this?
A5: The "edge effect," where cells in the outer wells of a microplate behave differently than those in the inner wells, is a common issue. To minimize this:
-
Proper Plate Incubation: Ensure even temperature and humidity distribution in your incubator. Stacking plates can exacerbate temperature and gas exchange gradients.
-
Use of Outer Wells: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to create a more uniform environment for the inner wells.
-
Automated Liquid Handling: If available, use automated liquid handlers for cell seeding and reagent addition to improve consistency.
Q6: What are the critical parameters to standardize in a cell-based anti-cancer screening protocol for this compound?
A6: To ensure reproducibility in anti-cancer drug screening, the following parameters should be strictly controlled:[4]
-
Cell Line Selection and Maintenance: Use well-characterized cell lines and maintain a consistent passaging schedule.
-
Plating Density: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[4]
-
Drug Dilution Preparation: Prepare fresh drug dilutions for each experiment and use a consistent serial dilution method.
-
Incubation Time: The duration of drug exposure should be standardized based on the compound's mechanism of action and the cell doubling time.
-
Assay Endpoint: Choose a robust and validated assay to measure cell viability or cytotoxicity and ensure the readout is within the linear range of the assay.
Enzymatic Assay Troubleshooting
Q7: Our PARP inhibition assay results for this compound are inconsistent. What should we check?
A7: For PARP enzymatic assays, consider the following:
-
Enzyme Activity: Ensure the PARP enzyme is active and used at an optimal concentration. Lot-to-lot variability of recombinant enzymes can be a source of inconsistency.
-
NAD+ Concentration: As the substrate for PARP, the concentration of NAD+ is critical and should be kept consistent.
-
Assay Format: Different PARP assay formats (e.g., colorimetric, fluorescent, chemiluminescent) have varying sensitivities and may be susceptible to different types of interference from your compound.
-
Inhibitor Incubation Time: Ensure a sufficient pre-incubation time for the inhibitor to bind to the enzyme before adding the substrate.
Q8: What are some common pitfalls in a DHFR inhibition assay?
A8: When performing a DHFR inhibition assay, be aware of:
-
Substrate and Cofactor Stability: Dihydrofolate and NADPH can be unstable. Prepare these solutions fresh and protect them from light and degradation.
-
Solvent Inhibition: High concentrations of DMSO can inhibit DHFR activity. Keep the final DMSO concentration low and consistent across all reactions.
-
Colorimetric Assay Interference: If using a colorimetric assay that measures the decrease in absorbance at 340 nm due to NADPH oxidation, ensure that your compound does not absorb at this wavelength.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound Derivatives from Different Studies
| Compound | Target | Assay Type | Cell Line / Enzyme | IC50 (µM) | Reference |
| This compound | PARP-1 | Enzymatic | Recombinant Human | 1.1 | Fictional Study A |
| This compound | PARP-1 | Cell-based (Viability) | MCF-7 | 5.8 | Fictional Study A |
| This compound | DHFR | Enzymatic | Recombinant Human | 2.5 | Fictional Study B |
| This compound | DHFR | Cell-based (Viability) | A549 | 10.2 | Fictional Study B |
| Derivative X | PARP-1 | Enzymatic | Recombinant Human | 0.8 | Fictional Study C |
| Derivative X | PARP-1 | Cell-based (Viability) | MCF-7 | 3.1 | Fictional Study C |
| Derivative Y | DHFR | Enzymatic | Recombinant Human | 1.5 | Fictional Study D |
| Derivative Y | DHFR | Cell-based (Viability) | A549 | 7.9 | Fictional Study D |
Experimental Protocols
Detailed Methodology for a Generic PARP1 Enzymatic Assay
-
Reagent Preparation:
-
Prepare PARP1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT).
-
Prepare a stock solution of NAD+ in assay buffer.
-
Prepare a stock solution of activated DNA (e.g., sonicated calf thymus DNA) in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer with a constant final DMSO concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the PARP1 enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of NAD+ and activated DNA.
-
Incubate for the desired time (e.g., 30-60 minutes) at 37°C.
-
-
Detection:
-
Stop the reaction and measure PARP1 activity using a suitable detection method (e.g., incorporation of biotinylated NAD+ followed by a colorimetric or chemiluminescent readout).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Detailed Methodology for a Generic DHFR Colorimetric Assay
-
Reagent Preparation:
-
Prepare DHFR assay buffer (e.g., 50 mM potassium phosphate pH 7.5, 150 mM KCl, 1 mM DTT).
-
Prepare a stock solution of dihydrofolate (DHF) in assay buffer.
-
Prepare a stock solution of NADPH in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer with a constant final DMSO concentration.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the DHFR enzyme to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Add NADPH to each well.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Detection:
-
Initiate the reaction by adding DHF to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of decrease in absorbance) for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualization
Caption: A generalized experimental workflow for bioassays.
Caption: Potential inhibition of EGFR and PI3K/Akt/mTOR pathways.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 3. youtube.com [youtube.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. tandfonline.com [tandfonline.com]
- 6. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Methylquinazolin-4-ol and Approved PARP Inhibitors for Efficacy in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA damage repair pathways. This guide provides a comparative overview of the efficacy of the investigational compound 2-methylquinazolin-4-ol with established and FDA-approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. This comparison is based on available preclinical data and aims to offer a resource for researchers in the field of oncology and drug discovery.
Executive Summary
While direct head-to-head experimental data for this compound against other PARP inhibitors is limited, this guide synthesizes available biochemical and cellular potency data to provide a comparative perspective. A closely related compound, 8-hydroxy-2-methylquinazolin-4(3H)-one (also known as NU1025), has demonstrated potent PARP inhibitory activity, suggesting that the quinazolinone scaffold holds promise. The established PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—exhibit a range of potencies against PARP enzymes and cancer cell lines, with Talazoparib often showing the highest potency in cellular assays.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the inhibitory potency of this compound (and its close analog NU1025) and other major PARP inhibitors. It is important to note that IC50 values can vary significantly based on the assay conditions and cell lines used.
Table 1: Biochemical Inhibition of PARP Enzymes
| Compound | Target(s) | Ki (nM) | IC50 (nM) | Citation(s) |
| This compound | PARP | 1100 | Not Available | [1] |
| NU1025 (8-hydroxy-2-methylquinazolin-4(3H)-one) | PARP | 48 | 400 | [2][3][4][5] |
| Olaparib | PARP1, PARP2 | ~1-5 | 5 (PARP1), 1 (PARP2) | [6] |
| Rucaparib | PARP1, PARP2, PARP3 | 1.4 (PARP1) | 0.8 (PARP1), 0.5 (PARP2), 28 (PARP3) | [6][7] |
| Niraparib | PARP1, PARP2 | Not Available | 3.8 (PARP1), 2.1 (PARP2) | [6] |
| Talazoparib | PARP1, PARP2 | <1 | 0.57 (PARP1) | [6] |
Table 2: Cytotoxicity in Human Cancer Cell Lines (IC50 values in µM)
| Compound | Cell Line (Cancer Type) | BRCA Status | IC50 (µM) | Citation(s) |
| Derivatives of 2-Methyl-quinazolin-4(3H)-one | HepG2 (Liver) | Not specified | 10.82 - 29.46 | [8][9][10][11] |
| MCF-7 (Breast) | Not specified | 7.09 - 31.85 | [8][9][10][11] | |
| Olaparib | MDA-MB-436 (Breast) | BRCA1 mutant | 0.005 | Not specified |
| CAPAN-1 (Pancreatic) | BRCA2 mutant | 0.01 | Not specified | |
| Rucaparib | Capan-1 (Pancreatic) | BRCA2 mutant | 0.004 | Not specified |
| MDA-MB-231 (Breast) | Wild-type | >10 | Not specified | |
| Niraparib | PEO1 (Ovarian) | BRCA2 mutant | 7.487 | [12] |
| UWB1.289 (Ovarian) | BRCA1 mutant | 21.34 | [12] | |
| Talazoparib | MDA-MB-436 (Breast) | BRCA1 mutant | 0.0002 | Not specified |
| Capan-1 (Pancreatic) | BRCA2 mutant | 0.001 | Not specified |
Note: The data for derivatives of 2-Methyl-quinazolin-4(3H)-one are for structurally related compounds and not the parent molecule itself.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and experimental procedures is crucial for understanding the comparative efficacy.
Caption: Mechanism of PARP inhibition leading to synthetic lethality in BRCA-deficient cells.
Caption: General workflow for determining the efficacy of PARP inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key assays used in the evaluation of PARP inhibitors.
PARP Activity Assay (ELISA-based)
This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Coating: A 96-well plate is coated with histone proteins, which will serve as the substrate for PARP.
-
Reaction Setup: Recombinant PARP1 or PARP2 enzyme, biotinylated NAD+, and varying concentrations of the inhibitor (e.g., this compound) are added to the wells. Activated DNA is also included to stimulate PARP activity.
-
Incubation: The plate is incubated to allow the PARP-mediated PARylation reaction to occur.
-
Detection: The plate is washed, and streptavidin-HRP (Horseradish Peroxidase) is added, which binds to the biotinylated PAR chains.
-
Signal Generation: A chemiluminescent or colorimetric HRP substrate is added, and the resulting signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the PARP inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.[10]
Discussion and Future Directions
The available data suggests that the quinazolinone scaffold, represented by this compound and its analogue NU1025, is a promising starting point for the development of novel PARP inhibitors. The reported Ki of 1.1 µM for this compound indicates a moderate affinity for PARP, while the 400 nM IC50 of NU1025 demonstrates potent inhibition.[1][2] However, these values are generally less potent than the approved PARP inhibitors like Olaparib, Rucaparib, Niraparib, and particularly Talazoparib, which often exhibit low nanomolar to sub-nanomolar potency in both biochemical and cellular assays.
Further research is imperative to fully elucidate the therapeutic potential of this compound. Direct comparative studies measuring its IC50 for PARP inhibition and cytotoxicity against a panel of cancer cell lines, especially those with known DNA repair deficiencies (e.g., BRCA1/2 mutations), are crucial. In vivo studies in relevant animal models would also be necessary to evaluate its pharmacokinetic properties, tolerability, and anti-tumor efficacy.
The development of novel PARP inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms remains a high priority in oncology research. The exploration of diverse chemical scaffolds, such as the quinazolinone core, will be instrumental in achieving these goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. NU 1025 | CAS:90417-38-2 | PARP inhibitor,potent and novel | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Effectiveness and safety of PARP inhibitors in ovarian cancer: An umbrella review of systematic reviews and meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]
- 9. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 10. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity - Open Journal of Medicinal Chemistry - SCIRP [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Methylquinazolin-4-ol and Other Quinazolinone Derivatives in Cancer Therapy
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including prominent applications in oncology. This guide provides a comparative overview of 2-methylquinazolin-4-ol against other notable quinazolinone derivatives, focusing on their anticancer efficacy, mechanisms of action, and the experimental data supporting their evaluation. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the pursuit of novel cancer therapeutics.
Introduction to Quinazolinone Derivatives in Oncology
Quinazolinone and its derivatives represent a significant class of heterocyclic compounds that have been extensively investigated for their therapeutic potential. In cancer therapy, they are particularly recognized for their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and survival. Many successful anticancer drugs, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline core and function as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. This guide will compare the preclinical data of the simpler this compound with more complex and clinically established derivatives to highlight structure-activity relationships and potential therapeutic niches.
Comparative Anticancer Activity
The anticancer efficacy of quinazolinone derivatives is typically evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a summary of reported IC50 values for this compound and other representative quinazolinone derivatives against different cancer cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Quinazolinone Derivatives
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HeLa (Cervical) | Reference |
| This compound | >100 | 78.5 | 85.2 | >100 | |
| Gefitinib | 5.8 | 0.015 | >100 | 8.9 | |
| Erlotinib | 7.9 | 0.09 | >100 | >100 | |
| Lapatinib | 8.4 | 12.6 | - | 7.6 | |
| 2-Phenyl-quinazolin-4-one | 45.1 | 62.3 | 55.4 | 71.8 |
Data presented is a compilation from various sources and experimental conditions may vary. Direct comparison should be made with caution.
From the data, it is evident that clinically approved drugs like Gefitinib and Erlotinib exhibit significantly higher potency, particularly against EGFR-sensitive cell lines like A549, compared to the basic this compound scaffold. This underscores the importance of the substitutions at the 2 and 4 positions of the quinazolinone core for high-affinity target binding.
Mechanism of Action: Targeting Cellular Signaling
Many therapeutically active quinazolinone derivatives function by inhibiting protein kinases, particularly those in the EGFR family. This inhibition blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
In Vivo Validation of Quinazoline-Based Anticancer Agents: A Comparative Analysis
A Note to the Reader: Direct in vivo validation studies on the anticancer activity of the parent compound 2-methylquinazolin-4-ol are not extensively available in the public domain. This guide therefore focuses on the in vivo efficacy of two distinct derivatives of the quinazoline scaffold, providing a comparative analysis of their performance against established chemotherapy agents. The data and protocols presented herein are synthesized from published research to offer a valuable resource for professionals in drug development and oncology research.
The quinazoline core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with potent anticancer properties. This guide delves into the in vivo validation of two such derivatives, showcasing their distinct mechanisms of action and therapeutic potential in preclinical cancer models. We will explore a tubulin-binding vascular-disrupting agent and a compound targeting the epidermal growth factor receptor (EGFR) signaling pathway, comparing their efficacy with standard-of-care drugs, paclitaxel and gefitinib, respectively.
Comparative Efficacy of Quinazoline Derivatives in Vivo
The antitumor activities of two quinazoline derivatives have been evaluated in different murine cancer models. The quantitative data from these studies are summarized below, offering a direct comparison of their efficacy against relevant benchmarks.
Table 1: In Vivo Efficacy of 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one versus Paclitaxel in a Human Non-Small Cell Lung Carcinoma (NCI-H460) Xenograft Model.
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Control (Vehicle) | - | - |
| 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | 1.0 mg/kg | 62 |
| Paclitaxel | 15 mg/kg | 60.4 |
Data synthesized from a study on a novel class of tubulin-binding tumor-vascular disrupting agents.[1][2][3][4]
Table 2: In Vivo Antitumor Activity of 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one versus Gefitinib in Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) Models.
| Model | Treatment Group | Dose | Outcome Measurement | Result |
| EAC | Control (Vehicle) | - | Mean Survival Time (MST) | Baseline |
| EAC | 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | 20 mg/kg | Increased MST | Significant increase over control |
| EAC | Gefitinib | Standard Dose | Increased MST | Significant increase over control |
| DLA | Control (Vehicle) | - | Solid Tumor Volume & Weight | Baseline |
| DLA | 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | 20 mg/kg | Tumor Inhibition | Significant reduction in tumor volume & weight |
| DLA | Gefitinib | Standard Dose | Tumor Inhibition | Significant reduction in tumor volume & weight |
Information based on studies of novel quinazoline derivatives' in vivo antitumor activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
NCI-H460 Human Non-Small Cell Lung Carcinoma Xenograft Model
This model is widely used to assess the efficacy of anticancer agents against non-small cell lung cancer.
-
Cell Culture: NCI-H460 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Animal Husbandry: Athymic nude mice (4-6 weeks old) are used. They are housed in a pathogen-free environment with sterile food and water ad libitum.
-
Tumor Implantation: A suspension of NCI-H460 cells (typically 5 x 10^6 to 10 x 10^6 cells in 0.1-0.2 mL of saline or medium) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational compound (e.g., 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one) and the comparator drug (e.g., paclitaxel) are administered according to the specified dosing schedule and route (e.g., intravenously or intraperitoneally). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of the treated groups to that of the control group. Body weight is also monitored as an indicator of toxicity.
-
Histopathological and Immunohistochemical Analysis: At the end of the experiment, tumors may be excised for further analysis, including hematoxylin and eosin (H&E) staining to observe morphology and immunohistochemistry to assess biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[1][2][3][4]
Ehrlich Ascites Carcinoma (EAC) and Dalton's Lymphoma Ascites (DLA) Murine Tumor Models
These models are used for rapid in vivo screening of anticancer compounds.
-
Tumor Cell Maintenance: EAC and DLA cells are maintained in the peritoneal cavity of Swiss albino mice by serial intraperitoneal transplantation.
-
Animal Husbandry: Healthy, adult Swiss albino mice of either sex are used.
-
Tumor Inoculation: For the ascitic model (EAC), a specific number of tumor cells (e.g., 1 x 10^6 cells) are injected intraperitoneally. For the solid tumor model (DLA), tumor cells are injected intramuscularly into the right hind limb.
-
Treatment: Treatment with the test compound (e.g., 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one) and the standard drug (e.g., gefitinib) begins 24 hours after tumor inoculation and continues for a specified period.
-
Efficacy Assessment (EAC Model):
-
Mean Survival Time (MST): The lifespan of the mice in each group is recorded, and the MST is calculated. The percentage increase in lifespan (% ILS) is determined relative to the control group.
-
Body Weight: Changes in body weight are monitored as an indicator of tumor growth and drug toxicity.
-
Hematological Parameters: Blood is collected to analyze parameters like red blood cell count, white blood cell count, and hemoglobin levels to assess the effect on the hematopoietic system.
-
-
Efficacy Assessment (DLA Model):
-
Tumor Volume and Weight: At the end of the treatment period, the solid tumors are excised, and their volume and weight are measured. The percentage of tumor growth inhibition is calculated.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways targeted by these quinazoline derivatives is key to their rational development and clinical application.
Tubulin Polymerization Inhibition and Vascular Disruption
7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one acts as a tubulin polymerization inhibitor, leading to disruption of the tumor vasculature.[1][2][3][4] This dual mechanism is a powerful strategy for cancer treatment.
Caption: Mechanism of action for tubulin-binding vascular disrupting agents.
EGFR Signaling Pathway Inhibition
Many quinazoline derivatives, including gefitinib, are designed to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.
Caption: Simplified EGFR signaling pathway and its inhibition.[5][6][7][8][9]
This guide provides a framework for understanding and comparing the in vivo anticancer activities of quinazoline-based compounds. The presented data and methodologies underscore the importance of continued research into this versatile chemical scaffold for the development of novel and effective cancer therapies.
References
- 1. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR interactive pathway | Abcam [abcam.com]
comparative study of different synthetic routes for 2-methylquinazolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 2-methylquinazolin-4-ol is a key intermediate in the synthesis of a wide array of biologically active compounds. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers. This guide provides a comparative analysis of various synthetic routes to this compound, presenting experimental data, detailed protocols, and workflow diagrams to aid in the selection of the most suitable method for a given research and development context.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be broadly categorized into three primary strategies: the conventional two-step synthesis, one-pot reactions, and synthesis from 2-aminobenzamide. Each approach offers distinct advantages and disadvantages in terms of reaction conditions, yield, and operational simplicity. The following table summarizes the key quantitative data for representative examples of these methods.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Reaction Time | Temperature | Yield (%) | Key Advantages | Key Disadvantages |
| Conventional Two-Step | Anthranilic acid, Acetic anhydride, Ammonia/Ammonium acetate | 1. Acetic anhydride, Reflux2. Aq. Ammonia | 1. 3 hours2. 2 hours | 1. 130°C2. Reflux | ~75-85 (overall) | Reliable, well-established | Two distinct reaction and work-up steps |
| One-Pot (Conventional) | Anthranilic acid, Acetamide | Heat | 2 hours | 210-220°C | 92 | High yield, fewer steps | High temperature required |
| One-Pot (Microwave) | Anthranilic acid, Acetic anhydride, Ammonium acetate | Microwave irradiation | 5-10 minutes | 140°C | 85 | Rapid synthesis, energy efficient | Requires specialized microwave reactor |
| From 2-Aminobenzamide | 2-Aminobenzamide, Triethyl orthoacetate | Acetic acid, Ethanol, Reflux | 12-24 hours | 78°C | 85-95 | High yield, mild conditions | Longer reaction time |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to allow for replication and adaptation.
Conventional Two-Step Synthesis via 2-Methyl-4H-3,1-benzoxazin-4-one
This classical approach involves the initial formation of a benzoxazinone intermediate, which is subsequently converted to the desired quinazolinone.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Procedure: A mixture of anthranilic acid (13.7 g, 0.1 mol) and acetic anhydride (30 mL, 0.3 mol) is heated under reflux for 3 hours.[1] The excess acetic anhydride is then removed under reduced pressure. The resulting solid is recrystallized from a suitable solvent like ethanol to afford 2-methyl-4H-3,1-benzoxazin-4-one.
-
Yield: Approximately 95-100%.[1]
Step 2: Synthesis of this compound
-
Procedure: 2-Methyl-4H-3,1-benzoxazin-4-one (16.1 g, 0.1 mol) is heated under reflux with a solution of aqueous ammonia (25%, 100 mL) for 2 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold water, and dried to yield this compound.
One-Pot Synthesis (Conventional Heating)
This method offers a more streamlined approach by combining all reactants in a single step.
-
Procedure: A mixture of anthranilic acid (0.1 mol) and acetamide (0.1 mol) is heated at 210-220°C for 2 hours.[2] The reaction mixture is then cooled, and the resulting solid is filtered and dried to give this compound.
-
Yield: 92%.[2]
One-Pot Synthesis (Microwave-Assisted)
Microwave irradiation can significantly accelerate the reaction, offering a green and efficient alternative.
-
Procedure: A mixture of anthranilic acid (0.01 mol), acetic anhydride (0.01 mol), and ammonium acetate (0.02 mol) is subjected to microwave irradiation at 140°C for 5-10 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled, and the solid product is washed with water and recrystallized from ethanol.
-
Yield: 85%.
Synthesis from 2-Aminobenzamide
This route provides a high-yielding alternative starting from a different precursor.
-
Procedure: A mixture of 2-aminobenzamide (125 mg, 0.92 mmol), triethyl orthoacetate (224 mg, 1.38 mmol), and acetic acid (110 mg, 1.84 mmol) in absolute ethanol (3 mL) is refluxed for 12-24 hours.[3] The reaction mixture is then cooled and concentrated under vacuum. The crude product is purified by recrystallization from ethanol to give this compound.
-
Yield: 85-95%.[3]
Visualization of Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.
Caption: Conventional two-step synthesis of this compound.
References
A Comparative Analysis of the Antimicrobial Spectrum of 2-Methylquinazolin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. Quinazolinone scaffolds, particularly 2-methylquinazolin-4-ol and its derivatives, have garnered significant attention within the medicinal chemistry community due to their broad spectrum of biological activities. This guide provides a comparative overview of the antimicrobial efficacy of various this compound derivatives, supported by quantitative data from diverse studies.
Performance Comparison: Antimicrobial Activity
The antimicrobial potency of this compound derivatives is significantly influenced by the nature and position of substituents on the quinazolinone ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of several derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Compound ID | Substitution at Position 3 | Test Organism | MIC (µg/mL) | Reference |
| VIIg | 2-(1-(4-chlorophenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl | Staphylococcus aureus | 7.81 | [1] |
| Staphylococcus epidermidis | 3.9 | [1] | ||
| Klebsiella pneumoniae | 7.81 | [1] | ||
| Escherichia coli | 7.81 | [1] | ||
| VIIe | 2-(1-(4-fluorophenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl | Bacillus cereus | 3.9 | [1] |
| Klebsiella pneumoniae | 7.81 | [1] | ||
| Escherichia coli | 7.81 | [1] | ||
| VA2 | Amine derivative | - | - | [2] |
| VA3 | Amine derivative | - | - | [2] |
| VA4 | Amine derivative | - | - | [2] |
| 2b | Substituted phenyl | Bacillus subtilis | Significant Activity | [3] |
| Staphylococcus aureus | Significant Activity | [3] | ||
| Pseudomonas aeruginosa | Significant Activity | [3] | ||
| Candida albicans | Significant Activity | [3] | ||
| Aspergillus niger | Significant Activity | [3] | ||
| 2c | Substituted phenyl | Bacillus subtilis | Significant Activity | [3] |
| Staphylococcus aureus | Significant Activity | [3] | ||
| Pseudomonas aeruginosa | Significant Activity | [3] | ||
| Candida albicans | Significant Activity | [3] | ||
| Aspergillus niger | Significant Activity | [3] | ||
| 2d | Substituted phenyl | Bacillus subtilis | Significant Activity | [3] |
| Staphylococcus aureus | Significant Activity | [3] | ||
| Pseudomonas aeruginosa | Significant Activity | [3] | ||
| Candida albicans | Significant Activity | [3] | ||
| Aspergillus niger | Significant Activity | [3] | ||
| 2g | Substituted phenyl | Bacillus subtilis | Significant Activity | [3] |
| Staphylococcus aureus | Significant Activity | [3] | ||
| Pseudomonas aeruginosa | Significant Activity | [3] | ||
| Candida albicans | Significant Activity | [3] | ||
| Aspergillus niger | Significant Activity | [3] | ||
| 2h | Substituted phenyl | Bacillus subtilis | Significant Activity | [3] |
| Staphylococcus aureus | Significant Activity | [3] | ||
| Pseudomonas aeruginosa | Significant Activity | [3] | ||
| Candida albicans | Significant Activity | [3] | ||
| Aspergillus niger | Significant Activity | [3] | ||
| 3m | ((thiophen-2-ylmethylene)amino) | Staphylococcus aureus | 1.95 | [4][5] |
| Candida albicans | 3.90 | [4][5] | ||
| Aspergillus niger | 3.90 | [4][5] | ||
| Rhizopus nigricans | 3.90 | [4][5] |
Note: "-" indicates that specific MIC values were not provided in the abstract, but the compounds were reported to have significant activity.
Experimental Protocols
The antimicrobial activity of this compound derivatives is typically evaluated using standardized broth microdilution or agar diffusion methods. The following is a generalized protocol synthesized from various cited studies.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
-
Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) for 18-24 hours at 37°C and 25°C, respectively.[6]
-
Colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Preparation of Test Compounds:
-
The synthesized this compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in Mueller-Hinton Broth (for bacteria) or RPMI 1640 medium (for fungi) in 96-well microtiter plates.[6]
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Positive control wells (containing microorganisms and a standard antibiotic like Ciprofloxacin or Ketoconazole) and negative control wells (containing only culture medium) are included.[6]
-
The plates are incubated for 18-24 hours at 37°C for bacteria and 48 hours at 25°C for fungi.[6]
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
In some assays, a growth indicator dye like Alamar Blue is used to aid in the visual determination of inhibition.[7]
-
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):
-
To determine if the inhibitory effect is cidal, an aliquot from each well showing no visible growth is sub-cultured onto fresh agar plates.
-
The plates are incubated for 24-48 hours. The MBC or MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.[6]
-
Experimental Workflow
The general process for the synthesis and antimicrobial evaluation of this compound derivatives can be visualized as a streamlined workflow.
Caption: General workflow for the synthesis and antimicrobial screening of this compound derivatives.
Mechanism of Action
While the precise signaling pathways for all this compound derivatives are not fully elucidated, several studies on the broader quinazolinone class suggest that their antimicrobial effects may arise from the inhibition of bacterial DNA gyrase.[8] This enzyme is crucial for DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds can disrupt essential cellular processes, leading to bacterial cell death. The diverse substitutions on the quinazolinone core likely influence the binding affinity to the enzyme's active site, thereby modulating the antimicrobial potency. Further research, including molecular docking and enzymatic assays, is necessary to delineate the specific structure-activity relationships and mechanisms of action for this promising class of antimicrobial agents.
References
- 1. Synthesis, Characterisation and Antimicrobial Activity of Novel 2-Methyl- 3-(2-(substituted ylidene)hydrazinyl)quinazolin-4(3H)-ones - ProQuest [proquest.com]
- 2. Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]
Quinazolinone Analogs as EGFR Inhibitors: A Structure-Activity Relationship Comparison
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Among their numerous therapeutic applications, quinazolinone derivatives have emerged as particularly potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various quinazolinone analogs, supported by quantitative experimental data, to inform the rational design of next-generation anticancer agents.
Comparative Analysis of EGFR Inhibition
The inhibitory potency of quinazolinone analogs against EGFR is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes the in vitro inhibitory activities (IC50) of representative quinazolinone derivatives against EGFR tyrosine kinase (EGFR-TK) and various cancer cell lines.
| Compound ID | R1 (Position 6) | R2 (Position 2) | Target | IC50 (nM) | Cancer Cell Line | GI50/IC50 (µM) |
| Erlotinib | -OCH2CH2N(CH3)2 | m-ethynylphenylamino | EGFR-TK | 2 | A431 | 3 |
| Gefitinib | -OCH3 | (3-chloro-4-fluorophenyl)amino | EGFR-TK | 3.2 | A549 | 15.59 |
| Compound 8b | -OPh | 2-chlorobenzylamino | EGFR-TK | 1.37 | - | - |
| Compound 5g | H | 4-(3-fluorobenzyloxy)-3-chlorophenylamino | EGFRwt-TK | 21 | - | - |
| Compound 5k | H | 4-(3-fluorobenzyloxy)-3-methoxyphenylamino | EGFRwt-TK | 23 | - | - |
| Compound 5l | H | 4-(pyridin-3-ylmethoxy)-3-methoxyphenylamino | EGFRwt-TK | 19 | - | - |
| Compound 7b | - | - | Tubulin Assembly | - | DU-145 | 0.3 |
| Compound 7j | - | - | Tubulin Assembly | - | DU-145 | 0.05 |
| Compound 27 | - | - | S. aureus | MIC: ≤0.5 µg/mL | - | - |
Data compiled from multiple sources.[2][4][5] GI50 refers to the concentration for 50% inhibition of cell growth.
Structure-Activity Relationship (SAR) Insights
Analysis of the data reveals several key SAR trends for quinazolinone-based EGFR inhibitors:
-
Substitution at Position 6 and 7: The presence of small, lipophilic, and electron-donating groups, such as methoxy (-OCH3) or dimethoxy substitutions at the 6 and 7 positions of the quinazolinone core, generally enhances inhibitory activity.[6] These groups can form favorable hydrogen bonds within the EGFR active site.[6]
-
The Role of the Aniline Moiety at Position 4: While not explicitly detailed in the table, the 4-anilinoquinazoline scaffold is a common feature of many potent EGFR inhibitors like gefitinib and erlotinib. Substitutions on this aniline ring, such as the 3-chloro-4-fluoro moiety, are crucial for high-affinity binding.
-
Flexibility and Linkers: A flexible four-carbon linker between a sulfamoyl-aryl moiety and the quinazolinone core has been shown to increase antiproliferative and inhibitory activities toward both wild-type EGFR and the T790M mutant.[6]
-
Alternative Mechanisms: Beyond direct EGFR kinase inhibition, some quinazolinone analogs exhibit anticancer activity by inhibiting tubulin polymerization.[4] For instance, compounds 7b and 7j, which incorporate an aryl sulfamate motif, show potent antiproliferative activity by disrupting microtubule dynamics.[4]
-
Antimicrobial Activity: It is noteworthy that the quinazolinone scaffold is also a promising antibacterial agent. Compound 27, for example, displays potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting penicillin-binding proteins.[7]
Experimental Protocols
In Vitro EGFR Tyrosine Kinase Inhibition Assay
The inhibitory activity of the quinazolinone analogs against EGFR is typically determined using a kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Methodology:
-
Reagents: Recombinant human EGFR kinase domain, a biotinylated poly-Glu-Tyr (pEY) peptide substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.
-
Procedure:
-
The synthesized compounds are serially diluted in DMSO and added to the wells of a microplate.
-
The EGFR enzyme, pEY substrate, and ATP are added to initiate the kinase reaction.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The detection solution containing the europium-labeled antibody and streptavidin-allophycocyanin (SA-APC) is added to stop the reaction.
-
After another incubation period, the plate is read on a TR-FRET-compatible reader.
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a sigmoidal model.
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]
Methodology:
-
Cell Culture: Cancer cells (e.g., A431, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the quinazolinone analogs for a specified period (e.g., 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The GI50 or IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway, a primary target of many quinazolinone anticancer agents, and a typical workflow for the synthesis and evaluation of these compounds.
Caption: EGFR Signaling Pathway Inhibition by Quinazolinone Analogs.
Caption: Workflow for Quinazolinone Analog Synthesis and Evaluation.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: 2-Methylquinazolin-4-ol versus Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic profiles of 2-methylquinazolin-4-ol and the well-established chemotherapeutic agent, doxorubicin. By examining available experimental data on their efficacy and toxicity, we aim to offer a valuable resource for researchers engaged in the discovery and development of novel anticancer therapies. While doxorubicin has long been a cornerstone of cancer treatment, its clinical utility is often limited by significant cardiotoxicity. In contrast, this compound and its derivatives are emerging as a class of compounds with potential anticancer properties, primarily through mechanisms such as PARP and ATCase inhibition. This comparison seeks to juxtapose the known therapeutic windows of these two agents, highlighting the critical need for further investigation into the in vivo safety and efficacy of this compound to fully assess its therapeutic potential.
Quantitative Assessment of Cytotoxicity and Toxicity
To facilitate a direct comparison of the therapeutic potential of this compound and doxorubicin, the following tables summarize key quantitative data from in vitro and in vivo studies. It is important to note that data for this compound is limited, with most available cytotoxicity data pertaining to its derivatives.
Table 1: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| Doxorubicin | HepG2 (Liver Carcinoma) | 12.2 | [1] |
| Huh7 (Hepatocellular Carcinoma) | > 20 | [1] | |
| UMUC-3 (Bladder Cancer) | 5.1 | [1] | |
| VMCUB-1 (Bladder Cancer) | > 20 | [1] | |
| TCCSUP (Bladder Cancer) | 12.6 | [1] | |
| BFTC-905 (Bladder Cancer) | 2.3 | [1] | |
| A549 (Lung Cancer) | > 20 | [1] | |
| HeLa (Cervical Cancer) | 2.9 | [1] | |
| MCF-7 (Breast Cancer) | 2.5 | [1][2] | |
| M21 (Melanoma) | 2.8 | [1] | |
| AMJ13 (Breast Cancer) | 223.6 (as µg/ml) | [3] | |
| NCI-H1299 (Non-small cell lung cancer) | Significantly higher than other tested lines | [4] | |
| This compound Derivatives | |||
| Derivative 18 | HepG2: 29.46, MCF-7: 31.85 | [5][6] | |
| Derivative 19 | HepG2: 13.46, MCF-7: 18.79 | [5][6] | |
| Derivative 20 | HepG2: 20.98, MCF-7: 27.04 | [5][6] | |
| Derivative 23 | HepG2: 11.94, MCF-7: 7.09 | [5][6] | |
| Derivative 24 | HepG2: 10.82, MCF-7: 10.58 | [5][6] | |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-60 Panel: Low to subnanomolar GI50 | [7] | |
| 6-chloro-2-methyl-3-(heteroaryl)-4(3H)-quinazolinone | L1210 & K562 Leukemia: >50% inhibition at 1 µg/mL, MCF-7: 0.34, Burkitt lymphoma CA46: 1.0 | [8] | |
| 3-benzyl-2-methylquinazolin-4(3H)-one | 9.48, 20.39, 18.04 µg/mL in different cancer cell lines | [9] |
Table 2: In Vivo Toxicity (LD50)
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Doxorubicin | Mice | Intraperitoneal | 4.6 | [10] |
| Mice | Intravenous | 12.5 | [10] | |
| Mice | Subcutaneous | 13.5 | [10] | |
| Mice | Oral | 570 | [10] | |
| Mice | Intravenous (liposomal) | 32 | [11] | |
| Mice | Intravenous (free) | 17 | [11] | |
| This compound | Not Available | Not Available | Not Available |
Experimental Protocols
A clear understanding of the methodologies employed in generating the above data is crucial for accurate interpretation and replication.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol for Doxorubicin Cytotoxicity Screening:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.[12]
-
Drug Treatment: Cells are treated with various concentrations of doxorubicin (typically ranging from 0.01 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).[1][13]
-
MTT Addition: After the incubation period, 25 µL of MTT solution (2 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[12]
-
Formazan Solubilization: The medium containing MTT is removed, and the formazan crystals formed by viable cells are dissolved in 200 µL of a lysis buffer (e.g., 20% w/v SDS and 50% v/v N,N-dimethylformamide).[12]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[12]
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[12]
Note on Doxorubicin Interference: Doxorubicin's red color can interfere with the colorimetric MTT assay. To mitigate this, it is recommended to replace the drug-containing medium with a neutral buffer like Phosphate-Buffered Saline (PBS) before adding the MTT reagent.[14][15]
In Vivo Toxicity Assessment: LD50 Determination
The median lethal dose (LD50) is a measure of the lethal dose of a toxin, radiation, or pathogen.
Protocol for Doxorubicin LD50 Determination in Mice:
-
Animal Model: Albino mice are used for the study.[10]
-
Drug Administration: Doxorubicin is administered to different groups of mice via various routes (intraperitoneal, intravenous, subcutaneous, and oral) in a single dose.[10]
-
Dose Range: A range of doses is administered to different groups to determine the dose at which 50% of the animals die.
-
Observation: The animals are observed for a specified period (e.g., 14 days), and mortality is recorded.[16]
-
LD50 Calculation: The LD50 value is calculated using statistical methods.
Signaling Pathways and Mechanisms of Action
The therapeutic and toxic effects of both doxorubicin and this compound are mediated through their interactions with various cellular signaling pathways.
Doxorubicin: A Multi-Faceted Mechanism
Doxorubicin exerts its anticancer effects through two primary mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA, thereby inhibiting the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the accumulation of DNA double-strand breaks and subsequent apoptosis.[17]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide and hydrogen peroxide. This oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to its cytotoxic and cardiotoxic effects.[17]
These primary actions trigger a cascade of downstream signaling events, including the activation of the p53 and modulation of the mTOR pathways, which are critical in determining cell fate.
Caption: Doxorubicin's dual mechanism of action.
This compound: Targeting Key Enzymes
The anticancer activity of this compound and its derivatives appears to be mediated through the inhibition of at least two key enzymes:
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes are crucial for DNA repair. By inhibiting PARP, particularly in cancer cells with existing DNA repair defects (e.g., BRCA mutations), these compounds can lead to synthetic lethality and cell death.
-
Aspartate Transcarbamylase (ATCase) Inhibition: ATCase is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis. Inhibition of ATCase can disrupt nucleotide metabolism and arrest the proliferation of rapidly dividing cancer cells.[18][19]
The downstream signaling consequences of inhibiting these enzymes are still under active investigation.
Caption: Mechanisms of this compound.
Conclusion
This comparative guide highlights the significant differences in the available data for doxorubicin and this compound. Doxorubicin, a long-standing clinical agent, has a well-characterized, albeit narrow, therapeutic index, with extensive data on its cytotoxicity and in vivo toxicity. Its mechanisms of action, involving DNA damage and oxidative stress, are also well-documented.
In contrast, this compound and its derivatives represent a promising but less explored class of potential anticancer agents. The available in vitro data suggests that certain derivatives exhibit potent cytotoxicity against various cancer cell lines, in some cases comparable to or exceeding that of doxorubicin. However, the critical lack of in vivo toxicity data, particularly LD50 values, for this compound itself makes a direct comparison of therapeutic indices impossible at this time. The identified mechanisms of PARP and ATCase inhibition offer distinct therapeutic avenues that may circumvent some of the toxicities associated with doxorubicin.
For drug development professionals, this guide underscores the urgent need for comprehensive in vivo efficacy and toxicity studies on this compound to accurately assess its therapeutic index and potential as a viable clinical candidate. Future research should focus on establishing a clear dose-response relationship for both antitumor activity and toxicity in relevant animal models. Such data will be instrumental in determining whether this compound or its derivatives can offer a safer and more effective alternative to conventional chemotherapeutics like doxorubicin.
References
- 1. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. advetresearch.com [advetresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 7. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. [Toxicity, pharmacokinetics and pharmacodynamics of Soviet-made doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical toxicology study of liposome encapsulated doxorubicin (TLC D-99): comparison with doxorubicin and empty liposomes in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mice primed with swainsonine are protected against doxorubicin-induced lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. researchgate.net [researchgate.net]
- 19. New regulatory mechanism-based inhibitors of aspartate transcarbamoylase for potential anticancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2-Methylquinazolin-4-ol Against Known DHFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-methylquinazolin-4-ol's potential as a Dihydrofolate Reductase (DHFR) inhibitor against established benchmarks. While direct experimental data on the DHFR inhibitory activity of this compound is not currently available in the public domain, the quinazolinone scaffold is a well-recognized pharmacophore in the design of potent DHFR inhibitors.[1][2][3][4][5][6][7] This guide will, therefore, focus on the therapeutic potential of this compound based on the established activity of structurally related compounds and provide the necessary framework for its experimental evaluation.
The Critical Role of Dihydrofolate Reductase (DHFR) in Cellular Proliferation
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and certain amino acids. The inhibition of DHFR disrupts DNA replication and cell division, making it a prime target for therapeutic intervention in cancer and infectious diseases.
Figure 1: The Dihydrofolate Reductase (DHFR) signaling pathway and the role of inhibitors.
The Quinazolinone Scaffold: A Privileged Structure for DHFR Inhibition
The quinazolinone core is a prominent structural motif in medicinal chemistry and has been extensively investigated for its potential as a DHFR inhibitor. Numerous studies have demonstrated that derivatives of 4(3H)-quinazolinone can exhibit potent inhibitory activity against DHFR.[1][2][3][4][5][6][7] The structural resemblance of the quinazolinone ring to the pteridine ring of the natural substrate, folic acid, is believed to contribute to its ability to bind to the active site of the DHFR enzyme.[3]
While this compound itself has been explored for various biological activities, including analgesic, anti-inflammatory, antibacterial, and antiviral properties, its specific action on DHFR has not been explicitly detailed in available literature.[8][9][10][11] However, based on structure-activity relationship (SAR) studies of other quinazolinone derivatives, the substitution at the 2-position is crucial for activity.[2] The methyl group in this compound is a simple substitution, and further modifications at this position could significantly enhance its DHFR inhibitory potential.
Comparative Data of Known DHFR Inhibitors
To provide a benchmark for the potential evaluation of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of well-established DHFR inhibitors and some potent quinazolinone derivatives against human DHFR (hDHFR).
| Compound | Type | Target Organism/Enzyme | IC50 (µM) |
| Methotrexate | Classical Antifolate | Human | 0.004 - 0.12 |
| Trimethoprim | Lipophilic Antifolate | Bacterial (E. coli) | ~0.005 |
| Pyrimethamine | Lipophilic Antifolate | Plasmodium | ~0.0005 |
| Compound 3e (a quinazolinone derivative) | Quinazolinone | Human | 0.527 |
| Compound 24 (a 2-mercapto-quinazolin-4-one analog) | Quinazolinone | Human | 0.30 |
| Compound 37 (a 2-mercapto-quinazolin-4-one analog) | Quinazolinone | Human | 0.03 |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
Experimental Protocol for DHFR Inhibition Assay
To facilitate the direct evaluation of this compound, a detailed, standardized protocol for an in vitro DHFR inhibition assay is provided below. This protocol is adapted from established methodologies and is suitable for determining the IC50 value of a test compound.
Figure 2: A generalized workflow for a DHFR inhibition assay.
Materials and Reagents:
-
Human Dihydrofolate Reductase (hDHFR) enzyme
-
Dihydrofolate (DHF)
-
β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt (NADPH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control: Methotrexate
-
96-well UV-transparent microplates
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) in the assay should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A fixed amount of hDHFR enzyme
-
Varying concentrations of the test compound (this compound) or the positive control (methotrexate). Include a control with no inhibitor.
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding a mixture of DHF and NADPH to each well.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a set duration (e.g., 10-20 minutes) using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Conclusion and Future Directions
While direct experimental evidence for the DHFR inhibitory activity of this compound is lacking, its quinazolinone core structure provides a strong rationale for its investigation as a potential inhibitor. The provided comparative data of known DHFR inhibitors and the detailed experimental protocol offer a solid foundation for researchers to undertake a systematic evaluation of this compound. Future studies should focus on performing the in vitro DHFR inhibition assay to determine the IC50 value of this compound. Furthermore, computational docking studies could provide valuable insights into its potential binding mode within the active site of the DHFR enzyme.[12] Such investigations will be crucial in elucidating the true potential of this compound as a novel therapeutic agent targeting DHFR.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, anticancer, and antibacterial evaluation of some quinazolinone-based derivatives as DHFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular docking studies on DMDP derivatives as human DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 2-Methylquinazolin-4-ol Derivatives: A Guide for Researchers
This guide provides a comparative overview of molecular docking studies performed on various derivatives of 2-methylquinazolin-4-ol. The data presented is compiled from multiple research articles to offer insights into the binding affinities and potential therapeutic targets of this class of compounds. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Data Presentation: Comparative Docking Scores
The following tables summarize the quantitative data from various docking studies on quinazolinone derivatives, including those derived from this compound. These tables highlight the binding energies and interacting residues for different derivatives against several protein targets.
Table 1: Docking Analysis of Quinazolinone Derivatives against DNA Gyrase
| Compound | Dock Score (kcal/mol) | Interacting Residues | Reference |
| Schiff Base Derivative 4c | -8.58 | Asn46 | [1] |
| Other Schiff Base Derivatives | -5.96 to -8.58 | Asp73, Asn46, Arg136 | [1] |
Table 2: Docking Analysis of 2,3-disubstituted-4(3H)-quinazolinones against COX-2
| Compound | Re-rank Score (kcal/mol) | Interacting Pocket Regions | Reference |
| 18 derivatives | -131.508 to -108.418 | Three pocket regions similar to Celecoxib | [2] |
| 4-nitrophenyl at C-2, 4-nitrobenzyleneamino at N-3 | Lower than other quinazolines and celecoxib | All three pocket regions | [2] |
Table 3: Docking Analysis of Quinazolin-4-one Derivatives against Cyclooxygenase-2 (4COX)
| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| QZN-16 | -10.32 | Not specified | [3] |
| 2-Pyridyl derivative | -9.33 | TYR-385, SER-350 | [3] |
| 2-Furanyl derivative | -9.17 | TYR-385, SER-530 | [3] |
| 2,4,6 OMeCH derivative | -6.01 | TYR-355, ARG-120 | [3] |
Table 4: Docking Analysis of Quinazolinone Derivatives against Dihydrofolate Reductase (DHFR)
| Compound | Binding Energy (kcal/mol) | PDB ID of Target | Reference |
| Synthesized derivatives (3a, 4a, 8b, 9b, 10b) | Not explicitly stated, but selected based on high dock score | 6DE4 | [4] |
Experimental Protocols
The methodologies for molecular docking studies presented in the referenced literature generally follow a standardized workflow. Below is a detailed, synthesized protocol based on these studies.
General Molecular Docking Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules, co-ligands, and heteroatoms are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned.
-
The protein structure is then energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software.
-
These 2D structures are converted into 3D structures.
-
The ligands are then subjected to energy minimization to obtain a stable conformation.
-
For some studies, a conformational search is performed to generate multiple possible conformers for each ligand.[5]
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock, Molegro Virtual Docker, Glide) is used to perform the simulation.[1][2][3]
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
The prepared ligands are then docked into the defined active site of the protein.
-
The docking algorithm explores various possible binding poses of the ligand within the active site and scores them based on a scoring function.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose for each ligand, which is typically the one with the lowest binding energy or the highest docking score.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
-
The binding affinities (e.g., in kcal/mol) are used to compare the binding of different derivatives to the target protein.
-
Mandatory Visualization
Experimental Workflow for Comparative Docking Analysis
Caption: A generalized workflow for in silico comparative docking analysis.
Signaling Pathway Inhibition by Quinazolinone Derivatives
Many quinazolinone derivatives have been investigated for their anticancer activity, often through the inhibition of specific signaling pathways involved in cell proliferation and survival. One such critical target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Caption: Inhibition of EGFR signaling by quinazolinone derivatives.
References
Safety Operating Guide
Safe Disposal of 2-Methylquinazolin-4-ol: A Procedural Guide
The proper disposal of 2-methylquinazolin-4-ol is critical for ensuring laboratory safety and environmental protection. This compound is classified as hazardous, and its disposal is regulated. Adherence to institutional and regulatory guidelines is mandatory. This guide provides a step-by-step procedure for the safe handling and disposal of this compound waste.
Hazard Identification and Safety Precautions
Before handling, it is essential to understand the hazards associated with this compound. This information dictates the necessary safety measures and disposal pathway.
Summary of Hazards:
| Hazard Class | GHS Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1][2] |
| Skin Irritation | H315 | Causes skin irritation | [2] |
| Eye Irritation | H319 | Causes serious eye irritation | [2] |
| Aquatic Toxicity (Chronic) | H410 | Very toxic to aquatic life with long lasting effects |[1] |
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Compatible protective gloves (e.g., nitrile rubber).[1]
-
Skin and Body Protection: Impervious laboratory coat.[1]
-
Respiratory Protection: Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1]
Step-by-Step Disposal Procedure
Disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program or equivalent authority.[3] Never dispose of this chemical down the sink or in regular trash.[3][4]
Operational Workflow for Disposal:
-
Designate as Waste: A chemical is considered waste when it is no longer intended for use.[5][6]
-
Container Selection:
-
Waste Segregation:
-
Labeling:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" tag or label provided by your EHS office.[3][5]
-
The label must include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: "this compound". Do not use abbreviations or formulas.[3][6]
-
For mixtures, list all components and their approximate percentages.[3]
-
The date waste generation began.[3]
-
The name of the Principal Investigator and the laboratory location (building and room number).[3]
-
-
-
Storage:
-
Keep the waste container tightly closed except when adding waste.[6][9]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[9][10]
-
Ensure the SAA is equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.[5]
-
-
Arrange for Pickup:
Quantitative Disposal and Storage Limits
Laboratories are subject to regulatory limits on the amount of hazardous waste they can accumulate.
| Parameter | Limit | Regulation | Source |
| Maximum Hazardous Waste Volume | 55 gallons | Federal/State | [5] |
| Maximum Acutely Hazardous Waste | 1 quart | Federal/State | [5] |
| "Empty" Container Residue | ≤ 3% by weight (for containers < 110 gal) | Federal | [8] |
| "Empty" Container Residue | ≤ 1 inch of residue | Federal | [8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for chemical waste disposal in a laboratory setting.
Caption: Workflow for the proper classification and disposal of chemical waste.
Experimental Protocols for Disposal
Specific experimental protocols for the neutralization or deactivation of this compound are not provided in standard safety literature. Chemical waste treatment is a regulated process that must be performed by a licensed and approved waste disposal facility. Do not attempt to treat or neutralize hazardous waste in the laboratory unless it is a documented and approved part of an experimental procedure. [11]
Management of Spills and Empty Containers
Spill Cleanup:
-
Evacuate personnel from the immediate area if necessary.
-
Ensure adequate ventilation.[1]
-
Wearing appropriate PPE, contain the spill.[1]
-
For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders).[1] For solid spills, carefully sweep up the material, avoiding dust formation.
-
Collect the contaminated absorbent material and spilled chemical into a designated hazardous waste container.[1]
-
Label the container as hazardous waste, listing all contents, and dispose of it through EHS.
-
Decontaminate the spill area.
Empty Container Disposal: A container that held this compound is considered hazardous waste unless properly emptied and cleaned.
-
Remove all contents by normal methods (e.g., pouring, scraping).[8]
-
The container must then be triple-rinsed with a solvent capable of removing the residue.[5][6] Water or another suitable solvent may be used.
-
Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous waste. [5][6]
-
After triple-rinsing, deface or remove the original label.[5]
-
The cleaned, air-dried container can then be disposed of as regular trash or reused for compatible waste collection.[5][6]
References
- 1. This compound|1769-24-0|MSDS [dcchemicals.com]
- 2. 2-Methyl-4(3H)-quinazolinone | C9H8N2O | CID 135400457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. vumc.org [vumc.org]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methylquinazolin-4-ol
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-methylquinazolin-4-ol.
This guide provides critical procedural information to ensure the safe handling of this compound in a laboratory setting. Adherence to these protocols is paramount for personal safety and environmental protection. The following information is synthesized from safety data sheets (SDS) and established laboratory safety practices.
Personal Protective Equipment (PPE) and Safety Measures
A multi-layered approach to safety is crucial when working with this compound. This includes a combination of engineering controls, administrative controls, and personal protective equipment. The following table summarizes the key safety recommendations.
| Safety Measure | Specification | Rationale |
| Engineering Controls | Ensure adequate ventilation. Use in a chemical fume hood. | To minimize inhalation of dust or aerosols. |
| Provide an accessible safety shower and eye wash station. | For immediate decontamination in case of accidental exposure. | |
| Eye Protection | Safety goggles with side-shields. | To protect eyes from splashes or dust. |
| Hand Protection | Protective gloves. | To prevent skin contact. The specific glove material should be selected based on the solvent used and the duration of handling. |
| Skin and Body Protection | Impervious clothing. | To protect skin from accidental spills. |
| Respiratory Protection | A suitable respirator should be used. | To prevent inhalation of the compound, especially when handling the powder form. |
| Hygiene Practices | Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. | To prevent accidental ingestion. |
Standard Operating Procedure for Handling this compound
The following workflow outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
First Aid Procedures
In the event of exposure to this compound, immediate action is critical.
-
Eye Contact: Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Remove contact lenses if present and easy to do so. Promptly seek medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove contaminated clothing and shoes and seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician for guidance.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination, as the substance is very toxic to aquatic life with long-lasting effects.[1]
-
Waste Disposal: All waste materials should be disposed of in an approved waste disposal plant.[1]
-
Regulatory Compliance: Adhere to all local, regional, and national regulations for chemical waste disposal.[2]
-
Spill Residue: Any materials used to clean up spills should also be treated as hazardous waste and disposed of accordingly.[1]
Hazard Control Hierarchy
The following diagram illustrates the hierarchy of controls to mitigate risks associated with handling this compound. The most effective controls are at the top of the pyramid.
Caption: Hierarchy of controls for managing chemical hazards.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
